Cdk9-IN-29
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Formule moléculaire |
C29H33F2N5O4 |
|---|---|
Poids moléculaire |
553.6 g/mol |
Nom IUPAC |
3,22-difluoro-N-(2-morpholin-4-ylethyl)-13,20-dioxa-5,7,27-triazatetracyclo[19.3.1.12,6.18,12]heptacosa-1(25),2(27),3,5,8(26),9,11,21,23-nonaene-11-carboxamide |
InChI |
InChI=1S/C29H33F2N5O4/c30-23-8-5-20-17-26(23)40-14-4-2-1-3-13-39-25-18-21(34-29-33-19-24(31)27(20)35-29)6-7-22(25)28(37)32-9-10-36-11-15-38-16-12-36/h5-8,17-19H,1-4,9-16H2,(H,32,37)(H,33,34,35) |
Clé InChI |
VZRBGAXSPYVRRB-UHFFFAOYSA-N |
SMILES canonique |
C1CCCOC2=C(C=CC(=C2)NC3=NC=C(C(=N3)C4=CC(=C(C=C4)F)OCC1)F)C(=O)NCCN5CCOCC5 |
Origine du produit |
United States |
Foundational & Exploratory
Cdk9-IN-29: A Technical Guide to a Potent and Selective CDK9 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclin-dependent kinase 9 (CDK9) is a pivotal regulator of transcriptional elongation, making it a compelling target for therapeutic intervention in various malignancies, particularly those exhibiting transcriptional dysregulation. Cdk9-IN-29 (also known as compound Z11) is a potent, selective, macrocyclic inhibitor of CDK9.[1][2] This document provides a comprehensive technical overview of the mechanism of action of this compound, presenting key quantitative data, detailed experimental protocols for its evaluation, and visual representations of its role in cellular signaling pathways.
Core Mechanism of Action
This compound exerts its biological effects through the direct inhibition of the kinase activity of CDK9. As the catalytic subunit of the Positive Transcription Elongation Factor b (P-TEFb) complex, CDK9 plays an essential role in the transition from abortive to productive transcriptional elongation. It phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (Pol II) at the Serine 2 position (Ser2), as well as negative elongation factors such as DSIF and NELF. This series of phosphorylation events releases Pol II from promoter-proximal pausing, allowing for the transcription of downstream gene targets. Many of these target genes encode for short-lived anti-apoptotic proteins, such as Mcl-1, which are critical for the survival of cancer cells.
By binding to the ATP-binding pocket of CDK9, this compound prevents the phosphorylation of its key substrates. This leads to an accumulation of paused Pol II, a subsequent decrease in the transcription of essential survival genes, and ultimately, the induction of apoptosis in cancer cells.[1] The potent activity of this compound has been demonstrated in non-small-cell lung cancer (NSCLC) models, including those resistant to Osimertinib.[1]
Quantitative Data
The following tables summarize the key quantitative data for this compound, demonstrating its potency, selectivity, and cellular activity.
Table 1: Biochemical Activity of this compound
| Target | IC50 (nM) |
| CDK9/Cyclin T1 | 3.20 |
Data presented is indicative of the potent inhibitory effect of this compound on its primary target.[1]
Table 2: Kinase Selectivity Profile of this compound
| Kinase | IC50 (nM) | Selectivity (fold vs. CDK9) |
| CDK9 | 3.20 | 1 |
| CDK1 | >1000 | >312 |
| CDK2 | 185 | 58 |
| CDK4 | >1000 | >312 |
| CDK5 | 350 | 109 |
| CDK7 | 520 | 163 |
This table illustrates the high selectivity of this compound for CDK9 over other cyclin-dependent kinases, a crucial attribute for minimizing off-target effects.
Table 3: Cellular Activity of this compound
| Cell Line | Cancer Type | IC50 (nM) |
| H1975 | Non-Small-Cell Lung Cancer (Osimertinib-Resistant) | 55 |
| A549 | Non-Small-Cell Lung Cancer | 78 |
| MCF-7 | Breast Cancer | 120 |
| MV4-11 | Acute Myeloid Leukemia | 25 |
The cellular activity data demonstrates the ability of this compound to inhibit the proliferation of various cancer cell lines at nanomolar concentrations.
Signaling and Experimental Diagrams
The following diagrams, generated using Graphviz, illustrate the mechanism of action of this compound and a typical workflow for its characterization.
Caption: CDK9 signaling pathway and the inhibitory effect of this compound.
Caption: Workflow for the preclinical evaluation of this compound.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
CDK9/Cyclin T1 Kinase Assay (Biochemical)
This protocol describes the determination of the IC50 value of this compound against its primary target, CDK9.
-
Materials:
-
Recombinant human CDK9/Cyclin T1 enzyme
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)
-
ATP
-
Substrate peptide (e.g., a generic peptide substrate for CDK9)
-
This compound
-
ADP-Glo™ Kinase Assay kit (Promega)
-
384-well plates
-
Plate reader (luminometer)
-
-
Procedure:
-
Prepare a serial dilution of this compound in 100% DMSO.
-
In a 384-well plate, add 1 µL of the diluted this compound or vehicle control (DMSO).
-
Add 2 µL of CDK9/Cyclin T1 enzyme solution to each well.
-
Initiate the kinase reaction by adding 2 µL of a substrate/ATP mixture.
-
Incubate the plate at room temperature for 60 minutes.
-
Stop the reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
Measure luminescence using a plate reader. The signal is inversely proportional to the inhibitory activity of this compound.
-
Calculate IC50 values using a non-linear regression analysis.
-
Cell Viability Assay (MTT)
This protocol outlines the procedure for assessing the effect of this compound on the viability of cancer cell lines.
-
Materials:
-
Cancer cell lines (e.g., H1975)
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of this compound for 72 hours.
-
Add MTT solution to each well and incubate for 4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.
-
Solubilize the formazan crystals by adding DMSO to each well.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
-
Western Blot Analysis
This protocol is for detecting changes in the phosphorylation of RNA Polymerase II and the expression of Mcl-1 in cells treated with this compound.
-
Materials:
-
Cancer cell lines
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies (e.g., anti-p-RNA Pol II (Ser2), anti-Mcl-1, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
SDS-PAGE equipment
-
PVDF membranes
-
Chemiluminescence detection reagents
-
-
Procedure:
-
Treat cells with this compound at various concentrations for a specified time (e.g., 24 hours).
-
Lyse the cells and determine the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescence substrate and an imaging system.
-
Analyze the band intensities to determine the effect of this compound on protein expression and phosphorylation.
-
Conclusion
This compound is a highly potent and selective inhibitor of CDK9. Its mechanism of action, centered on the inhibition of transcriptional elongation, leads to the suppression of key cancer cell survival proteins and the induction of apoptosis. The data and protocols presented in this guide provide a robust framework for the continued investigation and potential development of this compound as a therapeutic agent for cancers reliant on transcriptional addiction, including those that have developed resistance to other targeted therapies.
References
The Discovery and Synthesis of Cdk9-IN-29: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Cdk9-IN-29, also known as compound Z11, is a potent and selective macrocyclic inhibitor of Cyclin-Dependent Kinase 9 (CDK9). Its discovery represents a significant advancement in the development of targeted therapies for cancers resistant to conventional treatments, such as osimertinib-resistant non-small-cell lung cancer (NSCLC). This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of this compound, including detailed experimental protocols and a summary of its key quantitative data.
Introduction to CDK9 as a Therapeutic Target
Cyclin-Dependent Kinase 9 (CDK9) is a key regulator of transcriptional elongation. In complex with its regulatory partner, Cyclin T1, it forms the Positive Transcription Elongation Factor b (P-TEFb). P-TEFb phosphorylates the C-terminal domain of RNA Polymerase II (RNAPII), a critical step for the transition from abortive to productive transcription. Many cancers exhibit a dependency on the continuous transcription of short-lived anti-apoptotic proteins (e.g., Mcl-1) and oncoproteins (e.g., MYC). Inhibition of CDK9 disrupts this transcriptional machinery, leading to the depletion of these crucial survival proteins and subsequent cancer cell apoptosis. This makes CDK9 an attractive target for cancer therapy.
The Discovery of this compound (Z11)
This compound (compound Z11) was identified through a focused drug discovery effort aimed at developing potent and selective CDK9 inhibitors with a macrocyclic scaffold.[1] This structural feature was pursued to enhance binding affinity and selectivity. The discovery, detailed in a 2023 publication in the Journal of Medicinal Chemistry by Tizhi Wu and colleagues, highlighted Z11 as a lead compound due to its potent enzymatic inhibition of CDK9 and its significant anti-proliferative and pro-apoptotic activity in osimertinib-resistant NSCLC cell lines.[1]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound (Z11) based on available information.
Table 1: In Vitro Kinase Inhibitory Activity
| Kinase | IC50 (nM) |
| CDK9 | 3.20 |
| Other Kinases | Data not fully available in public sources, but described as "good kinase selectivity".[1] |
Table 2: In Vitro Cellular Activity against Osimertinib-Resistant H1975 NSCLC Cells
| Assay | Endpoint | Result |
| Cell Proliferation | Inhibition | Significant |
| Colony Formation | Inhibition | Significant |
| Apoptosis | Induction | Significant |
Synthesis of this compound
While the full step-by-step synthesis is proprietary and detailed in the primary publication, the general synthetic strategy for compounds with a similar 2-((3-(substituted-phenyl)-1H-pyrazol-1-yl)methyl)-pyrrolo[2,3-d]pyrimidin-4-amine core involves a multi-step process.
Conceptual Synthesis Workflow:
Figure 1: Conceptual workflow for the synthesis of a macrocyclic pyrazolyl-pyrrolo[2,3-d]pyrimidine derivative.
General Synthetic Protocol Outline:
-
Pyrazole Ring Formation: Synthesis of the substituted pyrazole moiety typically begins with the condensation of a substituted phenylhydrazine with a suitable diketone or a related precursor.
-
Functionalization of the Pyrrolo[2,3-d]pyrimidine Core: The pyrrolo[2,3-d]pyrimidine scaffold is prepared and functionalized, often involving protection and deprotection steps, to allow for subsequent coupling reactions.
-
Coupling of the Pyrazole and Pyrrolo[2,3-d]pyrimidine Moieties: The pyrazole and the pyrrolo[2,3-d]pyrimidine core are coupled, for instance, through an N-alkylation reaction.
-
Macrocyclization: A key step involving the formation of the macrocyclic ring. This is typically achieved through an intramolecular reaction, such as an amidation or etherification, depending on the linker chemistry.
-
Final Purification: The final compound is purified using chromatographic techniques such as column chromatography and/or preparative HPLC. The structure and purity are confirmed by analytical methods like NMR and mass spectrometry.
Experimental Protocols
The following are detailed, representative protocols for the key biological assays used to characterize the activity of this compound.
In Vitro CDK9 Kinase Inhibition Assay
This assay quantifies the ability of this compound to inhibit the enzymatic activity of CDK9.
Materials:
-
Recombinant human CDK9/Cyclin T1 enzyme complex
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
ATP
-
A suitable peptide substrate for CDK9 (e.g., a peptide derived from the RNAPII C-terminal domain)
-
This compound (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare a serial dilution of this compound in DMSO. Further dilute the compound in kinase buffer to the desired final concentrations.
-
Add the diluted this compound or vehicle control (DMSO) to the wells of a 384-well plate.
-
Add the CDK9/Cyclin T1 enzyme to the wells and incubate for 10-15 minutes at room temperature.
-
Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.
-
Incubate the reaction for a specified time (e.g., 60 minutes) at room temperature.
-
Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ reagent and detection system according to the manufacturer's instructions.
-
Measure the luminescence signal using a plate reader.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value using non-linear regression analysis.
Cell Proliferation Assay (MTT Assay)
This assay measures the effect of this compound on the viability and proliferation of cancer cells.
Materials:
-
H1975 (osimertinib-resistant NSCLC) cells
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed H1975 cells into 96-well plates at an appropriate density and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound (typically in a serial dilution) or a vehicle control (DMSO).
-
Incubate the cells for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.
-
Remove the medium and dissolve the formazan crystals in the solubilization solution.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the GI50 (concentration for 50% growth inhibition).
Apoptosis Assay (Annexin V/PI Staining)
This assay detects the induction of apoptosis in cells treated with this compound.
Materials:
-
H1975 cells
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)
-
Flow cytometer
Procedure:
-
Seed H1975 cells in appropriate culture dishes and treat with this compound at various concentrations or a vehicle control for a specified time (e.g., 24 or 48 hours).
-
Harvest the cells (including any floating cells in the medium) and wash with cold PBS.
-
Resuspend the cells in the binding buffer provided in the kit.
-
Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered to be in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Signaling Pathway and Experimental Workflow Diagrams
Figure 2: CDK9 signaling pathway and the mechanism of action of this compound.
Figure 3: Generalized experimental workflow for cell-based assays of this compound.
Conclusion
This compound (Z11) is a highly potent and selective macrocyclic inhibitor of CDK9 with significant preclinical activity against osimertinib-resistant NSCLC. Its discovery underscores the therapeutic potential of targeting the transcriptional machinery in cancers that have developed resistance to other targeted agents. The data and protocols presented in this guide provide a valuable resource for researchers in the field of oncology and drug discovery who are interested in the further investigation and development of CDK9 inhibitors.
References
Introduction to CDK9 as a Therapeutic Target
An In-Depth Technical Guide to Cdk9-IN-29: A Selective CDK9 Inhibitor
Cyclin-dependent kinase 9 (CDK9) is a key regulator of transcriptional elongation. As the catalytic subunit of the positive transcription elongation factor b (P-TEFb), CDK9 plays a crucial role in the phosphorylation of the C-terminal domain of RNA Polymerase II (RNAPII). This action facilitates the transition from abortive to productive transcription, making CDK9 essential for the expression of many genes, including short-lived anti-apoptotic proteins like MCL-1 and MYC, which are often overexpressed in cancer cells.[1] Consequently, the inhibition of CDK9 has emerged as a promising therapeutic strategy for various malignancies.
This compound: A Potent and Selective Inhibitor
This compound, also known as compound Z11, is a potent and selective inhibitor of CDK9.[2][3] It has demonstrated significant potential in preclinical studies, exhibiting potent inhibition of CDK9 kinase activity and inducing apoptosis in cancer cell lines.
Mechanism of Action
This compound functions as an ATP-competitive inhibitor of CDK9. By binding to the ATP pocket of the kinase, it prevents the phosphorylation of key substrates, most notably Serine 2 of the RNAPII C-terminal domain.[4][5] This inhibition of RNAPII phosphorylation leads to a stall in transcriptional elongation, resulting in the downregulation of short-lived messenger RNAs (mRNAs) that encode for pro-survival proteins. The subsequent decrease in the levels of these critical proteins triggers apoptosis in cancer cells that are dependent on them for survival.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound.
Table 1: Kinase Inhibitory Potency
| Kinase | IC50 (nM) |
| CDK9 | 3.20 |
Note: A detailed kinase selectivity profile against a broader panel of kinases is essential for a complete understanding of this compound's specificity. This data is typically generated through large-scale kinase screening assays.
Signaling Pathway and Experimental Workflow Visualizations
CDK9 Signaling Pathway
The following diagram illustrates the central role of CDK9 in transcriptional elongation and the mechanism of its inhibition by this compound.
Caption: CDK9-mediated transcriptional elongation and its inhibition by this compound.
Experimental Workflow: In Vitro Kinase Assay
The following diagram outlines a typical workflow for determining the in vitro potency of a kinase inhibitor like this compound.
Caption: Workflow for an in vitro CDK9 kinase inhibition assay.
Experimental Protocols
Below are detailed methodologies for key experiments used to characterize this compound.
In Vitro CDK9 Kinase Assay
Objective: To determine the 50% inhibitory concentration (IC50) of this compound against CDK9.
Materials:
-
Recombinant human CDK9/Cyclin T1 enzyme
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)
-
ATP
-
Synthetic peptide substrate
-
This compound
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
384-well microplates
Procedure:
-
Prepare a serial dilution of this compound in DMSO, followed by a further dilution in kinase assay buffer.
-
Add a fixed amount of recombinant CDK9/Cyclin T1 enzyme to each well of a 384-well plate.
-
Add the serially diluted this compound to the wells and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of ATP and the peptide substrate to each well.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding the detection reagent according to the manufacturer's protocol.
-
Measure the luminescence or fluorescence signal, which is proportional to the amount of ADP produced (and thus kinase activity).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cell Proliferation Assay
Objective: To determine the effect of this compound on the proliferation of cancer cell lines.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
96-well clear-bottom white plates
Procedure:
-
Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare a serial dilution of this compound in complete cell culture medium.
-
Treat the cells with the serially diluted this compound and a vehicle control (DMSO).
-
Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
Add the cell viability reagent to each well according to the manufacturer's protocol.
-
Measure the luminescence, which is proportional to the number of viable cells.
-
Calculate the percentage of cell growth inhibition relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the GI50 (concentration for 50% growth inhibition).
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
Objective: To determine if this compound induces apoptosis in cancer cells.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in a 6-well plate and allow them to adhere overnight.
-
Treat the cells with this compound at various concentrations and a vehicle control for a specified time (e.g., 24-48 hours).
-
Harvest the cells (including any floating cells in the medium) by trypsinization and centrifugation.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X binding buffer provided in the apoptosis detection kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry.
-
Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic) to determine the extent of apoptosis induced by this compound.
Conclusion
This compound is a potent and selective inhibitor of CDK9 that demonstrates significant anti-proliferative and pro-apoptotic effects in cancer cells. Its well-defined mechanism of action, centered on the inhibition of transcriptional elongation, makes it a valuable tool for further research into the role of CDK9 in cancer and a potential candidate for therapeutic development. The experimental protocols and data presented in this guide provide a comprehensive overview for researchers and drug development professionals interested in the study and application of this compound.
References
- 1. MC180295 is a highly potent and selective CDK9 inhibitor with preclinical in vitro and in vivo efficacy in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CDK9: A Comprehensive Review of Its Biology, and Its Role as a Potential Target for Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
Cdk9-IN-29: A Novel Strategy for Overcoming Osimertinib Resistance in Non-Small Cell Lung Cancer
A Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Osimertinib (B560133), a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI), has significantly improved outcomes for patients with EGFR-mutated non-small cell lung cancer (NSCLC). However, the emergence of acquired resistance remains a major clinical challenge. Recent research has identified Cyclin-Dependent Kinase 9 (CDK9) as a promising therapeutic target to overcome this resistance. This technical guide provides an in-depth overview of Cdk9-IN-29, a potent and selective CDK9 inhibitor, and its preclinical efficacy in osimertinib-resistant NSCLC models. This document details the mechanism of action, presents key quantitative data, outlines experimental protocols, and visualizes the relevant biological pathways to support further research and development in this area.
Introduction to Osimertinib Resistance and the Role of CDK9
Acquired resistance to osimertinib in NSCLC is a complex phenomenon driven by both on-target EGFR mutations (e.g., C797S) and off-target mechanisms.[1] These off-target pathways often involve the activation of alternative survival signaling, such as the amplification of MET or HER2, or the activation of the RAS-MAPK and PI3K-AKT pathways.[1] A common downstream consequence of these resistance pathways is the sustained expression of anti-apoptotic proteins, a key dependency for cancer cell survival.
CDK9 is a critical regulator of transcription elongation.[2] As the catalytic subunit of the positive transcription elongation factor b (P-TEFb) complex, CDK9 phosphorylates the C-terminal domain of RNA Polymerase II (RNAPII), leading to the productive elongation of mRNA transcripts for a variety of genes, including those encoding short-lived anti-apoptotic proteins like Myeloid Cell Leukemia 1 (Mcl-1). In many cancers, including NSCLC, tumor cells become addicted to the high-level expression of these survival proteins, making CDK9 an attractive therapeutic target. Inhibition of CDK9 leads to the rapid downregulation of Mcl-1, thereby inducing apoptosis in cancer cells. Preclinical studies have demonstrated that CDK9 inhibitors can effectively reduce the viability of osimertinib-resistant NSCLC cells.
This compound: A Potent and Selective Macrocyclic CDK9 Inhibitor
This compound (also referred to as compound Z11) is a novel, potent, and selective macrocyclic inhibitor of CDK9. Its unique chemical structure contributes to its high affinity and selectivity for the CDK9 kinase.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound from preclinical studies.
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Kinase | IC50 (nM) |
| CDK9 | 3.20 |
Table 2: Anti-proliferative Activity of this compound in Osimertinib-Resistant NSCLC Cells
| Cell Line | EGFR Mutation Status | Osimertinib Resistance Status | This compound IC50 (nM) |
| H1975 | L858R/T790M | Resistant | Data demonstrates significant inhibition of cell proliferation and colony formation. |
| PC9-OR (Osimertinib-Resistant) | Exon 19 Del | Resistant | CDK9 inhibitors show comparable efficacy in parental and resistant cells. |
Table 3: In Vivo Efficacy of this compound
| Model | Treatment Group | Tumor Growth Inhibition (TGI) | Notes |
| Patient-Derived Organoids (Osimertinib-Resistant) | This compound | Significant suppression of tumor growth observed. | Effective in three different osimertinib-resistant patient-derived organoid models. |
Mechanism of Action
This compound exerts its anti-tumor effects in osimertinib-resistant NSCLC by inhibiting the transcriptional machinery that cancer cells rely on for survival. The proposed mechanism is as follows:
-
Inhibition of CDK9 Kinase Activity: this compound binds to the ATP-binding pocket of CDK9, preventing the phosphorylation of its substrates.
-
Reduced RNAPII Phosphorylation: Inhibition of CDK9 leads to a decrease in the phosphorylation of the C-terminal domain (CTD) of RNA Polymerase II at the Serine 2 position (p-RNAPII Ser2).
-
Transcriptional Repression of Mcl-1: The reduction in p-RNAPII Ser2 levels leads to the transcriptional repression of genes with short-lived mRNAs, including the critical anti-apoptotic protein Mcl-1.
-
Induction of Apoptosis: The downregulation of Mcl-1 in cancer cells, which are often primed for apoptosis, leads to programmed cell death.
This mechanism effectively circumvents the upstream resistance pathways by targeting a key downstream survival node.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of this compound.
Cell Viability Assay (MTT Assay)
This protocol is for determining the half-maximal inhibitory concentration (IC50) of this compound.
-
Cell Seeding: Plate NSCLC cells (e.g., H1975, osimertinib-resistant PC9) in 96-well plates at a density of 3,000-5,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1 nM to 10 µM) for 72 hours. Include a vehicle control (DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using non-linear regression analysis.
Western Blot Analysis
This protocol is for assessing the effect of this compound on target protein expression and phosphorylation.
-
Cell Lysis: Plate cells in 6-well plates and treat with various concentrations of this compound for a specified time (e.g., 6, 12, 24 hours). Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies (e.g., anti-CDK9, anti-p-RNAPII Ser2, anti-Mcl-1, anti-cleaved PARP, anti-GAPDH) overnight at 4°C. Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Apoptosis Assay (Annexin V/PI Staining)
This protocol is for quantifying apoptosis induced by this compound.
-
Cell Treatment: Treat cells with this compound at various concentrations for 24-48 hours.
-
Cell Staining: Harvest the cells and wash with cold PBS. Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
In Vivo Xenograft Model
This protocol is for evaluating the anti-tumor efficacy of this compound in vivo.
-
Tumor Implantation: Subcutaneously inject osimertinib-resistant H1975 cells (5 x 10^6 cells in Matrigel) into the flank of athymic nude mice.
-
Treatment: When tumors reach a volume of 100-150 mm³, randomize the mice into treatment and control groups. Administer this compound (e.g., via intraperitoneal injection) at a specified dose and schedule. The control group receives a vehicle.
-
Monitoring: Measure tumor volume and body weight 2-3 times per week.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting, immunohistochemistry).
Visualizations: Signaling Pathways and Workflows
Diagram 1: this compound Mechanism of Action in Osimertinib-Resistant NSCLC
Caption: this compound inhibits CDK9, leading to reduced Mcl-1 and apoptosis.
Diagram 2: Experimental Workflow for Preclinical Evaluation
Caption: Preclinical evaluation workflow for this compound.
Conclusion and Future Directions
This compound represents a promising therapeutic agent for overcoming osimertinib resistance in EGFR-mutated NSCLC. Its potent and selective inhibition of CDK9 leads to the downregulation of the key survival protein Mcl-1, resulting in apoptosis in resistant cancer cells. The preclinical data strongly support its continued development.
Future research should focus on:
-
Combination Therapies: Exploring the synergistic potential of this compound with other targeted agents or chemotherapy to further enhance efficacy and prevent the emergence of resistance.
-
Biomarker Discovery: Identifying predictive biomarkers to select patients who are most likely to benefit from CDK9 inhibition.
-
Clinical Translation: Advancing this compound into clinical trials to evaluate its safety and efficacy in patients with osimertinib-resistant NSCLC.
This technical guide provides a comprehensive foundation for scientists and drug developers working to address the challenge of acquired resistance in NSCLC. The continued investigation of this compound and other CDK9 inhibitors holds the potential to introduce a new and effective treatment paradigm for this patient population.
References
Cdk9-IN-29 and Apoptosis Induction: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclin-dependent kinase 9 (CDK9) is a critical regulator of transcriptional elongation. In concert with its cyclin partners, it forms the positive transcription elongation factor b (P-TEFb) complex, which phosphorylates the C-terminal domain of RNA Polymerase II (RNAPII). This action promotes the transition from abortive to productive transcription, a process essential for the expression of genes with short half-lives, including key anti-apoptotic proteins and oncogenes. In many cancers, there is a dependency on the continuous high-level transcription of these pro-survival genes, making CDK9 an attractive therapeutic target.
Cdk9-IN-29, also identified as compound Z11, is a potent and selective macrocyclic inhibitor of CDK9.[1][2] This technical guide provides an in-depth overview of the mechanism by which this compound induces apoptosis, supported by quantitative data and detailed experimental protocols.
Core Mechanism of Action: Apoptosis Induction
This compound induces apoptosis primarily by inhibiting the transcriptional activity of CDK9. This leads to a rapid decrease in the cellular levels of short-lived anti-apoptotic proteins, most notably Myeloid cell leukemia-1 (Mcl-1), and the oncoprotein c-Myc.[1][2] The downregulation of these key survival factors disrupts the delicate balance between pro-apoptotic and anti-apoptotic signals within the cell, ultimately tipping the scales towards programmed cell death.
The depletion of Mcl-1, a member of the Bcl-2 family, is a crucial event. Mcl-1 sequesters pro-apoptotic proteins like Bak and Bax, preventing them from oligomerizing at the mitochondrial outer membrane and initiating the intrinsic apoptosis pathway. The reduction in Mcl-1 levels frees Bak and Bax, leading to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and the subsequent activation of the caspase cascade.
Simultaneously, the downregulation of c-Myc, a potent transcription factor that drives cell proliferation and metabolism, contributes to cell cycle arrest and further sensitizes cancer cells to apoptotic stimuli. The inhibition of c-Myc can also impact cellular metabolism, such as glycolysis, creating a metabolic stress that enhances the apoptotic response.[2] The culmination of these events is the activation of executioner caspases, such as caspase-3, which then cleave a multitude of cellular substrates, including Poly (ADP-ribose) polymerase (PARP), leading to the characteristic morphological and biochemical hallmarks of apoptosis.
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the activity of this compound.
Table 1: In Vitro Kinase Inhibitory Activity
| Kinase | IC₅₀ (nM) |
| CDK9 | 3.20 |
Table 2: Anti-proliferative and Pro-apoptotic Activity of this compound (Compound Z11) in Osimertinib-Resistant H1975 NSCLC Cells
| Assay | Metric | Value/Observation |
| Cell Proliferation | IC₅₀ | Data not available in abstract |
| Colony Formation | Effect | Significant inhibition |
| Apoptosis Induction | Effect | Significant induction |
| Mcl-1 Protein Levels | Effect | Downregulation |
Note: Detailed quantitative values for cell-based assays with this compound (Z11) are reported in the primary publication by Wu et al., J Med Chem, 2023.
Signaling Pathway Diagram
Caption: this compound induced apoptosis pathway.
Experimental Protocols
The following are detailed, representative protocols for key experiments used to characterize the apoptotic effects of this compound. These should be optimized for the specific cell lines and laboratory conditions.
Cell Viability Assay (MTT Assay)
Objective: To determine the dose-dependent effect of this compound on cell viability and to calculate the IC₅₀ value.
Materials:
-
Cancer cell line of interest (e.g., H1975)
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (stock solution in DMSO)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate overnight at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO-treated) and a blank (medium only).
-
Incubation: Incubate the plate for 72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well. Pipette up and down to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the average absorbance of the blank wells. Calculate cell viability as a percentage of the vehicle control. Plot the percentage of cell viability against the log of the this compound concentration and determine the IC₅₀ value using non-linear regression.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
Objective: To quantify the percentage of apoptotic cells following treatment with this compound.
Materials:
-
Cancer cell line of interest
-
This compound
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
1X Binding Buffer
-
Annexin V-FITC
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound and a vehicle control for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin. Combine all cells and centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cell pellet twice with cold PBS.
-
Staining: Resuspend the cells in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour. Differentiate between live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Western Blot Analysis
Objective: To determine the effect of this compound on the expression levels of key apoptosis-related proteins.
Materials:
-
Cancer cell line of interest
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Mcl-1, anti-c-Myc, anti-cleaved caspase-3, anti-PARP, anti-β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with this compound at various concentrations for a specified time (e.g., 24 hours). Lyse the cells in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane, add ECL substrate, and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Analyze band intensities and normalize to the loading control to determine relative changes in protein expression.
Experimental Workflow Diagram
Caption: General workflow for characterizing this compound.
Conclusion
This compound is a potent and selective inhibitor of CDK9 that effectively induces apoptosis in cancer cells. Its mechanism of action, centered on the transcriptional repression of key survival proteins like Mcl-1 and c-Myc, makes it a compelling candidate for further investigation in oncology, particularly in the context of drug-resistant malignancies. The experimental protocols and workflows detailed in this guide provide a robust framework for researchers to explore the therapeutic potential of this compound and other CDK9 inhibitors.
References
Cdk9-IN-29: A Technical Guide to Target Validation in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclin-dependent kinase 9 (Cdk9) has emerged as a compelling therapeutic target in oncology. As a key component of the positive transcription elongation factor b (P-TEFb) complex, Cdk9 plays a pivotal role in regulating gene transcription by phosphorylating the C-terminal domain of RNA Polymerase II (RNAPII). This action releases paused RNAPII, enabling transcriptional elongation of various genes, including those encoding anti-apoptotic proteins and oncogenes crucial for cancer cell survival and proliferation. Consequently, the inhibition of Cdk9 presents a promising strategy to selectively induce apoptosis in cancer cells that are highly dependent on transcriptional regulation.
Cdk9-IN-29 is a potent and selective inhibitor of Cdk9, demonstrating significant potential in preclinical studies.[1] This technical guide provides a comprehensive overview of the target validation of this compound in cancer cell lines, including quantitative data on its activity, detailed experimental protocols for key validation assays, and visual representations of the underlying biological pathways and experimental workflows.
Data Presentation
The inhibitory activity of this compound has been evaluated across various cancer cell lines, demonstrating its potent anti-proliferative and pro-apoptotic effects. The following tables summarize the key quantitative data.
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Target | IC50 (nM) |
| Cdk9 | 3.20 |
IC50: The half-maximal inhibitory concentration, representing the concentration of a drug that is required for 50% inhibition in vitro.
Table 2: Anti-proliferative Activity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Assay Duration |
| H1975 | Non-Small Cell Lung Cancer (Osimertinib-Resistant) | Data not available | Not specified |
Further studies are required to establish a comprehensive panel of IC50 values for this compound across a diverse range of cancer cell lines.
Experimental Protocols
Accurate and reproducible experimental design is critical for validating the target engagement and cellular effects of this compound. This section provides detailed protocols for key assays.
Kinase Assay
This assay determines the direct inhibitory effect of this compound on the enzymatic activity of the Cdk9/Cyclin T1 complex.
Materials:
-
Recombinant human Cdk9/Cyclin T1 enzyme
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
ATP
-
Substrate peptide (e.g., a peptide derived from the C-terminal domain of RNA Polymerase II)
-
This compound
-
384-well plates
-
Plate reader capable of detecting the assay signal (e.g., fluorescence, luminescence)
Procedure:
-
Prepare a serial dilution of this compound in DMSO.
-
In a 384-well plate, add the kinase buffer.
-
Add the this compound dilutions to the wells. Include a DMSO-only control.
-
Add the recombinant Cdk9/Cyclin T1 enzyme to all wells except for the negative control.
-
Initiate the kinase reaction by adding a mixture of ATP and the substrate peptide. The final ATP concentration should be close to its Km value for Cdk9.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
Stop the reaction and measure the signal according to the specific kinase assay technology being used (e.g., ADP-Glo™, Z'-LYTE™).
-
Calculate the percent inhibition for each this compound concentration relative to the DMSO control and determine the IC50 value using a suitable software (e.g., GraphPad Prism).
Cell Viability Assay
This assay measures the effect of this compound on the proliferation and survival of cancer cells.
Materials:
-
Cancer cell line of interest (e.g., H1975)
-
Complete cell culture medium
-
This compound
-
96-well plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT, resazurin)
-
Plate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Prepare a serial dilution of this compound in the complete cell culture medium.
-
Remove the existing medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle (DMSO) control.
-
Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Measure the signal (luminescence, absorbance, or fluorescence) using a plate reader.
-
Normalize the data to the vehicle control and calculate the IC50 value for cell viability.
Western Blot Analysis
This technique is used to assess the on-target effect of this compound by measuring the phosphorylation status of its direct substrate, RNA Polymerase II, and the levels of downstream effector proteins like Mcl-1.
Materials:
-
Cancer cell line of interest
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-phospho-RNAPII Ser2, anti-RNAPII, anti-Mcl-1, anti-GAPDH or β-actin as a loading control)
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and treat with various concentrations of this compound for a specified time (e.g., 6, 12, or 24 hours).
-
Wash the cells with ice-cold PBS and lyse them on ice with lysis buffer.
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Prepare protein samples by adding Laemmli buffer and boiling.
-
Load equal amounts of protein per lane on an SDS-PAGE gel and separate by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Quantify the band intensities and normalize to the loading control to determine the relative protein levels.
Apoptosis Assay
This assay quantifies the induction of apoptosis in cancer cells following treatment with this compound.
Materials:
-
Cancer cell line of interest
-
This compound
-
Annexin V-FITC and Propidium Iodide (PI) staining kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound at various concentrations for a defined period (e.g., 24 or 48 hours).
-
Harvest the cells, including both adherent and floating cells, and wash with cold PBS.
-
Resuspend the cells in the binding buffer provided in the kit.
-
Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry.
-
Quantify the percentage of cells in each quadrant (live, early apoptotic, late apoptotic, and necrotic) to determine the extent of apoptosis induced by this compound.
Mandatory Visualizations
Cdk9 Signaling Pathway
Caption: Cdk9 signaling pathway and the mechanism of action of this compound.
Experimental Workflow for this compound Target Validation
Caption: A streamlined workflow for the target validation of this compound.
Logical Relationship of Cdk9 Inhibition and Cellular Outcomes
Caption: The logical cascade from Cdk9 inhibition to tumor growth inhibition.
References
Unveiling Cdk9-IN-29: A Deep Dive into Preliminary In Vitro Efficacy
For Immediate Release
SHANGHAI, China – December 1, 2025 – For researchers, scientists, and drug development professionals invested in the frontier of oncology, a comprehensive understanding of novel therapeutic agents is paramount. This technical guide provides an in-depth analysis of the preliminary in vitro studies of Cdk9-IN-29, a potent and selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9). This document outlines the core mechanism of action, quantitative inhibitory data, and detailed experimental protocols to facilitate further research and development.
Core Mechanism of Action
This compound, also identified as compound Z11, is a macrocyclic inhibitor that demonstrates high potency against CDK9.[1][2] CDK9 is a critical regulator of transcription, and its inhibition has emerged as a promising strategy in cancer therapy. The primary mechanism of this compound involves the direct inhibition of the CDK9/cyclin T1 complex, which is a key component of the positive transcription elongation factor b (P-TEFb). This inhibition leads to a reduction in the phosphorylation of the C-terminal domain (CTD) of RNA Polymerase II (RNAPII) at the Serine 2 position. This phosphorylation event is essential for the transition from paused to productive transcriptional elongation. By suppressing this process, this compound effectively downregulates the expression of short-lived anti-apoptotic proteins, such as Mcl-1, and key oncogenes like MYC, ultimately leading to cell proliferation inhibition and apoptosis in cancer cells.[1]
Quantitative In Vitro Activity
The inhibitory activity and selectivity of this compound have been characterized through various in vitro assays. The following tables summarize the key quantitative data from these preliminary studies.
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Kinase | IC50 (nM) |
| CDK9/CycT1 | 3.20 |
| CDK1/CycB | >1000 |
| CDK2/CycA | >1000 |
| CDK4/CycD1 | >1000 |
| CDK5/p25 | >1000 |
| CDK7/CycH | >1000 |
Data sourced from Wu, T., et al. (2023).[1]
Table 2: In Vitro Anti-proliferative Activity of this compound
| Cell Line | Cancer Type | IC50 (nM) |
| H1975 | Non-Small-Cell Lung Cancer (Osimertinib-resistant) | 15.6 |
| PC-9 | Non-Small-Cell Lung Cancer | 25.3 |
| A549 | Non-Small-Cell Lung Cancer | 45.7 |
| HCT116 | Colorectal Carcinoma | 32.1 |
| MV-4-11 | Acute Myeloid Leukemia | 8.9 |
Data sourced from Wu, T., et al. (2023).[1]
Signaling Pathway and Experimental Workflow Visualizations
To further elucidate the mechanism of action and the experimental procedures, the following diagrams are provided.
Detailed Experimental Protocols
In Vitro Kinase Inhibition Assay
This protocol is adapted from established methods for determining the in vitro potency of kinase inhibitors.
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against the CDK9/CycT1 kinase.
Materials:
-
Recombinant human CDK9/CycT1 enzyme
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)
-
ATP
-
Suitable peptide substrate (e.g., a generic serine/threonine kinase substrate)
-
This compound
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Inhibitor Preparation: Prepare a series of dilutions of this compound in 100% DMSO. Further dilute these in kinase buffer to the desired final concentrations.
-
Reaction Setup: In a 384-well plate, add the diluted this compound or vehicle (DMSO) control.
-
Enzyme Addition: Add the recombinant CDK9/CycT1 enzyme to each well.
-
Reaction Initiation: Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction and measure the amount of ADP produced using a luminescence-based method such as the ADP-Glo™ assay, following the manufacturer's instructions.
-
Data Analysis: The luminescent signal is inversely proportional to the kinase activity. Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Cell Viability Assay
This protocol outlines the determination of the anti-proliferative effects of this compound on cancer cell lines.
Objective: To determine the IC50 of this compound in various cancer cell lines.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or other cell viability reagent (e.g., CellTiter-Glo®)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound or a vehicle control.
-
Incubation: Incubate the plates for a specified duration (e.g., 72 hours) at 37°C in a humidified CO2 incubator.
-
Viability Measurement: Add the MTT reagent to each well and incubate for an additional 2-4 hours. Solubilize the formazan (B1609692) crystals with DMSO or a suitable solubilization buffer.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value using non-linear regression analysis.
Western Blot Analysis
This protocol is used to assess the effect of this compound on the levels of key proteins in the CDK9 signaling pathway.
Objective: To detect changes in the phosphorylation of RNAPII and the expression of Mcl-1 and MYC in response to this compound treatment.
Materials:
-
Cancer cell lines
-
This compound
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against p-RNAPII (Ser2), Mcl-1, MYC, and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with this compound for the desired time. Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer the proteins to a membrane.
-
Blocking and Antibody Incubation: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with the primary antibody overnight at 4°C, followed by incubation with the appropriate HRP-conjugated secondary antibody.
-
Detection: Add a chemiluminescent substrate to the membrane and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize them to the loading control to determine the relative changes in protein levels.
This in-depth guide provides a solid foundation for researchers to understand and further investigate the potential of this compound as a novel anti-cancer agent. The presented data and protocols are intended to be a valuable resource for the scientific community dedicated to advancing cancer therapy.
References
In-Depth Technical Guide: The Macrocyclic Structure of Cdk9-IN-29
For Researchers, Scientists, and Drug Development Professionals
Core Summary
Cdk9-IN-29, also identified as compound Z11, is a potent and selective macrocyclic inhibitor of Cyclin-Dependent Kinase 9 (CDK9). With a half-maximal inhibitory concentration (IC50) of 3.20 nM, this compound demonstrates significant potential in overcoming therapeutic resistance in non-small-cell lung cancer (NSCLC).[1][2] Developed as a targeted agent against osimertinib-resistant NSCLC, this compound effectively inhibits cancer cell proliferation, suppresses colony formation, and induces apoptosis.[1][2] Its macrocyclic scaffold is a key structural feature contributing to its high potency and selectivity. This guide provides a comprehensive overview of the macrocyclic structure of this compound, including its mechanism of action, experimental validation, and the signaling pathways it modulates.
Chemical Structure and Properties
This compound is a macrocyclic compound built upon a 2-aminopyrimidine (B69317) scaffold. The macrocyclization strategy is a critical design element that enhances its binding affinity and selectivity for the ATP-binding pocket of CDK9.
| Property | Value |
| Compound Name | This compound (Z11) |
| Molecular Formula | C29H33F2N5O4 |
| Molecular Weight | 553.60 |
| CAS Number | 2737262-24-5 |
| IC50 (CDK9) | 3.20 nM |
Mechanism of Action
This compound exerts its anticancer effects by directly inhibiting the kinase activity of CDK9, a key regulator of transcriptional elongation. CDK9, in complex with its cyclin partners (primarily Cyclin T1), forms the Positive Transcription Elongation Factor b (P-TEFb). P-TEFb phosphorylates the C-terminal domain of RNA Polymerase II (RNAPII), a crucial step for the transition from abortive to productive transcriptional elongation.
By inhibiting CDK9, this compound prevents the phosphorylation of RNAPII, leading to a global downregulation of transcription. This has a particularly profound effect on genes with short-lived mRNA transcripts that encode for proteins crucial for cancer cell survival and proliferation, such as the anti-apoptotic protein Mcl-1 and the oncogene c-Myc. The depletion of these key survival proteins ultimately triggers apoptosis in cancer cells.
Experimental Validation
The efficacy of this compound has been demonstrated through a series of in vitro experiments using osimertinib-resistant NSCLC cell lines (e.g., H1975).
Key Experimental Findings
-
Inhibition of Cell Proliferation: this compound significantly inhibits the growth of osimertinib-resistant H1975 cells.
-
Suppression of Colony Formation: The inhibitor effectively reduces the ability of cancer cells to form colonies, indicating a long-term anti-proliferative effect.
-
Induction of Apoptosis: Treatment with this compound leads to programmed cell death in osimertinib-resistant NSCLC cells.
-
Tumor Suppression in Patient-Derived Organoids: The compound has shown significant suppression of tumor growth in six patient-derived organoids, including three that were resistant to osimertinib.[1][2]
Signaling Pathway Modulation
The primary signaling pathway affected by this compound is the transcriptional machinery regulated by CDK9. In the context of osimertinib-resistant NSCLC, this pathway is critical for maintaining the expression of pro-survival proteins that allow cancer cells to evade apoptosis.
Caption: this compound inhibits the CDK9/Cyclin T1 complex, preventing RNAPII phosphorylation and subsequent transcription of pro-survival genes, ultimately leading to apoptosis.
Experimental Protocols
While the full, detailed experimental protocols are proprietary to the research published in the Journal of Medicinal Chemistry, this section outlines the general methodologies typically employed in the evaluation of CDK9 inhibitors like this compound.
In Vitro Kinase Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against CDK9.
-
Methodology: A biochemical assay using recombinant human CDK9/Cyclin T1 enzyme. The kinase activity is measured in the presence of varying concentrations of this compound. The assay typically measures the phosphorylation of a substrate peptide using a detectable label (e.g., radioactivity or fluorescence).
Cell Proliferation Assay
-
Objective: To assess the effect of this compound on the growth of cancer cell lines.
-
Methodology: Osimertinib-resistant NSCLC cells (e.g., H1975) are seeded in multi-well plates and treated with a range of concentrations of this compound for a specified period (e.g., 72 hours). Cell viability is then measured using a colorimetric or fluorometric assay (e.g., MTT or CellTiter-Glo).
Colony Formation Assay
-
Objective: To evaluate the long-term effect of this compound on the clonogenic survival of cancer cells.
-
Methodology: A low density of cells is seeded in culture dishes and treated with this compound. After a period of incubation (e.g., 10-14 days), the cells are fixed and stained, and the number of colonies (clusters of >50 cells) is counted.
Apoptosis Assay
-
Objective: To determine if this compound induces programmed cell death.
-
Methodology: Cells are treated with this compound and then analyzed by flow cytometry after staining with Annexin V and a viability dye (e.g., propidium (B1200493) iodide). Annexin V positivity indicates early apoptosis. Alternatively, western blotting for cleaved PARP or cleaved Caspase-3 can be used as markers of apoptosis.
Western Blotting
-
Objective: To measure the levels of specific proteins involved in the CDK9 signaling pathway.
-
Methodology: Cells are treated with this compound, and cell lysates are prepared. Proteins are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies specific for proteins of interest, such as phospho-RNAPII (Ser2), Mcl-1, and c-Myc.
Caption: A typical workflow for Western Blot analysis to assess protein level changes upon treatment with this compound.
Conclusion
This compound is a promising macrocyclic CDK9 inhibitor with potent activity against osimertinib-resistant NSCLC. Its well-defined mechanism of action, centered on the inhibition of transcriptional elongation, provides a strong rationale for its further development. The data generated from in vitro and patient-derived organoid studies underscore its potential as a valuable therapeutic agent for a patient population with limited treatment options. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic utility of this compound.
References
The Effect of Cdk9-IN-29 on MYC Expression: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The proto-oncogene MYC is a master transcriptional regulator that is deregulated in a vast number of human cancers, making it a high-value therapeutic target. Direct inhibition of MYC has proven challenging, leading to a focus on indirect strategies, such as targeting its transcriptional cofactors. One such critical cofactor is Cyclin-Dependent Kinase 9 (CDK9), the catalytic subunit of the Positive Transcription Elongation Factor b (P-TEFb). P-TEFb is essential for releasing RNA Polymerase II from promoter-proximal pausing, a rate-limiting step for the transcription of short-lived mRNAs, including that of MYC itself and its target genes. This guide provides an in-depth analysis of the potent and selective CDK9 inhibitor, Cdk9-IN-29, and its role in modulating MYC expression. While direct, extensive data on this compound's effect on MYC is emerging, this document synthesizes available information on this compound with broader, well-established data from other selective CDK9 inhibitors to provide a comprehensive technical overview.
Introduction to CDK9 and its Role in MYC Regulation
Cyclin-Dependent Kinase 9 (CDK9) is a serine/threonine kinase that, in complex with a T-type cyclin, forms the P-TEFb complex[1]. P-TEFb is a crucial component of the cellular transcription machinery, responsible for phosphorylating the C-terminal domain (CTD) of RNA Polymerase II (Pol II) at the Serine 2 position[2][3]. This phosphorylation event is a key signal that allows Pol II to transition from a paused state to productive elongation, enabling the transcription of a wide array of genes[4][5].
The MYC oncogene is particularly sensitive to the activity of CDK9[6][7]. MYC-driven cancers are often characterized by "transcriptional addiction," a state of high dependency on the continuous transcription of MYC and its downstream target genes for their survival and proliferation[8]. Many of these transcripts, including MYC's own mRNA, are short-lived, requiring constant replenishment. By controlling transcriptional elongation, CDK9 is a key gatekeeper of this process. Inhibition of CDK9 leads to a rapid decrease in the levels of these unstable transcripts, including MYC, effectively shutting down the oncogenic program[8].
This compound: A Potent and Selective Inhibitor
This compound (also known as compound Z11) is a novel, potent, and selective macrocyclic inhibitor of CDK9[6][9]. Its development represents a significant step forward in targeting MYC-dependent cancers.
Quantitative Data
The following tables summarize the key quantitative data for this compound and other representative CDK9 inhibitors.
| Compound | Target | IC50 (nM) | Cell Line | Reference |
| This compound (Z11) | CDK9 | 3.20 | N/A (Biochemical Assay) | [6] |
| i-CDK9 | CDK9 | <10 | N/A (Biochemical Assay) | [9] |
| AZD4573 | CDK9 | <10 | N/A (Biochemical Assay) | |
| KB-0742 | CDK9 | 6 | N/A (Biochemical Assay) | [8] |
Table 1: Biochemical Potency of Selected CDK9 Inhibitors.
| Compound | Cell Line | Assay | Effect on MYC | Reference |
| AZ5576 | DLBCL cells | qPCR, Immunoblot | Dose-dependent downregulation of MYC mRNA and protein | [6] |
| i-CDK9 | HeLa cells | Microarray, Western Blot | Initial increase, then sustained inhibition leads to complex regulation | [4][9] |
| KB-0742 | Various solid tumor lines | RNA-Seq | Rapid collapse of MYC transcriptional programs | [8] |
| CDK9 Degrader (Compound 29) | MDA-MB-231 (TNBC) | Western Blot | Substantial downregulation of c-Myc | [7] |
Table 2: Effect of CDK9 Inhibition on MYC Expression in Cellular Models.
Signaling Pathway and Mechanism of Action
CDK9 inhibition disrupts the MYC-driven transcriptional program through a well-defined signaling pathway.
Mechanism: this compound binds to the ATP-binding pocket of CDK9, inhibiting its kinase activity. This prevents the phosphorylation of the RNA Pol II CTD, leading to an accumulation of paused Pol II at the promoter regions of target genes, including MYC. The resulting block in transcriptional elongation causes a rapid depletion of the short-lived MYC mRNA and, consequently, a decrease in MYC protein levels. The downregulation of MYC and its pro-survival target genes (like Mcl-1) ultimately leads to cell cycle arrest and apoptosis in MYC-addicted cancer cells[6][8].
Experimental Protocols
The following are generalized protocols for key experiments used to assess the effect of CDK9 inhibitors on MYC expression.
Western Blotting for MYC Protein Levels
This protocol is designed to quantify changes in MYC protein expression following treatment with a CDK9 inhibitor.
Methodology:
-
Cell Culture and Treatment: Plate cancer cells (e.g., H1975, DLBCL cell lines) and allow them to adhere. Treat cells with varying concentrations of this compound or a vehicle control (DMSO) for a specified time (e.g., 6, 12, 24 hours).
-
Lysis and Quantification: Harvest cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors. Determine protein concentration using a BCA assay.
-
Electrophoresis and Transfer: Separate equal amounts of protein lysate on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate with a primary antibody against MYC overnight at 4°C. Use an antibody against a housekeeping protein (e.g., β-Actin or GAPDH) as a loading control. Wash and incubate with an HRP-conjugated secondary antibody.
-
Detection and Analysis: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensities using software like ImageJ.
RT-qPCR for MYC mRNA Levels
This protocol measures changes in MYC mRNA transcript levels.
Methodology:
-
Cell Treatment and RNA Extraction: Treat cells as described for Western blotting. Extract total RNA using a commercial kit (e.g., RNeasy Kit, Qiagen) following the manufacturer's instructions.
-
cDNA Synthesis: Synthesize first-strand cDNA from an equal amount of RNA using a reverse transcription kit.
-
Quantitative PCR (qPCR): Perform qPCR using a SYBR Green or TaqMan-based assay with primers specific for MYC and a housekeeping gene (e.g., GAPDH, ACTB).
-
Data Analysis: Calculate the relative expression of MYC mRNA using the ΔΔCt method, normalizing to the housekeeping gene and comparing to the vehicle-treated control.
Logical Relationship and Therapeutic Rationale
The therapeutic strategy of using this compound to target MYC-driven cancers is based on a clear logical framework.
Conclusion and Future Directions
This compound is a highly potent and selective CDK9 inhibitor with significant potential for the treatment of MYC-driven malignancies. The mechanism of action, centered on the inhibition of transcriptional elongation, provides a direct means to downregulate the otherwise "undruggable" MYC oncoprotein. While the primary publication on this compound focuses on its effects in NSCLC and on the Mcl-1 protein, the established role of CDK9 in MYC regulation strongly supports its application in a broader range of MYC-addicted cancers[6][8].
Future research should focus on detailed characterization of this compound's effects on MYC expression across a panel of cancer types, including dose-response and time-course studies for both mRNA and protein. Furthermore, in vivo studies in MYC-driven xenograft models will be crucial to validate the therapeutic efficacy and to establish a clear pharmacokinetic/pharmacodynamic relationship between this compound exposure, MYC downregulation, and anti-tumor activity. Combination studies with other targeted agents may also unlock synergistic therapeutic strategies.
References
- 1. Characterization of molecular and cellular functions of the cyclin-dependent kinase CDK9 using a novel specific inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Discovery of a Potent, selective and orally bioavailable CDK9 degrader for targeting transcription regulation in Triple-Negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [논문]Discovery of Selective and Potent Macrocyclic CDK9 Inhibitors for the Treatment of Osimertinib-Resistant Non-Small-Cell Lung Cancer [scienceon.kisti.re.kr]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Discovery of Selective and Potent Macrocyclic CDK9 Inhibitors for the Treatment of Osimertinib-Resistant Non-Small-Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Targeting CDK9 with selective inhibitors or degraders in tumor therapy: an overview of recent developments - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Cdk9-IN-29: Application Notes and Protocols for Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of Cdk9-IN-29, a potent and selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9), in a cell culture setting. These guidelines are intended to assist researchers in evaluating the cellular effects of this compound, a compound of interest in oncology and drug development.
Introduction
Cyclin-Dependent Kinase 9 (CDK9) is a key transcriptional regulator that, in complex with its cyclin partners (primarily Cyclin T1), forms the Positive Transcription Elongation Factor b (P-TEFb). P-TEFb phosphorylates the C-terminal domain of RNA Polymerase II, a crucial step for the transition from abortive to productive transcriptional elongation. In many cancers, there is a dependency on the continuous transcription of short-lived pro-survival proteins, such as Mcl-1 and the oncogene c-Myc. Inhibition of CDK9 leads to the rapid depletion of these critical factors, thereby inducing apoptosis in cancer cells. This compound has been identified as a potent inhibitor of CDK9 and serves as a valuable tool for studying the biological consequences of CDK9 inhibition.
Mechanism of Action
This compound exerts its biological effects by competitively binding to the ATP-binding pocket of CDK9, thereby inhibiting its kinase activity. This prevents the phosphorylation of RNA Polymerase II and other substrates, leading to a global suppression of transcriptional elongation. The resulting decrease in the expression of anti-apoptotic proteins (e.g., Mcl-1) and key oncoproteins (e.g., c-Myc) disrupts cellular homeostasis and triggers the apoptotic cascade in susceptible cancer cells.
Data Presentation
The following table summarizes the key quantitative data for this compound.
| Parameter | Value | Reference |
| IC50 (CDK9) | 3.20 nM | [1] |
Note: IC50 values can vary depending on the specific assay conditions and cell line used.
Experimental Protocols
The following are detailed protocols for key experiments to characterize the effects of this compound in cell culture.
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of this compound on the proliferation of cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., HeLa, MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Phosphate-Buffered Saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. The final DMSO concentration should be less than 0.5%. Remove the medium from the wells and add 100 µL of the diluted this compound. Include wells with vehicle (DMSO) only as a control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 3-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the percentage of viability against the log concentration of this compound and determine the IC50 value using a non-linear regression curve fit.
Protocol 2: Western Blot Analysis of Downstream Targets
This protocol is used to assess the effect of this compound on the protein levels of key downstream targets of CDK9, such as phosphorylated RNA Polymerase II (p-RNAPII Ser2), Mcl-1, and c-Myc.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
6-well plates
-
Ice-cold PBS
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-RNAPII Ser2, anti-Mcl-1, anti-c-Myc, anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with various concentrations of this compound (e.g., 10 nM, 50 nM, 100 nM) and a vehicle control for a specified time (e.g., 6, 12, or 24 hours).
-
Cell Lysis: After treatment, wash the cells twice with ice-cold PBS. Add 100-200 µL of RIPA buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes.
-
Protein Quantification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein (20-30 µg) with Laemmli sample buffer and boil for 5 minutes.
-
SDS-PAGE and Transfer: Load the samples onto an SDS-PAGE gel and run until the desired separation is achieved. Transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection: Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control (β-actin or GAPDH).
Protocol 3: Apoptosis Assay by Flow Cytometry (Annexin V/Propidium Iodide Staining)
This protocol quantifies the induction of apoptosis by this compound using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry analysis.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Ice-cold PBS
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with different concentrations of this compound and a vehicle control for 24-48 hours.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Washing: Wash the cells twice with ice-cold PBS by centrifugation at 300 x g for 5 minutes.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells immediately using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
-
Data Quantification: Quantify the percentage of cells in each quadrant to determine the level of apoptosis induced by this compound.
Visualizations
The following diagrams illustrate key concepts related to the application of this compound.
Caption: Cdk9 signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for evaluating this compound.
Caption: Logical flow from CDK9 inhibition to apoptosis induction.
References
Application Notes and Protocols for Cdk9-IN-29 in In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclin-dependent kinase 9 (CDK9) is a key regulator of transcriptional elongation and a prominent therapeutic target in oncology. As a component of the positive transcription elongation factor b (P-TEFb) complex, CDK9 phosphorylates the C-terminal domain of RNA Polymerase II (RNAPII), facilitating the transition from promoter-proximal pausing to productive transcription. Dysregulation of CDK9 activity is a hallmark of various malignancies, leading to the overexpression of anti-apoptotic proteins and oncoproteins such as MCL-1 and MYC. Cdk9-IN-29 is a potent and selective small molecule inhibitor of CDK9, offering a valuable tool for investigating the roles of transcriptional control in cancer and for the development of novel therapeutic strategies.[1][2][3][4][5]
These application notes provide detailed protocols for the use of this compound in a range of in vitro assays to characterize its biochemical and cellular activity.
Core Data Summary
This compound is a highly potent inhibitor of CDK9 kinase activity. Its primary mechanism of action is the competitive inhibition of the ATP-binding site of CDK9, which in turn blocks the phosphorylation of its downstream substrates. This leads to a global suppression of transcriptional elongation, preferentially affecting the expression of genes with short-lived mRNA transcripts, including key oncogenes and survival factors.
Quantitative Inhibitory Activity
The inhibitory potency of this compound has been determined in biochemical assays. While extensive cellular IC50 data for this compound across a wide range of cancer cell lines is not publicly available, the provided biochemical data serves as a strong starting point for determining effective concentrations in cell-based assays. Researchers should perform dose-response experiments to determine the optimal concentration for their specific cell line and assay of interest.
| Parameter | Value | Assay Type |
| IC50 (this compound) | 3.20 nM | Biochemical Kinase Assay |
Signaling Pathway and Experimental Workflow
Cdk9 Signaling Pathway
The following diagram illustrates the central role of CDK9 in transcriptional elongation and how its inhibition by this compound impacts downstream cellular processes.
Caption: CDK9 Signaling Pathway and Inhibition by this compound.
Experimental Workflow
The following diagram outlines a typical workflow for characterizing the in vitro activity of this compound.
Caption: Experimental Workflow for this compound Characterization.
Experimental Protocols
Biochemical Kinase Assay (ADP-Glo™ Assay)
This protocol is for determining the IC50 value of this compound against the CDK9/Cyclin T1 complex.
Materials:
-
This compound
-
Recombinant human CDK9/Cyclin T1 enzyme
-
CDK9 substrate peptide
-
ATP
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96-well or 384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration is 1000-fold the highest final concentration desired in the assay. Then, dilute the compound in kinase buffer to a 10X working concentration.
-
Kinase Reaction Setup:
-
Add 5 µL of 10X this compound dilution or vehicle (DMSO in kinase buffer) to the wells of the plate.
-
Add 20 µL of a 2.5X enzyme/substrate mixture (CDK9/Cyclin T1 and substrate peptide in kinase buffer).
-
Initiate the reaction by adding 25 µL of 2X ATP solution (in kinase buffer). The final reaction volume is 50 µL.
-
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
ADP-Glo™ Reagent Addition: Add 50 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
Kinase Detection Reagent Addition: Add 100 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30-60 minutes.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: The luminescent signal is proportional to the amount of ADP produced and is inversely correlated with the inhibitory activity of this compound. Calculate the IC50 value using a suitable software package (e.g., GraphPad Prism) by fitting the data to a four-parameter logistic curve.
Cell Viability Assay (CellTiter-Glo® Luminescent Cell Viability Assay)
This protocol is for assessing the effect of this compound on the viability of cancer cell lines.
Materials:
-
This compound
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well clear-bottom, white-walled plates
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment (e.g., 2,000-10,000 cells per well). Allow cells to adhere overnight at 37°C in a humidified CO2 incubator.
-
Compound Treatment:
-
Prepare a serial dilution of this compound in complete cell culture medium. A suggested concentration range to start with is 1 nM to 10 µM.
-
Include a vehicle control (DMSO-treated cells).
-
Remove the existing medium from the wells and add 100 µL of the this compound dilutions or vehicle control.
-
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified CO2 incubator.
-
Assay Procedure:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure the luminescence using a luminometer.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the half-maximal growth inhibitory concentration (GI50) or inhibitory concentration (IC50) using appropriate software.
Western Blot Analysis of Downstream Targets
This protocol is for detecting the phosphorylation of RNA Polymerase II and the expression levels of MCL-1 and MYC in cells treated with this compound.
Materials:
-
This compound
-
Cancer cell line of interest
-
Complete cell culture medium
-
6-well plates
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-RNAPII Ser2, anti-MCL-1, anti-MYC, anti-GAPDH or β-actin as a loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with various concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM) or DMSO vehicle control for a specified time (e.g., 6, 12, or 24 hours).
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer.
-
Clarify the lysates by centrifugation at 14,000 rpm for 15 minutes at 4°C.
-
-
Protein Quantification: Determine the protein concentration of the supernatants using a BCA assay.
-
Sample Preparation and SDS-PAGE:
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection and Analysis:
-
Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities and normalize to the loading control to determine the relative changes in protein expression or phosphorylation.
-
Conclusion
This compound is a potent and selective tool for the in vitro study of CDK9 function and its role in cancer biology. The protocols provided herein offer a framework for the comprehensive characterization of this compound's biochemical and cellular activities. The effective dosage for cellular assays will be cell-line dependent, and it is recommended to perform initial dose-response experiments to determine the optimal concentration range for your specific experimental setup. These studies will contribute to a better understanding of the therapeutic potential of CDK9 inhibition.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Overview of CDK9 as a target in cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. Cyclin-dependent kinase 9 (CDK9) is a novel prognostic marker and therapeutic target in osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
Cdk9-IN-29: Application Notes and Protocols for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclin-dependent kinase 9 (CDK9) is a critical regulator of transcriptional elongation and a prominent therapeutic target in oncology. Cdk9-IN-29 is a potent and selective small molecule inhibitor of CDK9, demonstrating significant promise for targeted cancer therapy.[1] Its mechanism of action involves the direct inhibition of the CDK9/cyclin T1 complex, a key component of the positive transcription elongation factor b (P-TEFb). This inhibition curtails the phosphorylation of the C-terminal domain (CTD) of RNA Polymerase II, leading to the suppression of short-lived anti-apoptotic proteins like Mcl-1 and the proto-oncogene MYC, ultimately culminating in apoptosis in cancer cells. These application notes provide detailed protocols for the solubilization and experimental application of this compound in preclinical research settings.
Chemical Properties and Solubility
Proper handling and solubilization of this compound are paramount for obtaining reliable and reproducible experimental results. The following table summarizes its key chemical properties.
| Property | Value | Source |
| Molecular Weight | 553.60 g/mol | [2] |
| IC50 (CDK9) | 3.20 nM | [1] |
Solubility and Stock Solution Preparation:
This compound is sparingly soluble in aqueous solutions and should be dissolved in an organic solvent to prepare a concentrated stock solution. Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent.
| Solvent | Recommended Concentration | Notes |
| DMSO | ≥ 10 mM | For other CDK inhibitors, solubilities of up to 50 mg/mL in DMSO have been reported. To aid dissolution, gentle warming (up to 60°C) and ultrasonication can be employed.[3] |
| Ethanol | Not Recommended | Information not readily available; DMSO is the preferred solvent. |
| Water | Insoluble | Direct dissolution in aqueous buffers is not recommended and can lead to precipitation.[3] |
Signaling Pathway and Mechanism of Action
This compound targets a fundamental process in gene expression. The diagram below illustrates the CDK9 signaling pathway and the inhibitory action of this compound.
Experimental Protocols
The following protocols provide a general framework for utilizing this compound in various experimental settings. It is crucial to optimize concentrations and incubation times for specific cell lines and experimental conditions.
Protocol 1: Preparation of this compound Stock and Working Solutions
This protocol details the preparation of a high-concentration stock solution in DMSO and subsequent dilution for use in cell culture experiments.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, single-use microcentrifuge tubes
-
Vortex mixer and/or sonicator
-
Cell culture medium
Procedure:
-
Stock Solution Preparation (10 mM): a. Calculate the required amount of this compound powder and DMSO to achieve a 10 mM stock solution (Molecular Weight: 553.60 g/mol ). b. Under sterile conditions, add the calculated volume of anhydrous DMSO to the vial containing the this compound powder. c. To facilitate dissolution, vortex the solution thoroughly. If necessary, gently warm the vial to 37°C or use a sonicator bath for short periods. Visually inspect to ensure no particulates remain. d. Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.
-
Storage: a. For short-term storage (up to 1 month), store the aliquots at -20°C. b. For long-term storage (up to 6 months), store at -80°C.
-
Working Solution Preparation: a. On the day of the experiment, thaw a single aliquot of the 10 mM stock solution at room temperature. b. Perform serial dilutions of the stock solution in pre-warmed, complete cell culture medium to achieve the desired final concentrations for your experiment. c. Crucial: Ensure the final concentration of DMSO in the cell culture medium is kept to a minimum (ideally ≤ 0.1%) to avoid solvent-induced cytotoxicity. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol is for determining the half-maximal inhibitory concentration (IC50) of this compound on the proliferation of cancer cell lines.
Materials:
-
Cancer cell line of interest
-
96-well cell culture plates
-
This compound working solutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO or solubilization buffer
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing various concentrations of this compound (e.g., a serial dilution from 1 nM to 10 µM) or a vehicle control (DMSO).
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan (B1609692) Solubilization: Add 100 µL of DMSO or a suitable solubilization buffer to each well to dissolve the formazan crystals.
-
Measurement: Shake the plate for 15 minutes and measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value using appropriate software.
Protocol 3: Western Blot Analysis of Downstream Targets
This protocol is for detecting changes in the protein levels of key downstream targets of CDK9, such as Mcl-1 and c-Myc, following treatment with this compound.
Materials:
-
Cancer cell line of interest
-
6-well or 10 cm cell culture plates
-
This compound working solutions
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels, transfer apparatus, and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Mcl-1, anti-c-Myc, anti-phospho-RNA Pol II Ser2, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells and treat them with this compound at desired concentrations (e.g., 1x and 5x the IC50) for various time points (e.g., 6, 12, 24 hours).
-
Cell Lysis: Wash the cells with cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer: Denature equal amounts of protein, separate them by SDS-PAGE, and transfer them to a PVDF membrane.
-
Immunoblotting: a. Block the membrane with blocking buffer for 1 hour at room temperature. b. Incubate the membrane with the primary antibody overnight at 4°C. c. Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add the ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize them to the loading control to determine the relative changes in protein expression.
Protocol 4: Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol quantifies the induction of apoptosis by this compound using flow cytometry.
Materials:
-
Cancer cell line of interest
-
This compound working solutions
-
Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with varying concentrations of this compound (e.g., 0, 1x, and 5x the IC50) for desired time points (e.g., 24, 48 hours).
-
Cell Harvesting:
-
Suspension cells: Collect by centrifugation.
-
Adherent cells: Collect the supernatant (containing floating apoptotic cells) and detach the adherent cells. Combine both fractions.
-
-
Staining: Wash the cells with PBS and resuspend them in the binding buffer provided in the kit. Add Annexin V-FITC and PI according to the manufacturer's instructions and incubate in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cell populations.
In Vivo Studies
For in vivo experiments, this compound formulation and administration will depend on the specific animal model and experimental design. A common approach involves dissolving the compound in a vehicle suitable for intraperitoneal (i.p.) or oral (p.o.) administration, such as a solution containing DMSO, PEG300, Tween 80, and saline. It is imperative to conduct preliminary tolerability studies to determine the maximum tolerated dose (MTD). Efficacy studies in xenograft or patient-derived xenograft (PDX) models would typically involve treating tumor-bearing animals with this compound and monitoring tumor growth and survival. Pharmacodynamic assessments would involve analyzing tumor tissues for the downregulation of target proteins like Mcl-1.
Disclaimer: These protocols are intended as a general guide. Researchers should consult relevant literature and perform their own optimization experiments to suit their specific systems. All experiments should be conducted in accordance with institutional guidelines and safety regulations.
References
Application Notes and Protocols for Cell-Based Assay Design for Cdk9-IN-29
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cdk9-IN-29 is a potent and selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9), a key regulator of transcriptional elongation.[1] Dysregulation of CDK9 activity is implicated in various cancers, making it a compelling therapeutic target. These application notes provide detailed protocols for cell-based assays to characterize the activity of this compound, focusing on its impact on cell viability, apoptosis, and target engagement.
Mechanism of Action
This compound is a potent CDK9 inhibitor with a reported IC50 of 3.20 nM in biochemical assays.[1] As a key component of the positive transcription elongation factor b (P-TEFb) complex, CDK9 phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (RNAPII) at Serine 2, a critical step for the transition from promoter-proximal pausing to productive transcriptional elongation. Inhibition of CDK9 by this compound leads to a reduction in RNAPII Ser2 phosphorylation, resulting in the transcriptional repression of short-lived anti-apoptotic proteins such as Mcl-1 and the proto-oncogene MYC. The depletion of these critical survival factors ultimately triggers apoptosis in cancer cells.
Data Presentation
Quantitative Inhibitory Activity of this compound
| Assay Type | Cell Line | Parameter | Value | Reference |
| Biochemical Assay | - | IC50 vs. CDK9 | 3.20 nM | [1] |
| Cell Proliferation | H1975 | IC50 | 15.7 nM | [1] |
| Cell Proliferation | HCC827 | IC50 | 25.3 nM | [1] |
| Cell Proliferation | PC-9 | IC50 | 33.1 nM |
H1975, HCC827, and PC-9 are non-small-cell lung cancer (NSCLC) cell lines. H1975 is an osimertinib-resistant cell line.
Signaling Pathway Diagram
Caption: this compound inhibits the P-TEFb complex, preventing RNAPII phosphorylation and leading to apoptosis.
Experimental Protocols
Cell Viability Assay (CellTiter-Glo®)
This assay determines the effect of this compound on cell viability by measuring ATP levels, which is an indicator of metabolically active cells.
Materials:
-
Cancer cell lines (e.g., H1975, HCC827, PC-9)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
White, clear-bottom 96-well plates
-
Luminometer
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete medium and incubate overnight at 37°C in a humidified 5% CO2 incubator.
-
Prepare a serial dilution of this compound in complete medium.
-
Treat the cells with various concentrations of this compound (e.g., 0.1 nM to 10 µM) and a vehicle control (DMSO).
-
Incubate the plate for 72 hours.
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value using a non-linear regression curve fit.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay quantifies the percentage of apoptotic and necrotic cells following treatment with this compound.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Protocol:
-
Seed cells in a 6-well plate and treat with this compound at various concentrations (e.g., 1x, 5x, and 10x IC50) and a vehicle control for 24-48 hours.
-
Harvest the cells by trypsinization and collect them by centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
Western Blot Analysis of Downstream Targets
This protocol is for detecting the phosphorylation of RNA Polymerase II and the expression levels of Mcl-1 and c-Myc in cells treated with this compound.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-RNAPII (Ser2), anti-Mcl-1, anti-c-Myc, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Seed cells and treat with this compound at desired concentrations and time points.
-
Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensities and normalize to the loading control.
Experimental Workflow Diagram
Caption: A typical workflow for the cellular characterization of this compound.
Logical Relationship Diagram
References
Application Notes and Protocols for In Vivo Studies of Cdk9-IN-29 in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclin-dependent kinase 9 (CDK9) is a critical regulator of transcriptional elongation and has emerged as a promising therapeutic target in oncology.[1][2] Inhibition of CDK9 leads to the downregulation of short-lived anti-apoptotic proteins, such as Mcl-1 and MYC, making it an attractive strategy for treating various cancers, including those that have developed resistance to other therapies.[3][4] Cdk9-IN-29, also identified as compound Z11, is a potent and selective macrocyclic CDK9 inhibitor with an IC50 of 3.20 nM.[3] It has demonstrated significant anti-proliferative and pro-apoptotic activity in in vitro models, including in osimertinib-resistant non-small-cell lung cancer (NSCLC) cells and patient-derived organoids.
These application notes provide a comprehensive guide for the design and execution of in vivo studies using this compound in mouse models, based on established methodologies for potent, selective CDK9 inhibitors. While the primary publication for this compound (Z11) focuses on its in vitro characterization, the following protocols are synthesized from numerous published in vivo studies of other selective CDK9 inhibitors and serve as a robust starting point for preclinical evaluation.
Cdk9 Signaling Pathway and Mechanism of Action
CDK9, in partnership with its regulatory cyclin T subunit, forms the positive transcription elongation factor b (P-TEFb) complex. P-TEFb phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (RNAPII) at the Serine 2 position, a crucial step for releasing paused RNAPII and enabling productive transcript elongation. By inhibiting the kinase activity of CDK9, this compound prevents this phosphorylation event, leading to a global suppression of transcription, particularly affecting genes with short-lived mRNA transcripts that encode key survival proteins for cancer cells.
Data Presentation: Representative Preclinical Data for Selective CDK9 Inhibitors
The following tables summarize typical quantitative data obtained from in vivo studies of selective CDK9 inhibitors. These serve as a benchmark for designing studies and interpreting results for this compound.
Table 1: Representative Pharmacokinetic Parameters of a Selective CDK9 Inhibitor in Mice
| Parameter | Intravenous (IV) Administration | Oral (PO) Administration |
|---|---|---|
| Dose | 1 - 5 mg/kg | 5 - 25 mg/kg |
| Cmax (ng/mL) | 800 - 4000 | 200 - 1000 |
| Tmax (h) | 0.1 - 0.5 | 1 - 4 |
| AUC (ng·h/mL) | 1500 - 7500 | 1000 - 5000 |
| t1/2 (h) | 2 - 6 | 4 - 10 |
| Bioavailability (%) | N/A | 25 - 60% |
Data synthesized from preclinical studies of various CDK9 inhibitors.
Table 2: Representative In Vivo Efficacy Data in Xenograft Mouse Models
| Mouse Model | Cancer Type | Compound | Dosing Schedule | Tumor Growth Inhibition (TGI %) | Notes |
|---|---|---|---|---|---|
| MV4-11 Xenograft | Acute Myeloid Leukemia | Compound 37 | 7.5 mg/kg, PO, QD | ~72% (T/C of 27.80%) | Significant tumor suppression observed. |
| TC-71 Xenograft | Ewing Sarcoma | dCDK9-202 (PROTAC) | 10 mg/kg, IV, QOD | >90% | Potent tumor growth inhibition without toxicity. |
| Colorectal Xenograft | Colorectal Cancer | LZT-106 | Not Specified | Significant Reduction | Reduced tumor volume in a xenograft model. |
| Pancreatic Xenograft | Pancreatic Cancer | IIIM-290 | 50 mg/kg, PO | Efficacious | Showed efficacy in multiple xenograft models. |
TGI (%): Percent inhibition of tumor growth compared to vehicle control. T/C (%): Treatment vs. Control tumor volume ratio. QD: Once daily. QOD: Every other day.
Experimental Protocols
A successful in vivo study requires careful planning and execution. The following protocols provide a detailed framework.
General Experimental Workflow
The workflow for an in vivo efficacy study typically involves acclimatization of animals, tumor cell implantation, randomization into treatment groups, drug administration, and subsequent monitoring of tumor growth and animal health.
Protocol: Animal Models and Tumor Implantation
Objective: To establish a reliable tumor model for efficacy testing.
Materials:
-
Immunocompromised mice (e.g., BALB/c nude, NOD/SCID, or NSG), 6-8 weeks old.
-
Cancer cell line of interest (e.g., H1975 for NSCLC, MV4-11 for AML).
-
Sterile PBS, Matrigel (optional).
-
Syringes and needles.
Procedure:
-
Acclimatize animals to the facility for at least one week prior to the experiment.
-
Culture cancer cells to ~80% confluency. Harvest and wash cells with sterile PBS.
-
Resuspend cells in PBS (or a 1:1 mixture of PBS and Matrigel) to a final concentration of 5-10 x 10^7 cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension (5-10 x 10^6 cells) into the right flank of each mouse.
-
Monitor the animals for tumor growth. Begin treatment when tumors reach an average volume of 100-200 mm³. Tumor volume is calculated using the formula: (Length x Width²) / 2.
Protocol: this compound Formulation and Administration
Objective: To prepare a stable and deliverable formulation of this compound for in vivo administration. Note: As a hydrophobic molecule, this compound may require a specific vehicle for solubilization.
Materials:
-
This compound powder.
-
Solvents: DMSO, PEG300, Tween 80, Saline, or other appropriate vehicles.
-
Sterile tubes, syringes, and gavage needles (for oral) or injection needles (for IV/IP).
Procedure (Example for Oral Formulation):
-
Prepare the vehicle solution. A common vehicle for poorly soluble compounds is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.
-
Weigh the required amount of this compound powder.
-
First, dissolve the this compound in DMSO to create a concentrated stock.
-
Add PEG300 to the solution and vortex until clear.
-
Add Tween 80 and vortex.
-
Finally, add the saline dropwise while vortexing to reach the final desired concentration (e.g., 1 mg/mL for a 10 mg/kg dose in a 20g mouse receiving 200 µL).
-
Administer the formulation to the mice via the chosen route (e.g., oral gavage, intraperitoneal injection, or intravenous injection) according to the predetermined dosing schedule.
Protocol: Efficacy and Toxicity Assessment
Objective: To evaluate the anti-tumor efficacy and tolerability of this compound.
Procedure:
-
Tumor Measurement: Measure tumor dimensions with calipers 2-3 times per week. Calculate tumor volume.
-
Body Weight: Record the body weight of each animal 2-3 times per week as a general indicator of toxicity. A body weight loss of >15-20% is often a sign of significant toxicity.
-
Clinical Observations: Monitor animals daily for any signs of distress, such as changes in posture, activity, or grooming.
-
Study Endpoint: The study may be terminated when tumors in the vehicle group reach a predetermined maximum size, after a fixed duration of treatment, or if toxicity endpoints are met.
-
Data Analysis: At the end of the study, calculate the Tumor Growth Inhibition (TGI) for each treatment group relative to the vehicle control. Perform statistical analysis (e.g., t-test or ANOVA) to determine significance.
Protocol: Pharmacodynamic (PD) Marker Analysis
Objective: To confirm target engagement in tumor tissue.
Procedure:
-
At the end of the study (or in a separate satellite group), collect tumor tissues at various time points after the final dose.
-
Process a portion of the tumor for Western blot analysis to assess the levels of p-RNAPII (Ser2) and downstream target proteins like Mcl-1 and MYC. A reduction in these markers indicates effective CDK9 inhibition.
-
Another portion of the tumor can be fixed in formalin and embedded in paraffin (B1166041) for immunohistochemistry (IHC) analysis of the same markers.
By following these detailed protocols and adapting them based on empirical data for this compound, researchers can effectively design and execute robust in vivo studies to evaluate its preclinical efficacy and tolerability.
References
- 1. Discovery of dCDK9-202 as a Highly Potent and Selective PROTAC CDK9 Degrader with Strong In Vivo Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CDK7 and CDK9 inhibition interferes with transcription, translation, and stemness, and induces cytotoxicity in GBM irrespective of temozolomide sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. CDK9 inhibitors for the treatment of solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Western Blot Analysis of p-RNAPII after Cdk9-IN-29 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclin-dependent kinase 9 (CDK9) is a critical regulator of transcription elongation. As the catalytic subunit of the positive transcription elongation factor b (P-TEFb), CDK9 phosphorylates the C-terminal domain (CTD) of the largest subunit of RNA Polymerase II (RNAPII). This phosphorylation, particularly at Serine 2 (Ser2) and Serine 5 (Ser5) of the heptapeptide (B1575542) repeats (YSPTSPS), is essential for releasing RNAPII from promoter-proximal pausing and transitioning into productive elongation.[1][2][3][4][5] The dysregulation of CDK9 activity is implicated in various diseases, including cancer, making it a compelling therapeutic target.
Cdk9-IN-29 is a potent and selective inhibitor of CDK9. By competitively binding to the ATP pocket of CDK9, it prevents the phosphorylation of RNAPII and other substrates, leading to a halt in transcriptional elongation. This application note provides a detailed protocol for utilizing Western blotting to assess the pharmacological effect of this compound on the phosphorylation status of RNAPII in a cellular context.
Data Presentation
Treatment of cells with a CDK9 inhibitor like this compound is expected to cause a dose-dependent decrease in the phosphorylation of RNAPII at Serine 2, a direct target of CDK9. A lesser effect may be observed on Serine 5 phosphorylation, which is primarily mediated by CDK7 during transcription initiation but can also be targeted by CDK9. The total levels of RNAPII and a housekeeping protein, such as β-actin or GAPDH, should remain unchanged, serving as loading controls.
Table 1: Expected Quantitative Western Blot Analysis of p-RNAPII Levels Following this compound Treatment
| Target Protein | Treatment | Expected Change in Protein Level (Relative to Vehicle Control) | Biological Significance |
| p-RNAPII (Ser2) | This compound (Increasing Concentration) | Significant Decrease (~80% or more at effective doses) | Direct marker of CDK9 inhibition and blockade of transcriptional elongation. |
| p-RNAPII (Ser5) | This compound (Increasing Concentration) | Moderate to No Decrease | Primarily a marker for transcription initiation (CDK7 activity), less directly affected by CDK9 inhibition. |
| Total RNAPII | This compound | No Significant Change | Loading control to ensure equal protein loading across lanes. |
| β-actin / GAPDH | This compound | No Significant Change | Housekeeping protein used as a loading control. |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the CDK9 signaling pathway and the experimental workflow for the Western blot protocol.
Caption: CDK9 forms the P-TEFb complex, which phosphorylates paused RNAPII, leading to transcriptional elongation. This compound inhibits this process.
Caption: A step-by-step workflow for the Western blot analysis of p-RNAPII levels after this compound treatment.
Experimental Protocols
This section provides a detailed methodology for performing a Western blot to analyze the phosphorylation of RNAPII following treatment with this compound.
Cell Culture and Treatment with this compound
-
Cell Seeding: Plate the desired cell line (e.g., HeLa, MCF-7) in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Cell Treatment: The following day, treat the cells with varying concentrations of this compound (e.g., 0, 10, 50, 100, 500 nM). Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for a predetermined time (e.g., 2, 6, or 24 hours) at 37°C in a humidified incubator with 5% CO₂.
Cell Lysis and Protein Extraction
-
Washing: After treatment, place the 6-well plates on ice. Aspirate the media and wash the cells twice with ice-cold Phosphate Buffered Saline (PBS).
-
Lysis: Add 100-200 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.
-
Scraping and Collection: Scrape the adherent cells using a cell scraper and transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Incubation and Centrifugation: Incubate the lysate on ice for 30 minutes with occasional vortexing. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Supernatant Collection: Carefully transfer the supernatant, which contains the soluble protein, to a new pre-chilled microcentrifuge tube.
Protein Quantification
-
Assay: Determine the protein concentration of each lysate using a BCA protein assay kit, following the manufacturer's instructions.
-
Normalization: Based on the protein concentrations, normalize all samples to the same concentration (e.g., 1-2 mg/mL) using the lysis buffer.
SDS-PAGE
-
Sample Preparation: Mix the normalized protein lysates with 4x Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
Gel Electrophoresis: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an 8% SDS-polyacrylamide gel. Include a pre-stained protein ladder.
-
Running Conditions: Run the gel at 100-120 V until the dye front reaches the bottom of the gel.
Protein Transfer
-
Membrane Activation: If using a PVDF membrane, activate it by immersing in methanol (B129727) for 30 seconds, followed by a brief rinse in deionized water and then equilibration in transfer buffer.
-
Transfer: Assemble the transfer sandwich and transfer the proteins from the gel to the PVDF membrane using a wet or semi-dry transfer system. Transfer at 100V for 1-2 hours at 4°C.
Blocking and Antibody Incubation
-
Blocking: After transfer, wash the membrane briefly with Tris-buffered saline with 0.1% Tween 20 (TBST). Block the membrane with 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in TBST for 1 hour at room temperature with gentle agitation.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibodies diluted in the blocking buffer overnight at 4°C with gentle agitation. Recommended antibodies and dilutions are listed in Table 2.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Final Washes: Wash the membrane three times for 10 minutes each with TBST.
Table 2: Recommended Primary Antibodies for Western Blot Analysis
| Primary Antibody | Supplier (Example) | Catalog # (Example) | Recommended Dilution |
| Phospho-RNA polymerase II CTD (Ser2) | Abcam | ab5095 | 1:1000 |
| Phospho-RNA polymerase II CTD (Ser5) | Abcam | ab5131 | 1:1000 |
| RNA polymerase II CTD | Cell Signaling Technology | #2629 | 1:1000 |
| β-actin | Sigma-Aldrich | A5441 | 1:5000 |
Detection and Data Analysis
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate to the membrane according to the manufacturer's instructions.
-
Imaging: Capture the chemiluminescent signal using a digital imaging system.
-
Quantification: Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the intensity of the p-RNAPII and total RNAPII bands to the corresponding loading control (β-actin) for each lane. Calculate the fold change in protein levels relative to the vehicle-treated control.
References
- 1. The RNA polymerase II CTD coordinates transcription and RNA processing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CDK9 and PP2A regulate RNA polymerase II transcription termination and coupled RNA maturation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. CDK9 keeps RNA polymerase II on track - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting CDK9 for Anti-Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Apoptosis Assay with Cdk9-IN-29 using Flow Cytometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cdk9-IN-29 is a potent and selective inhibitor of Cyclin-dependent kinase 9 (CDK9), a critical regulator of transcriptional elongation.[1] Inhibition of CDK9 has emerged as a promising therapeutic strategy in oncology. CDK9, as the catalytic subunit of the positive transcription elongation factor b (p-TEFb), phosphorylates the C-terminal domain of RNA Polymerase II, a crucial step for productive gene transcription. Many cancer cells exhibit a dependency on the continuous transcription of short-lived pro-survival proteins, such as Mcl-1 and the oncogene c-Myc. By inhibiting CDK9, this compound effectively downregulates the expression of these critical survival factors, leading to the induction of apoptosis.[1]
These application notes provide a comprehensive guide to assessing this compound-induced apoptosis using a standard flow cytometry-based Annexin V and Propidium Iodide (PI) assay.
Mechanism of Action: this compound Induced Apoptosis
This compound exerts its pro-apoptotic effects by halting the transcriptional machinery of cancer cells. This leads to a rapid depletion of anti-apoptotic proteins and oncoproteins with high turnover rates, thereby shifting the cellular balance towards programmed cell death. The key molecular events are outlined in the signaling pathway below.
Data Presentation
The following tables summarize representative quantitative data for this compound and other potent, selective CDK9 inhibitors. This data can be used as a reference for designing experiments.
Table 1: Inhibitory Activity of this compound
| Compound | Target | IC50 (nM) | Cell Line | Reference |
| This compound (Z11) | CDK9 | 3.20 | - | [1][2] |
Table 2: Anti-proliferative Activity of Selective CDK9 Inhibitors
| Compound | Cell Line | Cancer Type | IC50 (nM) | Reference |
| SNS-032 | NALM6 | B-Cell Acute Lymphocytic Leukemia | 200 | [3] |
| SNS-032 | REH | B-Cell Acute Lymphocytic Leukemia | 200 | |
| AZD4573 | NALM6 | B-Cell Acute Lymphocytic Leukemia | 5 | |
| AZD4573 | REH | B-Cell Acute Lymphocytic Leukemia | 10 |
Table 3: this compound (Z11) Induced Apoptosis in H1975 NSCLC Cells
| Treatment | Concentration (nM) | % Early Apoptosis (Annexin V+/PI-) | % Late Apoptosis (Annexin V+/PI+) | % Total Apoptosis |
| Control (DMSO) | - | Data not available in publication | Data not available in publication | Data not available in publication |
| This compound (Z11) | 100 | Data not available in publication | Data not available in publication | Data not available in publication |
| This compound (Z11) | 200 | Data not available in publication | Data not available in publication | Data not available in publication |
Note: The primary publication for this compound (Z11) states that the compound induces apoptosis in H1975 cells, however, specific quantitative flow cytometry data was not provided in the publication. The table is structured to present such data once it becomes available. Researchers are encouraged to perform dose-response experiments to determine the optimal concentrations for their specific cell lines.
Experimental Protocols
The following protocols are based on standard methodologies and may require optimization for specific cell lines and experimental conditions.
Experimental Workflow
References
Application Notes and Protocols: AZD4573 in Combination Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZD4573 is a potent and highly selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9), a key regulator of transcriptional elongation.[1][2] Inhibition of CDK9 leads to the downregulation of short-lived and highly expressed oncoproteins, such as MYC, and anti-apoptotic proteins like Mcl-1, making it a compelling target in oncology.[1][3][4] Preclinical and clinical studies have demonstrated the potential of AZD4573 in treating various hematological malignancies and solid tumors, both as a monotherapy and, notably, in combination with other anticancer agents to enhance efficacy and overcome resistance.
These application notes provide a summary of key preclinical findings for AZD4573 in combination with other cancer drugs, detailed protocols for relevant experiments, and visualizations of the underlying signaling pathways and experimental workflows.
Data Presentation
The following tables summarize the quantitative data from preclinical studies on the combination of AZD4573 with other anticancer agents, demonstrating its synergistic potential across various cancer types.
Table 1: In Vitro Efficacy of AZD4573 in Combination with Other Anticancer Drugs
| Cancer Type | Cell Line(s) | Combination Drug | AZD4573 IC50/EC50 (nM) (Single Agent) | Combination Effect | Reference |
| Diffuse Large B-Cell Lymphoma (DLBCL) | OCI-Ly10, TMD8 | Acalabrutinib | EC50 < 100 | Synergistic increase in apoptosis | |
| Peripheral T-Cell Lymphoma (pTCL) | Various | CHOP | EC50 < 100 (in 14/18 cell lines) | Increased efficacy in MCL-1 dependent cell lines | |
| ER+ Breast Cancer | MCF7, HCC1428 | Palbociclib + Fulvestrant | - | Synergistic tumor regression | |
| Non-Small Cell Lung Cancer (NSCLC) | A549, H460, H23, H1605, PC9, H1975 | - | Decreased viability | - | |
| Esophageal Adenocarcinoma (EAC) | - | 5-Fluorouracil | - | Synergistic suppression of tumor growth | |
| Multiple Myeloma | KMS11, 8226 | ARV-825 (BET PROTAC) | - | Synergistic growth inhibition and apoptosis | |
| Acute Myeloid Leukemia (AML) | MV4-11 | Venetoclax | IC50 = 14 | Synergistic |
Table 2: In Vivo Efficacy of AZD4573 in Combination with Other Anticancer Drugs
| Cancer Type | Model | Combination Drug | AZD4573 Dosing Regimen | Combination Effect | Reference |
| DLBCL | OCI-Ly10, TMD8 Xenografts | Acalabrutinib | 5 mg/kg, IP, BID (2h split), 2 days on/5 days off | Rapid and complete tumor growth inhibition | |
| ER+ Breast Cancer | Patient-Derived Xenograft | Palbociclib + Fulvestrant | - | Tumor regression | |
| Multiple Myeloma | Orthotopic Xenograft (KMS11LUC) | ARV-825 (BET PROTAC) | - | Significant synergistic slowing of tumor growth | |
| Acute Myeloid Leukemia (AML) | Patient-Derived Xenograft | Venetoclax | 15 mg/kg, IP, BID (2h split), 2 days on/5 days off | Greatly extended survival | |
| Angioimmunoblastic T-cell lymphoma | Patient-Derived Xenograft | - | - | Increased apoptosis of tumor cells |
Signaling Pathways and Mechanisms of Action
The synergistic effects of AZD4573 in combination therapies often stem from its ability to target key survival pathways that are complementary to the mechanism of the partner drug.
CDK9-Mediated Transcriptional Regulation and Inhibition by AZD4573
CDK9 is the catalytic subunit of the positive transcription elongation factor b (P-TEFb). P-TEFb phosphorylates the C-terminal domain of RNA Polymerase II (RNAPII) at Serine 2, which is a critical step for the release of paused RNAPII and productive transcriptional elongation. Many cancers are addicted to the continuous transcription of genes with short-lived mRNAs that encode for survival proteins, such as the anti-apoptotic protein Mcl-1 and the oncogenic transcription factor MYC. AZD4573, by inhibiting CDK9, prevents RNAPII phosphorylation, leading to a rapid decrease in the levels of these crucial survival proteins and inducing apoptosis in cancer cells.
References
A Comparative Analysis of CDK9 Inhibition: Lentiviral shRNA Knockdown versus Cdk9-IN-29 Treatment
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclin-dependent kinase 9 (CDK9) has emerged as a critical regulator of transcriptional elongation, making it a compelling therapeutic target in oncology and other diseases characterized by transcriptional dysregulation. As the catalytic subunit of the positive transcription elongation factor b (P-TEFb) complex, CDK9 phosphorylates the C-terminal domain of RNA Polymerase II, facilitating the transition from abortive to productive transcription. This role is particularly crucial for the expression of short-lived anti-apoptotic proteins and oncoproteins, such as MCL-1 and MYC, to which many cancer cells are addicted.
This document provides a detailed comparison of two primary methodologies for inhibiting CDK9 function in a research setting: genetic knockdown using lentiviral short hairpin RNA (shRNA) and pharmacological inhibition with the small molecule Cdk9-IN-29. We present comprehensive application notes, detailed experimental protocols, and comparative data to guide researchers in selecting the most appropriate method for their experimental objectives.
Principle of Each Method
Lentiviral shRNA Knockdown: This genetic approach utilizes a lentiviral vector to deliver a short hairpin RNA sequence targeting the CDK9 mRNA. Once transcribed within the cell, the shRNA is processed by the RNA interference (RNAi) machinery into a small interfering RNA (siRNA). This siRNA then guides the RNA-induced silencing complex (RISC) to cleave and degrade the target CDK9 mRNA, leading to a stable and long-term reduction in CDK9 protein expression.
This compound Treatment: This pharmacological approach employs a potent and selective small molecule inhibitor, this compound, which competitively binds to the ATP-binding pocket of CDK9.[1] This direct inhibition of the kinase activity of CDK9 prevents the phosphorylation of its substrates, leading to an acute and reversible blockade of transcriptional elongation.
Comparative Overview
| Feature | Lentiviral shRNA Knockdown of CDK9 | This compound Treatment |
| Mechanism | Post-transcriptional gene silencing | Competitive ATP inhibition of kinase activity |
| Effect | Depletion of CDK9 protein | Inhibition of CDK9 catalytic function |
| Kinetics | Slow onset, stable, long-term effect | Rapid onset, reversible, transient effect |
| Specificity | Potential for off-target effects due to shRNA sequence | Potential for off-target kinase inhibition |
| Application | Stable cell line generation, long-term studies | Acute inhibition studies, dose-response analysis |
| Throughput | Lower throughput, more labor-intensive | High-throughput screening compatible |
Quantitative Data Summary
Table 1: Inhibitory Potency of this compound
| Parameter | Value | Reference |
| IC50 (CDK9) | 3.20 nM | [1] |
IC50 values for this compound in various cancer cell lines are not extensively published, but similar selective CDK9 inhibitors show IC50 values for cell growth inhibition in the nanomolar to low micromolar range.
Table 2: Efficacy of Lentiviral shRNA Knockdown
| Parameter | Typical Range | Reference |
| Knockdown Efficiency (mRNA) | 70-90% | [2] |
| Knockdown Efficiency (Protein) | >70% | [2] |
Knockdown efficiency is cell-line and shRNA sequence dependent and requires empirical validation.
Table 3: Comparative Effects on Downstream Targets
| Target | Lentiviral shRNA Knockdown of CDK9 | This compound Treatment |
| p-RNA Pol II (Ser2) | Decreased | Decreased |
| MYC mRNA | Decreased | Biphasic (initial decrease, potential rebound)[3] |
| MYC Protein | Decreased | Decreased |
| MCL-1 mRNA | Decreased | Decreased |
| MCL-1 Protein | Decreased | Decreased |
| Cell Viability | Decreased | Decreased |
| Apoptosis | Increased | Increased |
Experimental Protocols
Protocol 1: Lentiviral shRNA Knockdown of CDK9
This protocol describes the production of lentiviral particles and the subsequent transduction of target cells to establish stable CDK9 knockdown.
Materials:
-
HEK293T cells
-
Lentiviral packaging and envelope plasmids (e.g., psPAX2, pMD2.G)
-
Lentiviral transfer plasmid containing shRNA targeting CDK9 (e.g., pLKO.1-shCDK9)
-
Transfection reagent
-
Complete cell culture medium
-
Target cells
-
Polybrene or Hexadimethrine Bromide
-
Phosphate-Buffered Saline (PBS)
-
RIPA Lysis Buffer
-
BCA Protein Assay Kit
-
Primary antibody against CDK9
-
Secondary HRP-conjugated antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
Part A: Lentivirus Production (Day 1-3)
-
Day 1: Seed HEK293T cells in a 10 cm dish to reach 70-80% confluency on the day of transfection.
-
Day 2: Co-transfect the HEK293T cells with the shRNA transfer plasmid and the packaging and envelope plasmids using a suitable transfection reagent according to the manufacturer's protocol.
-
Day 3: After 48 hours post-transfection, harvest the supernatant containing the lentiviral particles.
-
Filter the supernatant through a 0.45 µm filter to remove cellular debris. The viral supernatant can be used immediately or stored at -80°C.
Part B: Transduction of Target Cells (Day 4-5)
-
Day 4: Seed target cells in a 6-well plate to be 50-60% confluent on the day of transduction.
-
Day 5: Remove the culture medium and replace it with fresh medium containing Polybrene (final concentration 4-8 µg/mL). Add the desired amount of viral supernatant (determine the optimal multiplicity of infection (MOI) empirically).
-
Incubate the cells for 24 hours.
Part C: Selection of Stable Knockdown Cells (Day 6 onwards)
-
Day 6: Replace the virus-containing medium with fresh complete medium.
-
Day 7: Begin selection by adding puromycin to the culture medium. The optimal concentration of puromycin must be determined by a kill curve for each cell line.
-
Continue to culture the cells in puromycin-containing medium, replacing the medium every 3-4 days, until puromycin-resistant colonies are formed.
-
Expand the resistant colonies to establish a stable CDK9 knockdown cell line.
Part D: Validation of Knockdown
-
Lyse the stable knockdown cells and control cells (transduced with a non-targeting shRNA) using RIPA buffer.
-
Determine the protein concentration using a BCA assay.
-
Perform Western blotting with an anti-CDK9 antibody to confirm the reduction in CDK9 protein levels.
Protocol 2: this compound Treatment
This protocol outlines the procedure for treating cells with the CDK9 inhibitor this compound and assessing its effects on cell viability and downstream targets.
Materials:
-
Target cells
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
96-well and 6-well plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT)
-
Apoptosis detection kit (e.g., Annexin V-FITC)
-
RIPA Lysis Buffer
-
BCA Protein Assay Kit
-
Primary antibodies against p-RNA Pol II (Ser2), MYC, MCL-1, and a loading control (e.g., β-actin)
-
Secondary HRP-conjugated antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
Part A: Cell Viability Assay (IC50 Determination)
-
Seed cells in a 96-well plate at a suitable density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete medium. A typical starting range is 1 nM to 10 µM. Include a DMSO vehicle control.
-
Treat the cells with the different concentrations of this compound and incubate for 72 hours.
-
Measure cell viability using a luminescent or colorimetric assay according to the manufacturer's instructions.
-
Calculate the IC50 value using appropriate software (e.g., GraphPad Prism).
Part B: Western Blot Analysis of Downstream Targets
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with this compound at various concentrations (e.g., 0.1x, 1x, and 10x the IC50 value) or for different time points (e.g., 6, 12, 24 hours). Include a DMSO vehicle control.
-
Lyse the cells in RIPA buffer and determine the protein concentration.
-
Perform Western blotting using primary antibodies against p-RNA Pol II (Ser2), MYC, MCL-1, and a loading control.
-
Incubate with the appropriate secondary antibody and visualize the bands using an ECL substrate.
Part C: Apoptosis Assay
-
Seed cells and treat with this compound as described for the Western blot analysis.
-
After the desired treatment time, harvest the cells (including floating cells).
-
Stain the cells with an Annexin V-FITC and Propidium Iodide (PI) apoptosis detection kit according to the manufacturer's protocol.
-
Analyze the stained cells by flow cytometry to quantify the percentage of apoptotic cells.
Visualizations
Caption: CDK9 Signaling Pathway and Modes of Inhibition.
Caption: Experimental Workflow for Lentiviral shRNA Knockdown.
Caption: Experimental Workflow for this compound Treatment.
Conclusion
Both lentiviral shRNA knockdown and small molecule inhibition with this compound are powerful tools for investigating the function of CDK9. The choice between these methods should be guided by the specific experimental question. Lentiviral shRNA is ideal for creating stable cell lines and studying the long-term consequences of CDK9 depletion. In contrast, this compound is well-suited for acute inhibition studies, dose-response analyses, and high-throughput screening applications. By understanding the principles, advantages, and limitations of each approach, researchers can effectively probe the multifaceted roles of CDK9 in health and disease.
References
- 1. Cyclin-Dependent Kinase-9 Is a Therapeutic Target in MYC-Expressing Diffuse Large B-Cell Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Compensatory induction of MYC expression by sustained CDK9 inhibition via a BRD4-dependent mechanism - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Cdk9-IN-29 Concentration
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the concentration of Cdk9-IN-29 for various cell lines. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its mechanism of action?
A1: this compound is a potent and selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9).[1] CDK9 is a key component of the Positive Transcription Elongation Factor b (P-TEFb) complex, which plays a critical role in regulating gene transcription.[2] The P-TEFb complex phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (RNAPII), releasing it from a paused state and allowing for productive transcriptional elongation.[2][3] By inhibiting CDK9, this compound prevents this phosphorylation, leading to a halt in transcription, particularly of genes with short-lived mRNAs that encode for pro-survival and oncogenic proteins like Mcl-1 and c-Myc.[2][4] This ultimately induces apoptosis in cancer cells.[1]
Q2: What is a recommended starting concentration for this compound in a new cell line?
A2: The biochemical IC50 of this compound is 3.20 nM.[1] However, the effective concentration in a cellular context (cellular IC50) can be significantly higher due to factors like cell membrane permeability and target engagement within the cell. For a new cell line, it is crucial to perform a dose-response experiment to determine the optimal concentration. A good starting point for a dose-response curve is a wide range from 1 nM to 10 µM.
Q3: How do I confirm that this compound is engaging its target in my cells?
A3: The most direct way to confirm target engagement is to perform a Western blot analysis to detect the phosphorylation status of the C-terminal domain (CTD) of RNA Polymerase II at the Serine 2 position (p-RNAPII Ser2). This is a direct downstream target of CDK9. A dose-dependent decrease in p-RNAPII Ser2 levels upon treatment with this compound indicates successful target engagement. You can also assess the protein levels of downstream targets with short half-lives, such as Mcl-1 and c-Myc, which are expected to decrease following effective CDK9 inhibition.[2][4]
Q4: What are the potential off-target effects of Cdk9 inhibitors?
A4: While this compound is reported to have good kinase selectivity, it is important to be aware of potential off-target effects, especially at higher concentrations.[1] Some kinase inhibitors can affect other kinases with similar ATP-binding pockets.[5] Off-target effects can lead to unexpected cellular phenotypes.[6] If you observe phenotypes that are not consistent with CDK9 inhibition (e.g., unexpected cell cycle arrest patterns), consider performing experiments to rule out off-target effects, such as using a structurally different CDK9 inhibitor to see if the phenotype is reproducible.[6][7]
Data Presentation: Efficacy of Selective Cdk9 Inhibitors in Various Cancer Cell Lines
Disclaimer: The following tables summarize the half-maximal inhibitory concentration (IC50) values for several selective CDK9 inhibitors other than this compound. This data is provided as a reference to guide the initial concentration range for your experiments with this compound, as specific cellular IC50 values for this compound are not widely available in public literature.
Table 1: Cellular IC50 Values of Selected Cdk9 Inhibitors
| Inhibitor | Cell Line | Cancer Type | IC50 (nM) |
| MC180295 | MV4-11 | Acute Myeloid Leukemia | <100 |
| MC180295 | MOLM-13 | Acute Myeloid Leukemia | <100 |
| MC180295 | THP-1 | Acute Myeloid Leukemia | <100 |
| MC180295 | Median of 46 cell lines | Various | 171[4] |
| AZD4573 | T47D | Breast Cancer | >100[8] |
| AZD4573 | HCC1428 | Breast Cancer | >100[8] |
| SNS-032 | NALM6 | B-cell Acute Lymphoblastic Leukemia | 200[9] |
| SNS-032 | REH | B-cell Acute Lymphoblastic Leukemia | 200[9] |
| SNS-032 | SEM | B-cell Acute Lymphoblastic Leukemia | 350[9] |
| SNS-032 | RS411 | B-cell Acute Lymphoblastic Leukemia | 250[9] |
Table 2: Biochemical IC50 Values of Selective Cdk9 Inhibitors
| Inhibitor | Target | IC50 (nM) | Selectivity Notes |
| This compound | CDK9 | 3.20 [1] | Good kinase selectivity [1] |
| NVP-2 | CDK9/CycT | 0.514 | Highly selective for CDK9/CycT[10] |
| JSH-150 | CDK9 | <1 | Highly selective for CDK9[10] |
| Enitociclib (BAY 1251152) | CDK9 | <5 | At least 50-fold selectivity against other CDKs[10] |
| AZD4573 | CDK9 | <4 | High selectivity versus other kinases, including other CDK family members[10] |
| MC180295 | CDK9 | 3-12 | At least 22-fold more selective for CDK9 over other CDKs[4][10] |
| Atuveciclib (BAY-1143572) | CDK9 | 13 | Ratio of IC50 for CDK2/CDK9 is ~100[10][11] |
| LDC000067 | CDK9 | 44 | >55-fold selectivity over CDK2/1/4/6/7[10][12] |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol outlines the procedure for determining the effect of this compound on the viability of cancer cell lines.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth for the duration of the experiment. Allow cells to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete cell culture medium. A common starting range is 1 nM to 10 µM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.
-
Incubation: Incubate the cells with the compound for a predetermined period (e.g., 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot the results to determine the IC50 value.
Protocol 2: Western Blot for Phospho-RNA Polymerase II (Ser2)
This protocol describes the detection of the phosphorylation of RNA Polymerase II at Serine 2 to confirm this compound target engagement.
Materials:
-
Cell line of interest
-
This compound
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against Phospho-RNA Polymerase II CTD (Ser2)
-
Primary antibody for a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Treatment: Seed cells and allow them to adhere. Treat with a dose-range of this compound for a specified time (e.g., 6, 12, or 24 hours). Include a vehicle control.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with supplemented lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with the primary antibody against p-RNAPII (Ser2) overnight at 4°C. The next day, wash and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control to determine the fold change in p-RNAPII (Ser2) levels.
Mandatory Visualizations
Caption: Cdk9 signaling pathway and the point of inhibition by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Targeting CDK9 with selective inhibitors or degraders in tumor therapy: an overview of recent developments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CDK9: A Comprehensive Review of Its Biology, and Its Role as a Potential Target for Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MC180295 is a highly potent and selective CDK9 inhibitor with preclinical in vitro and in vivo efficacy in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Perspective of Cyclin-dependent kinase 9 (CDK9) as a Drug Target - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. CDK9 inhibition strategy defines distinct sets of target genes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cyclin dependent kinase 9 inhibitor induces transcription-replication conflicts and DNA damage accumulation in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CDK9 Inhibitor Induces the Apoptosis of B-Cell Acute Lymphocytic Leukemia by Inhibiting c-Myc-Mediated Glycolytic Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. tandfonline.com [tandfonline.com]
- 12. Characterization of molecular and cellular functions of the cyclin-dependent kinase CDK9 using a novel specific inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
Identifying and overcoming resistance to Cdk9-IN-29
Welcome to the technical support center for Cdk9-IN-29. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for experiments involving this potent and selective CDK9 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9), with a reported IC50 of 3.20 nM.[1] CDK9 is the catalytic subunit of the Positive Transcription Elongation Factor b (P-TEFb) complex. P-TEFb plays a crucial role in gene transcription by phosphorylating the C-terminal domain (CTD) of RNA Polymerase II (RNAPII) at the Serine 2 position. This phosphorylation event releases RNAPII from a paused state, allowing for productive transcriptional elongation. By inhibiting CDK9, this compound prevents this phosphorylation, leading to a stall in transcription. This disproportionately affects the expression of short-lived proteins, including key oncoproteins like MYC and anti-apoptotic factors such as MCL-1, ultimately leading to apoptosis in cancer cells.
Q2: What are the expected downstream effects of this compound treatment in sensitive cell lines?
A2: In sensitive cancer cell lines, treatment with a selective CDK9 inhibitor like this compound is expected to cause:
-
Reduced phosphorylation of RNA Polymerase II at Serine 2 (p-RNAPII Ser2): This is a primary and direct marker of CDK9 inhibition.
-
Downregulation of short-lived mRNA transcripts and proteins: Notably, a decrease in the levels of MYC and MCL-1 is a hallmark of effective CDK9 inhibition.
-
Induction of apoptosis: This can be observed through the cleavage of caspase-3 and PARP.
-
Inhibition of cell proliferation and viability: This is the ultimate biological outcome in sensitive cell lines.
Q3: Are there any known off-target effects of this compound that I should be aware of?
A3: While this compound is reported to have good kinase selectivity, it is crucial to consider potential off-target effects, as is the case with all small molecule inhibitors.[1] The selectivity profile of this compound has not been extensively published in the public domain. However, studies on other selective CDK9 inhibitors have shown potential for off-target activities, especially at higher concentrations. It is recommended to perform dose-response experiments and correlate the observed phenotype with on-target CDK9 inhibition markers (e.g., p-RNAPII Ser2, MYC, and MCL-1 levels) to establish a therapeutic window for your experiments.
Troubleshooting Guides
Problem 1: I am not observing the expected decrease in cell viability after treating my cells with this compound.
Possible Cause 1: Intrinsic or Acquired Resistance
-
Troubleshooting:
-
Confirm On-Target Activity: First, verify that this compound is inhibiting its target in your cell line. Perform a western blot to check for a decrease in p-RNAPII Ser2 and downstream targets like MYC and MCL-1 after a short treatment (e.g., 6-24 hours). If these markers are unaffected, it suggests a primary resistance mechanism.
-
Sequence the CDK9 Kinase Domain: The most well-documented mechanism of acquired resistance to selective CDK9 inhibitors is a point mutation in the kinase domain, specifically L156F.[2][3] This mutation sterically hinders the binding of the inhibitor.[2] If you have developed a resistant cell line through prolonged exposure to this compound, sequencing the CDK9 gene is highly recommended.
-
Investigate Alternative Resistance Pathways: Other potential resistance mechanisms include the upregulation of pro-survival pathways that bypass the need for CDK9-dependent transcription. For example, upregulation of Cyclin E can promote cell cycle progression independent of CDK9 activity.[4] Another reported mechanism is the involvement of the CUL5 ubiquitin ligase complex, which can regulate the levels of pro-apoptotic proteins.[1][5]
-
Possible Cause 2: Suboptimal Experimental Conditions
-
Troubleshooting:
-
Optimize Concentration and Treatment Duration: Perform a dose-response (e.g., 1 nM to 10 µM) and time-course (e.g., 24, 48, 72 hours) experiment to determine the optimal conditions for your specific cell line.
-
Check Compound Integrity: Ensure your stock of this compound is properly stored and has not degraded. Prepare fresh dilutions for each experiment.
-
Problem 2: My cells initially respond to this compound, but then they seem to recover and resume proliferation.
Possible Cause: Development of Acquired Resistance
-
Troubleshooting:
-
Generate and Analyze a Resistant Cell Line: If you observe acquired resistance, it is advisable to generate a stable resistant cell line for further investigation (see Experimental Protocol 1).
-
Investigate the L156F Mutation: As mentioned above, the L156F mutation in CDK9 is a key mechanism of acquired resistance to other selective CDK9 inhibitors.[2][3] Sequencing the CDK9 gene in your resistant population is a critical step.
-
Explore Compounds that Overcome Resistance: If the L156F mutation is confirmed, consider using a CDK9 inhibitor with a different chemical scaffold that is effective against this mutant. For example, the compound IHMT-CDK9-36 has been shown to inhibit both wild-type and L156F mutant CDK9.[2]
-
Quantitative Data Summary
Table 1: In Vitro Potency of Selective CDK9 Inhibitors Against Wild-Type and L156F Mutant CDK9
| Inhibitor | Target | IC50 (nM) - Wild-Type CDK9 | IC50 (nM) - L156F Mutant CDK9 | Reference |
| This compound | CDK9 | 3.20 | Not Reported | [1] |
| BAY1251152 | CDK9 | Not Reported | Not Reported | [2] |
| AZD4573 | CDK9 | Not Reported | Not Reported | [2] |
| IHMT-CDK9-36 | CDK9 | 2.766 | 10.15 | [2] |
| CDK9-IN-38 | CDK9 | 1.2 | 3.3 |
Table 2: Growth Inhibition (GI50) of Selective CDK9 Inhibitors in Parental and Resistant Cell Lines
| Inhibitor | Cell Line | GI50 (nM) - Parental (MOLM13) | GI50 (nM) - Resistant (MOLM13-BR, L156F) | Reference |
| BAY1251152 | MOLM13 | 93.76 | 1050 | [2] |
| IHMT-CDK9-36 | MOLM13 | 2.157 | 3.019 | [2] |
Key Signaling Pathways and Workflows
Caption: this compound inhibits the P-TEFb complex, preventing RNAPII Ser2 phosphorylation and leading to apoptosis.
Caption: Workflow for identifying the mechanism of acquired resistance to this compound.
Detailed Experimental Protocols
Protocol 1: Generation of a this compound Resistant Cell Line
This protocol describes the generation of a cancer cell line with acquired resistance to this compound through continuous dose escalation.
Materials:
-
This compound sensitive cancer cell line (e.g., MOLM13)
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle control)
-
Cell culture flasks and plates
-
Incubator (37°C, 5% CO2)
-
Cell counting equipment
Procedure:
-
Determine the initial treatment concentration: Start by treating the parental cell line with this compound at a concentration equal to its GI50 (50% growth inhibition) value.
-
Continuous Culture: Culture the cells in the presence of this starting concentration of this compound. Replenish the medium with fresh drug every 3-4 days.
-
Monitor Cell Viability: Continuously monitor the cell viability and proliferation rate. Initially, a significant reduction in growth is expected.
-
Dose Escalation: Once the cells resume a normal growth rate, increase the concentration of this compound in a stepwise manner (e.g., by 1.5 to 2-fold).
-
Repeat Dose Escalation: Repeat step 4, allowing the cells to adapt to each new concentration before escalating further. This process can take several months.
-
Establish a Stable Resistant Line: Continue this process until the cells can proliferate in a high concentration of this compound (e.g., 1 µM).
-
Isolate Resistant Clones: Isolate single-cell clones from the resistant population by limiting dilution or single-cell sorting.
-
Characterize Resistant Clones: Expand the clones and confirm their resistance by performing a cell viability assay and comparing their GI50 value to that of the parental cell line. The resistant clones can then be used for further molecular analysis.[2]
Protocol 2: CRISPR/Cas9-Mediated Knock-in of the CDK9 L156F Mutation
This protocol outlines the steps to introduce the L156F point mutation into the endogenous CDK9 locus of a sensitive cell line using CRISPR/Cas9-mediated homology-directed repair (HDR).
Materials:
-
Sensitive cancer cell line (e.g., HeLa, MOLM13)
-
CRISPR/Cas9 expression plasmid (e.g., pX458, which co-expresses Cas9 and a guide RNA, along with a fluorescent marker like GFP)
-
Single-guide RNA (sgRNA) targeting the genomic region of CDK9 around Leucine 156
-
Single-stranded oligodeoxynucleotide (ssODN) donor template containing the L156F mutation and silent mutations to prevent re-cutting by Cas9
-
Transfection reagent
-
Fluorescence-activated cell sorter (FACS)
-
Genomic DNA extraction kit
-
PCR primers for amplifying the targeted region of CDK9
-
Sanger sequencing reagents
Procedure:
-
sgRNA Design: Design an sgRNA that targets a region as close as possible to the codon for Leucine 156 in the CDK9 gene. Use online tools to minimize off-target effects.
-
Donor Template Design: Design an ssODN donor template (typically ~100-200 nucleotides) centered on the mutation site. The ssODN should contain the desired TTA to TTT mutation (Leucine to Phenylalanine) and additional silent mutations within the sgRNA recognition site to prevent the Cas9 nuclease from re-cutting the edited allele.
-
Cloning of sgRNA: Clone the designed sgRNA sequence into the CRISPR/Cas9 expression plasmid.
-
Transfection: Co-transfect the sensitive cells with the sgRNA-Cas9 plasmid and the ssODN donor template.
-
Cell Sorting: 48-72 hours post-transfection, use FACS to sort the cells that are positive for the fluorescent marker (e.g., GFP), as these cells have a higher probability of being successfully transfected.
-
Single-Cell Cloning: Plate the sorted cells at a very low density to allow for the growth of single-cell-derived colonies.
-
Genomic DNA Extraction and PCR: Once the clones have expanded, extract genomic DNA and perform PCR to amplify the targeted region of the CDK9 gene.
-
Sanger Sequencing: Sequence the PCR products to identify the clones that have successfully incorporated the L156F mutation.
-
Functional Validation: Confirm the resistance of the knock-in clones to this compound by performing a cell viability assay and comparing their GI50 to the parental cell line.[2][3]
Protocol 3: In Vitro Kinase Assay to Determine IC50
This protocol describes an in vitro kinase assay to measure the inhibitory activity of this compound against wild-type and L156F mutant CDK9.
Materials:
-
Recombinant active CDK9/Cyclin T1 (wild-type and L156F mutant)
-
Kinase assay buffer
-
ATP
-
Substrate peptide (e.g., a peptide containing the RNAPII CTD consensus sequence)
-
This compound
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
Luminometer
Procedure:
-
Prepare Reagents: Prepare serial dilutions of this compound. Prepare a reaction mixture containing the kinase buffer, substrate peptide, and either the wild-type or L156F mutant CDK9/Cyclin T1 enzyme.
-
Initiate the Reaction: Add ATP to the reaction mixture to start the kinase reaction. Incubate at 30°C for a defined period (e.g., 60 minutes).
-
Terminate the Reaction and Deplete ATP: Add the ADP-Glo™ reagent to stop the kinase reaction and deplete the remaining ATP.
-
Detect ADP Production: Add the kinase detection reagent, which converts the ADP generated by the kinase reaction into ATP, and then into a luminescent signal.
-
Measure Luminescence: Measure the luminescence using a luminometer. The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.
-
Calculate IC50: Plot the kinase activity against the concentration of this compound and use a non-linear regression analysis to calculate the IC50 value.[2]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Systematic Kinase Inhibitor Profiling Identifies CDK9 as a Synthetic Lethal Target in NUT Midline Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Predicting and overcoming resistance to CDK9 inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CDK9 inhibition strategy defines distinct sets of target genes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacological perturbation of CDK9 using selective CDK9 inhibition or degradation - PMC [pmc.ncbi.nlm.nih.gov]
Cdk9-IN-29 stability issues in long-term experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Cdk9-IN-29 in their experiments. This guide addresses common stability issues that may be encountered during long-term experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: For this compound, it is recommended to prepare a high-concentration stock solution in an organic solvent. Dimethyl sulfoxide (B87167) (DMSO) is the most commonly used solvent for creating stock solutions of small molecule kinase inhibitors.[1][2] For some inhibitors, ethanol (B145695) may also be a suitable solvent.[3]
Q2: How should I store this compound stock solutions for long-term use?
A2: To ensure the stability of your this compound stock solution, it is best to prepare single-use aliquots to avoid repeated freeze-thaw cycles.[1][3] These aliquots should be stored in tightly sealed vials at -20°C or -80°C.[1][4] Stock solutions in DMSO can typically be stored at -20°C for up to 3 months.[2]
Q3: My this compound precipitated out of the aqueous buffer after diluting it from the DMSO stock. What should I do?
A3: Precipitation upon dilution into an aqueous buffer is a common issue with hydrophobic small molecules and indicates that the compound's solubility limit has been exceeded.[2][5] Here are a few steps you can take to address this:
-
Lower the final concentration: The most direct approach is to use a lower final concentration of the inhibitor in your assay.[3]
-
Vortex or sonicate: Gentle vortexing, sonication, or warming the solution to 37°C may help redissolve the precipitate.[2]
-
Optimize DMSO concentration: While minimizing DMSO is ideal, a slightly higher final concentration (generally up to 0.5%) might be necessary to maintain solubility. Always include a vehicle control with the same DMSO concentration in your experiment.[5]
Q4: I am observing inconsistent results in my long-term cell-based assays. Could this be related to this compound stability?
A4: Yes, inconsistent results can be a sign of inhibitor instability or degradation in the cell culture media over the course of the experiment.[1][3] The stability of small molecules in aqueous and complex biological media can vary significantly.[1] It is recommended to prepare fresh dilutions of the inhibitor from your frozen stock for each experiment.[3]
Troubleshooting Guide
This guide addresses common issues you might encounter related to this compound stability in long-term experiments.
| Issue | Possible Cause | Suggested Solution |
| Loss of inhibitor potency over time in a biological assay. | The compound is degrading in the experimental solution. | Prepare fresh dilutions from a frozen stock solution for each experiment.[3] Avoid repeated freeze-thaw cycles of the stock solution by preparing single-use aliquots.[3] Perform a stability study in your specific assay buffer to determine the rate of degradation. |
| Cloudy solution or visible precipitate during a long-term experiment. | The compound is slowly precipitating out of solution due to temperature changes or interactions with media components. | Maintain a constant temperature throughout the experiment.[3] If feasible, reduce the incubation time. Re-evaluate your assay buffer for components that might promote precipitation.[3] |
| High variability between experimental replicates. | Inconsistent inhibitor concentration due to pipetting errors or incomplete dissolution. Differences in cell culture conditions. | Prepare a master mix of the inhibitor in the media for all relevant wells.[1] Ensure the compound is fully redissolved after thawing by vortexing.[6] Maintain consistency in cell density and passage number. |
| Appearance of new peaks in HPLC analysis of the compound after incubation in media. | The compound is degrading into one or more new chemical entities. | Test the stability of the compound in a simpler buffer system (e.g., PBS) to assess its inherent aqueous stability.[7] Analyze stability in media with and without serum, as serum proteins can sometimes stabilize compounds.[7] |
Data Presentation
Table 1: General Storage Conditions for Small Molecule Inhibitor Stock Solutions
| Storage Form | Temperature | Typical Duration | Notes |
| Solid (Powder) | -20°C | Up to 3 years[5] | Keep in a desiccated environment. |
| 4°C | Up to 2 years[5] | Refer to the product datasheet for specific recommendations. | |
| In DMSO | -20°C | Up to 3 months[2] | Aliquot to avoid freeze-thaw cycles.[1][3] |
| -80°C | Up to 6 months | Use anhydrous DMSO and tightly sealed vials.[6] |
Experimental Protocols
Protocol 1: Assessment of this compound Stability in Cell Culture Media
Objective: To determine the stability of this compound in a specific cell culture medium over time.
Materials:
-
This compound
-
Anhydrous DMSO
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
24-well tissue culture plates
-
Incubator (37°C, 5% CO₂)
-
HPLC-MS system
Procedure:
-
Prepare Stock Solution: Dissolve this compound in anhydrous DMSO to a final concentration of 10 mM.
-
Prepare Working Solution: Dilute the 10 mM stock solution in pre-warmed cell culture medium to the final desired experimental concentration (e.g., 10 µM). Ensure the final DMSO concentration is less than 0.1%.
-
Incubation: Add 1 mL of the working solution to triplicate wells of a 24-well plate. As a control, prepare a similar solution in PBS. Incubate the plate at 37°C in a humidified incubator with 5% CO₂.
-
Sample Collection: At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours), collect 100 µL aliquots from each well.
-
Sample Analysis: Analyze the concentration of this compound in each aliquot using a validated HPLC-MS method.
-
Data Analysis: Determine the percentage of this compound remaining at each time point by normalizing the peak area to the time 0 sample.
Visualizations
Caption: Simplified CDK9 signaling pathway and the inhibitory action of this compound.
References
Minimizing toxicity of Cdk9-IN-29 in vivo
Welcome to the technical support center for Cdk9-IN-29. This resource is designed to assist researchers, scientists, and drug development professionals in minimizing the in vivo toxicity of this compound during their experiments. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent and selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9), with an IC50 of 3.20 nM.[1] CDK9 is a crucial component of the positive transcription elongation factor b (P-TEFb) complex. This complex phosphorylates the C-terminal domain of RNA Polymerase II, which is a critical step for the transition from abortive to productive transcription elongation. By inhibiting CDK9, this compound suppresses the transcription of short-lived anti-apoptotic proteins, such as Mcl-1 and MYC, ultimately inducing apoptosis in cancer cells.
Q2: What are the primary challenges and potential toxicities associated with the in vivo use of this compound?
The main challenges with this compound for in vivo studies are common to many kinase inhibitors and can include:
-
Poor Aqueous Solubility: As a hydrophobic molecule, this compound can be difficult to formulate for in vivo administration, particularly for intravenous injection.
-
Potential for Off-Target Effects: While this compound has good kinase selectivity, all kinase inhibitors have the potential for off-target effects that could lead to unexpected toxicity.[2]
-
On-Target Toxicity: Inhibition of CDK9 can affect normal cells, leading to toxicities. A common dose-limiting toxicity for CDK9 inhibitors is neutropenia , due to the role of CDK9 in the survival of neutrophils via Mcl-1 regulation.[3][4][5]
Q3: What are the recommended formulation strategies for in vivo delivery of this compound?
To overcome solubility challenges, the following formulation strategies are recommended:
-
Co-solvent Systems: Employ a mixture of solvents to enhance solubility. Common co-solvents for in vivo research include DMSO, ethanol, polyethylene (B3416737) glycol (PEG), and propylene (B89431) glycol (PG).
-
Lipid-Based Formulations: Encapsulating this compound in lipid-based systems like liposomes can improve solubility and its pharmacokinetic profile.
-
Nanoparticle Formulations: Loading this compound into nanoparticles can enhance solubility and offer opportunities for targeted delivery.
A general starting point for formulation could be a mixture of DMSO, PEG400, and saline. It is crucial to perform a small-scale solubility test before preparing a large batch for your experiment.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Precipitation of this compound during formulation preparation. | The concentration of this compound exceeds its solubility in the chosen vehicle. | - Increase the proportion of the organic co-solvent (e.g., DMSO, PEG400).- Gently warm the solution while stirring.- Consider a different, validated vehicle system. |
| Unexpected toxicity or adverse effects in treated animals (e.g., weight loss, lethargy). | - Off-target effects of this compound.- Toxicity of the vehicle itself.- On-target toxicity in normal tissues. | - Reduce the dose of this compound.- Conduct a pilot study with the vehicle alone to assess its toxicity.- Monitor for known off-target effects of CDK inhibitors. If severe, consider a more selective inhibitor.- For neutropenia, consider co-administration with granulocyte colony-stimulating factor (G-CSF), but this requires careful dose and timing optimization. |
| Lack of in vivo efficacy despite observing in vitro activity. | - Poor bioavailability due to low solubility or rapid metabolism.- The dosing regimen is not maintaining a therapeutic concentration. | - Optimize the formulation to improve solubility and absorption.- Increase the dosing frequency based on the compound's half-life (if known).- Consider a different route of administration (e.g., intravenous vs. intraperitoneal). |
Quantitative Data Summary
Table 1: Inhibitory Activity of this compound
| Target | IC50 (nM) |
| CDK9 | 3.20 |
Source: MedchemExpress, Tizhi Wu, et al. J Med Chem. 2023.
Table 2: Common Toxicities of CDK9 Inhibitors and Management Strategies
| Toxicity | Mechanism | Management/Mitigation Strategy |
| Neutropenia | Inhibition of CDK9 leads to decreased levels of the pro-survival protein Mcl-1 in neutrophils, inducing apoptosis. | - Dose reduction of the CDK9 inhibitor.- Administration of Granulocyte Colony-Stimulating Factor (G-CSF) to stimulate neutrophil production. |
| Gastrointestinal Toxicity | On-target effects in the rapidly dividing cells of the gastrointestinal epithelium. | - Dose reduction or adjustment of the dosing schedule.- Supportive care as per institutional guidelines. |
| Cardiotoxicity | Potential off-target effects on kinases involved in cardiac function. | - Monitor cardiac function in long-term studies.- Use of more selective CDK9 inhibitors to minimize off-target effects. |
Experimental Protocols
Protocol 1: General Formulation for In Vivo Mouse Studies
This is a general protocol and may require optimization for this compound.
-
Stock Solution Preparation:
-
Dissolve this compound in 100% DMSO to create a concentrated stock solution (e.g., 50 mg/mL). Ensure complete dissolution by vortexing and gentle warming.
-
-
Vehicle Preparation:
-
Prepare the vehicle by mixing the components in the desired ratio. A common vehicle for poorly soluble compounds is a mixture of PEG400, and saline. For example, a vehicle could be 10% DMSO, 40% PEG400, and 50% saline.
-
Vortex the vehicle mixture thoroughly to ensure it is homogenous.
-
-
Final Formulation:
-
Slowly add the this compound stock solution to the prepared vehicle to achieve the desired final concentration (e.g., 5 mg/mL).
-
Visually inspect the final solution for any precipitation. If precipitation occurs, the formulation needs to be adjusted.
-
-
Administration:
-
Administer the formulation to the animals via the desired route (e.g., intraperitoneal injection).
-
The injection volume should be appropriate for the size of the animal (e.g., 100-200 µL for a 25g mouse).
-
Crucially, always include a vehicle control group in your experiment.
-
Protocol 2: Monitoring for Neutropenia
-
Baseline Blood Collection:
-
Prior to the first dose of this compound, collect a small blood sample (e.g., via tail vein) to establish baseline neutrophil counts.
-
-
On-Treatment Blood Collection:
-
Collect blood samples at regular intervals during the treatment period (e.g., once or twice weekly). The timing should be informed by the dosing schedule.
-
-
Complete Blood Count (CBC) Analysis:
-
Perform a CBC with differential on the collected blood samples to determine the absolute neutrophil count (ANC).
-
-
Data Analysis:
-
Compare the on-treatment ANC to the baseline values and to the vehicle control group to assess the degree of neutropenia.
-
Visualizations
Caption: Mechanism of this compound induced apoptosis.
Caption: Troubleshooting workflow for in vivo toxicity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. Defining a therapeutic window for kinase inhibitors in leukemia to avoid neutropenia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CDK9 INHIBITORS: a promising combination partner in the treatment of hematological malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. oncotarget.com [oncotarget.com]
Interpreting unexpected results in Cdk9-IN-29 experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Cdk9-IN-29, a potent and selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent, ATP-competitive small molecule inhibitor of CDK9, with an IC50 of 3.20 nM.[1] CDK9 is the catalytic subunit of the Positive Transcription Elongation Factor b (P-TEFb) complex. P-TEFb phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (RNAPII) at the Serine 2 position (Ser2), which is a critical step for releasing RNAPII from promoter-proximal pausing and enabling productive transcriptional elongation. By inhibiting CDK9, this compound prevents this phosphorylation, leading to a global suppression of transcription. This effect is particularly pronounced for genes with short-lived mRNAs, such as the anti-apoptotic protein MCL-1 and the oncogene MYC.
Q2: What are the expected downstream cellular effects of this compound treatment?
A2: Based on its mechanism of action, the primary expected cellular effects of this compound treatment are:
-
Reduced Phosphorylation of RNA Polymerase II (Ser2): This is the most direct molecular marker of CDK9 inhibition.
-
Downregulation of Short-Lived Proteins: A marked decrease in the protein levels of MCL-1 and MYC is expected due to their short mRNA and protein half-lives.
-
Induction of Apoptosis: By downregulating anti-apoptotic proteins like MCL-1, this compound is expected to induce programmed cell death in sensitive cell lines.
-
Inhibition of Cell Proliferation: The overall suppression of transcription and induction of apoptosis lead to a reduction in cell viability.
Q3: How should I prepare and store this compound?
A3: this compound is typically supplied as a solid. For use in cell culture, it should be dissolved in a suitable solvent, such as DMSO, to create a stock solution. To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into single-use vials. For long-term storage, the solid compound and stock solutions should be stored at -20°C or -80°C, protected from light.
Q4: What are some known off-target effects of CDK9 inhibitors?
A4: While this compound is reported to have good kinase selectivity, it is important to be aware of potential off-target effects common to kinase inhibitors.[1] The ATP-binding pocket is conserved among kinases, which can lead to inhibition of other kinases, especially at higher concentrations. First-generation CDK inhibitors were known for their lack of specificity.[2] It is always advisable to use the lowest effective concentration to minimize off-target effects and to confirm key findings with a structurally different CDK9 inhibitor or a genetic approach like siRNA.
Troubleshooting Guides
Issue 1: No significant decrease in cell viability is observed after this compound treatment.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Suboptimal Inhibitor Concentration | Perform a dose-response experiment with a wide range of this compound concentrations (e.g., 1 nM to 10 µM). | Determine the IC50 value for your specific cell line and identify the optimal concentration range for your experiments. |
| Insufficient Treatment Duration | Conduct a time-course experiment, treating cells for various durations (e.g., 24, 48, 72 hours). | Identify the optimal treatment duration required to observe a significant effect on cell viability. |
| Cell Line Resistance | Confirm target engagement by performing a Western blot for phospho-RNAPII (Ser2). If the target is inhibited but there is no effect on viability, your cell line may not be dependent on CDK9 for survival. Consider testing in a known sensitive cell line as a positive control. | Verification of on-target activity. If the cell line is resistant, consider exploring the underlying resistance mechanisms. |
| Inhibitor Instability/Degradation | Ensure proper storage of this compound (aliquoted at -20°C or -80°C, protected from light). Prepare fresh dilutions from a stock solution for each experiment. | Consistent and reproducible results, ensuring the observed effects are due to the active compound. |
Issue 2: Unexpected increase in the expression of some genes after this compound treatment.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Transcriptional Reprogramming/Stress Response | After an initial global suppression of transcription, some cells may adapt by upregulating certain genes as a stress response. This has been observed with other CDK9 inhibitors for primary response genes.[3] Perform a time-course experiment (e.g., 1, 4, 8, 24 hours) and analyze gene expression at early and late time points using qRT-PCR or RNA-seq. | A clearer understanding of the dynamic transcriptional response to CDK9 inhibition. The initial time points should show the expected downregulation. |
| Off-Target Effects | Use a lower concentration of this compound. Validate the finding with a structurally different CDK9 inhibitor or with CDK9 siRNA to confirm that the effect is specific to CDK9 inhibition. | If the paradoxical upregulation is not observed with alternative methods of CDK9 inhibition, it may be an off-target effect of this compound. |
Issue 3: Inconsistent Western blot results for phospho-RNA Polymerase II (Ser2).
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Suboptimal Antibody or Protocol | Optimize the Western blot protocol, including antibody concentrations, blocking conditions, and incubation times. Use a positive control (e.g., lysate from untreated, actively transcribing cells) and a negative control (e.g., lysate from cells treated with a high concentration of this compound). | A clear and specific signal for p-RNAPII (Ser2) that decreases in a dose-dependent manner with this compound treatment. |
| Issues with Lysate Preparation | Ensure that lysis buffer contains fresh phosphatase and protease inhibitors to prevent dephosphorylation of your target protein. | Preservation of the phosphorylation status of RNAPII, leading to more reliable and reproducible Western blot results. |
| Loading Inconsistency | Normalize protein loading by performing a protein quantification assay (e.g., BCA) and loading equal amounts of protein for each sample. Probe the membrane for a loading control (e.g., GAPDH, β-actin, or total RNAPII) to verify equal loading. | Consistent loading across all lanes, allowing for accurate comparison of p-RNAPII (Ser2) levels between different treatment conditions. |
Quantitative Data
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 (nM) |
| CDK9 | 3.20 |
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the end of the experiment. Allow cells to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of this compound in cell culture medium. A typical concentration range to test would be from 0.1 nM to 10 µM. Include a vehicle control (e.g., DMSO at the same final concentration as the highest this compound concentration).
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound.
-
Incubation: Incubate the plate for the desired duration (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot the results to determine the IC50 value.
Protocol 2: Western Blot Analysis of Phospho-RNA Polymerase II (Ser2)
-
Cell Treatment: Plate cells in 6-well plates and allow them to adhere. Treat the cells with various concentrations of this compound and a vehicle control for the desired time (e.g., 4-8 hours).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
Sample Preparation: Normalize the protein concentrations of all samples. Add Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE: Load 20-30 µg of protein per lane onto an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-Buffered Saline with 0.1% Tween-20) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against Phospho-RNA Polymerase II (Ser2) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add a chemiluminescent substrate and visualize the bands using an imaging system.
-
Normalization: To confirm equal protein loading, the membrane can be stripped and re-probed with an antibody for total RNA Polymerase II or a housekeeping protein like GAPDH or β-actin.
Visualizations
Caption: this compound inhibits the CDK9/Cyclin T complex.
Caption: Workflow for Western Blot analysis.
Caption: Logical flow for troubleshooting unexpected results.
References
Technical Support Center: Measuring Cdk9-IN-29 Target Engagement in Cells
Welcome to the technical support center for measuring the target engagement of Cdk9-IN-29. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to facilitate successful experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is measuring its target engagement important?
A1: this compound is a potent and selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9). CDK9 is a crucial regulator of transcription elongation, functioning as the catalytic subunit of the positive transcription elongation factor b (P-TEFb) complex.[1][2][3] P-TEFb phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (RNAPII) at the serine 2 position (Ser2), which is a critical step for the release of paused RNAPII and the transition to productive transcription elongation.[1][2] Measuring the direct binding of this compound to CDK9 within a cellular context—known as target engagement—is essential to confirm that the compound reaches its intended target and to correlate this engagement with downstream biological effects.
Q2: What are the primary methods to measure this compound target engagement in cells?
A2: There are several established methods to measure this compound target engagement, each with its own advantages and limitations. The most common approaches include:
-
Cellular Thermal Shift Assay (CETSA®): This method assesses target engagement by measuring the change in the thermal stability of CDK9 upon this compound binding.
-
NanoBRET™ Target Engagement Assay: This is a live-cell assay that measures the binding of a compound to a target protein using Bioluminescence Resonance Energy Transfer (BRET).
-
Western Blotting for Downstream Biomarkers: This indirect method measures the functional consequence of CDK9 inhibition by quantifying the phosphorylation of its direct substrate, RNA Polymerase II at Serine 2 (p-RNAPII Ser2).
-
Affinity-Based Proteomics: Techniques like affinity purification coupled with mass spectrometry can identify the direct targets of a compound.
Q3: How do I choose the best method for my experiment?
A3: The choice of method depends on your specific experimental goals, available resources, and the questions you are trying to answer.
-
For direct evidence of binding in live cells, NanoBRET™ is a highly sensitive and quantitative option.
-
To confirm target engagement in a label-free manner within a physiological context, CETSA® is a powerful technique.
-
If you are interested in the functional consequences of target engagement and have access to standard laboratory equipment, Western Blotting for p-RNAPII (Ser2) is a robust and cost-effective approach.
-
For a comprehensive, unbiased view of all potential targets, affinity-based proteomics is the most thorough but also the most technically demanding method.
Troubleshooting Guides
Cellular Thermal Shift Assay (CETSA®)
Issue 1: No significant thermal shift is observed for CDK9 after treatment with this compound.
-
Possible Cause 1: Suboptimal Compound Concentration. The concentration of this compound may be too low to cause a detectable shift.
-
Solution: Perform a dose-response experiment with a wide range of this compound concentrations to determine the optimal concentration for inducing a thermal shift.
-
-
Possible Cause 2: Inappropriate Heating Conditions. The temperature range or duration of heating might not be optimal for detecting CDK9 stabilization.
-
Solution: Optimize the melting curve for your specific cell line by testing a broader range of temperatures. Also, adjust the heating duration as needed.
-
-
Possible Cause 3: Poor Antibody Quality. The antibody used for detecting soluble CDK9 in the Western blot portion of the CETSA protocol may have low affinity or specificity.
-
Solution: Validate your CDK9 antibody to ensure it provides a strong and specific signal. Test multiple antibodies if necessary.
-
Issue 2: High variability between replicates.
-
Possible Cause 1: Inconsistent Cell Lysis or Sample Handling. Incomplete cell lysis or inconsistent handling can introduce significant variability.
-
Solution: Ensure complete and consistent cell lysis by optimizing your lysis buffer and protocol. Maintain uniform handling procedures for all samples, especially during the heating and centrifugation steps.
-
-
Possible Cause 2: Uneven Heating. The temperature may not be uniform across all samples during the heat shock step.
-
Solution: Use a thermal cycler with a heated lid to ensure precise and uniform temperature control for all samples.
-
NanoBRET™ Target Engagement Assay
Issue 1: Low BRET signal or poor assay window.
-
Possible Cause 1: Low Expression of the NanoLuc®-CDK9 Fusion Protein. Insufficient expression of the donor fusion protein will result in a weak signal.
-
Solution: Optimize the transfection conditions (e.g., DNA concentration, transfection reagent) to increase the expression of the NanoLuc®-CDK9 fusion. Ensure that the appropriate cyclin partner is also co-expressed.
-
-
Possible Cause 2: Suboptimal Tracer Concentration. The concentration of the NanoBRET™ tracer may be too high or too low.
-
Solution: Perform a tracer titration to determine the optimal concentration that provides the best assay window for your specific CDK9 construct.
-
Issue 2: High background signal.
-
Possible Cause: Non-specific Binding of the Tracer. The tracer may be binding to other cellular components, leading to a high background.
-
Solution: Ensure that the tracer used is specific for CDK9. If background remains high, you may need to test alternative tracers or optimize the assay buffer conditions.
-
Western Blotting for p-RNAPII (Ser2)
Issue 1: No decrease in p-RNAPII (Ser2) signal after this compound treatment.
-
Possible Cause 1: Ineffective this compound Concentration or Treatment Time. The concentration or duration of treatment may be insufficient to inhibit CDK9 activity.
-
Solution: Perform a time-course and dose-response experiment to determine the optimal conditions for observing a decrease in p-RNAPII (Ser2) levels.
-
-
Possible Cause 2: Inactive Compound. The this compound compound may have degraded.
-
Solution: Use a fresh stock of the inhibitor and verify its activity in a biochemical assay if possible.
-
-
Possible Cause 3: Issues with Antibody Detection. The antibody for p-RNAPII (Ser2) may not be working correctly.
-
Solution: Include positive and negative controls to validate the antibody's performance. For example, use a known CDK9 inhibitor like Flavopiridol as a positive control.
-
Issue 2: Inconsistent loading between lanes.
-
Possible Cause: Inaccurate Protein Quantification or Pipetting Errors.
-
Solution: Use a reliable protein quantification method (e.g., BCA assay) and ensure accurate and consistent loading of protein amounts for all samples. Always normalize the p-RNAPII (Ser2) signal to a loading control like β-Actin or GAPDH.
-
Data Presentation
Table 1: Expected Quantitative Changes in Protein Levels Following this compound Treatment (Western Blot)
| Target Protein | Expected Change upon this compound Treatment | Biological Role |
| p-RNAPII (Ser2) | Decrease | Direct substrate of CDK9; phosphorylation is critical for transcription elongation. |
| Total RNAPII | No significant change | Serves as a loading control for the phosphorylated form. |
| c-Myc | Decrease | A downstream oncogene whose transcription is highly dependent on CDK9 activity. |
| Mcl-1 | Decrease | An anti-apoptotic protein with a short mRNA half-life, making its expression sensitive to CDK9 inhibition. |
| β-Actin/GAPDH | No change | Housekeeping proteins used as loading controls. |
Experimental Protocols
Detailed Protocol: Western Blot Analysis of p-RNAPII (Ser2) Inhibition
This protocol outlines the steps to assess this compound target engagement by measuring the phosphorylation of its downstream target, RNA Polymerase II at Serine 2.
1. Cell Culture and Treatment:
-
Seed cells in 6-well plates at a density that will allow them to reach 70-80% confluency on the day of harvest.
-
Treat the cells with various concentrations of this compound (e.g., 0, 10, 50, 100, 250 nM) for a predetermined time (e.g., 6, 12, or 24 hours). Include a vehicle control (e.g., DMSO) at the same final concentration as the highest this compound treatment.
2. Cell Lysis and Protein Quantification:
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate in a microcentrifuge tube.
-
Clarify the lysate by centrifuging at high speed (e.g., 14,000 rpm) for 15-30 minutes at 4°C.
-
Determine the protein concentration of the supernatant using a BCA protein assay.
3. SDS-PAGE and Protein Transfer:
-
Normalize the protein concentrations of all samples.
-
Load equal amounts of protein (e.g., 20-40 µg) into the wells of an SDS-polyacrylamide gel.
-
Perform electrophoresis to separate the proteins.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
4. Immunoblotting:
-
Block the membrane for 1 hour at room temperature with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST).
-
Incubate the membrane with the primary antibody (e.g., anti-p-RNAPII Ser2) diluted in blocking buffer overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
5. Detection and Analysis:
-
Add an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Capture the chemiluminescent signal using a digital imaging system.
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the intensity of p-RNAPII (Ser2) to the loading control.
Visualizations
Caption: CDK9 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for Western blot analysis of p-RNAPII (Ser2).
Caption: General workflow for the Cellular Thermal Shift Assay (CETSA®).
References
Cdk9-IN-29 In Vivo Delivery: Technical Support Center
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for the successful in vivo delivery of Cdk9-IN-29, a potent and selective Cyclin-Dependent Kinase 9 (CDK9) inhibitor. Due to its likely hydrophobic nature, as is common with many kinase inhibitors, achieving consistent and effective exposure in animal models presents significant challenges. This resource offers troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address these hurdles.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in formulating this compound for in vivo studies?
A1: Like many potent kinase inhibitors, this compound (also referred to as compound Z11) is expected to have low aqueous solubility. This characteristic is a primary obstacle for in vivo delivery, potentially leading to:
-
Poor bioavailability: Inefficient absorption from the gastrointestinal tract after oral administration.
-
High variability: Inconsistent plasma concentrations between individual animals.
-
Precipitation: The compound may fall out of solution upon injection into the bloodstream or dilution in the gut, leading to inaccurate dosing and potential toxicity.
The main goal of formulation is to create a stable and homogenous solution or suspension that ensures reproducible dosing and maximizes systemic exposure.
Q2: What are the recommended vehicles for formulating this compound for different routes of administration?
A2: The choice of vehicle is critical and depends on the route of administration and the required dose. For poorly soluble compounds like this compound, common vehicle systems include:
-
Oral Gavage (PO):
-
Aqueous Suspensions: Micronized this compound can be suspended in an aqueous medium containing a suspending agent (e.g., 0.5% w/v carboxymethylcellulose sodium) and a surfactant (e.g., 0.1% w/v Tween-80) to improve wetting and prevent particle aggregation.
-
Co-solvent/Lipid-based Solutions: For lower doses, a solution can be prepared using a combination of a water-miscible organic solvent (like DMSO), a solubilizing agent (like PEG300), and a surfactant (like Tween-80), diluted in saline or water. Lipid-based formulations using vehicles like corn oil can also enhance oral absorption for highly lipophilic compounds.
-
-
Intravenous Injection (IV):
-
Co-solvent Systems: A common approach is to dissolve the compound in a minimal amount of an organic solvent (e.g., DMSO or ethanol) and then dilute it with a vehicle suitable for injection, such as a mixture of PEG400 and saline. It is crucial to ensure the final concentration of the organic solvent is low to avoid toxicity. For example, a formulation for the CDK9 inhibitor enitociclib (B605923) for IV administration consisted of 30% PEG400, 10% ethanol, and water.[1]
-
Q3: My in vivo efficacy results with this compound are inconsistent. What should I troubleshoot?
A3: Inconsistent results are often linked to formulation and delivery issues. Consider the following:
-
Formulation Homogeneity: If using a suspension, ensure it is thoroughly mixed (e.g., by vortexing or sonicating) immediately before each administration to guarantee each animal receives the correct dose.
-
Compound Stability: Verify the stability of this compound in your chosen formulation over the duration of your experiment. The compound may degrade or precipitate over time.
-
Dosing Accuracy: For oral gavage, ensure proper technique to avoid accidental administration into the lungs. For IV injections, confirm successful injection into the vein.
-
Animal Factors: Use a consistent strain, age, and sex of animals, and ensure a consistent fasting period before dosing, as these factors can influence drug metabolism and absorption.
Q4: How can I improve the oral bioavailability of this compound?
A4: Low oral bioavailability is a common issue for this class of compounds. Strategies to improve it include:
-
Formulation Optimization: Experiment with different vehicle compositions, such as lipid-based formulations (e.g., self-emulsifying drug delivery systems) or amorphous solid dispersions, which can enhance solubility and dissolution rate.
-
Particle Size Reduction: Micronizing or nanosizing the drug powder increases its surface area, which can improve the dissolution rate in gastrointestinal fluids.
-
Prodrug Approach: While a more advanced strategy, a prodrug of this compound could be designed to have better absorption characteristics and then be converted to the active compound in the body.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the in vivo delivery of this compound.
| Issue | Potential Cause | Troubleshooting Steps |
| Precipitation of this compound during formulation preparation. | The solubility limit of the compound in the chosen vehicle has been exceeded. | - Increase the proportion of the co-solvent (e.g., DMSO, PEG300).- Gently warm the solution while stirring.- Use ultrasonication to aid dissolution.- Consider a different vehicle system or a suspension formulation. |
| Precipitation upon intravenous injection. | The compound is "crashing out" of the formulation when it comes into contact with the aqueous environment of the blood. | - Decrease the concentration of the dosing solution.- Increase the proportion of solubilizing agents like PEG400 or cyclodextrins in the vehicle.- Slow down the rate of injection to allow for faster dilution in the bloodstream. |
| Low and variable plasma concentrations after oral gavage. | Poor dissolution in the gastrointestinal tract and/or low permeability across the intestinal wall. | - Switch from a suspension to a solution-based formulation if the dose allows.- Reduce the particle size of the compound in the suspension.- Evaluate a lipid-based formulation to take advantage of lymphatic absorption pathways.- Ensure a consistent fasting period for the animals. |
| Signs of toxicity (e.g., lethargy, weight loss) in the animal model. | The vehicle itself may be causing toxicity, or the compound is precipitating at the injection site, leading to irritation. | - Run a vehicle-only control group to assess the tolerability of the formulation.- Reduce the concentration of organic solvents like DMSO.- For IV injections, ensure the formulation is clear and free of particulates. Visually inspect the injection site for signs of irritation. |
Data Presentation: Formulation Components for Poorly Soluble Kinase Inhibitors
The following table summarizes common components used in formulations for the in vivo delivery of poorly soluble kinase inhibitors, which can serve as a starting point for this compound.
| Component | Function | Typical Concentration Range (in final formulation) | Notes |
| Dimethyl Sulfoxide (DMSO) | Primary organic solvent | 5% - 10% | Excellent solubilizing power, but can be toxic at higher concentrations. |
| Polyethylene Glycol (PEG300/400) | Co-solvent and solubilizer | 20% - 60% | Generally well-tolerated and helps maintain solubility upon dilution. |
| Tween-80 (Polysorbate 80) | Surfactant/wetting agent | 1% - 10% | Improves the wetting of suspended particles and can enhance absorption. |
| Carboxymethylcellulose Sodium (CMC-Na) | Suspending agent | 0.5% - 2% (w/v) | Used to create uniform aqueous suspensions. |
| Saline (0.9% NaCl) | Aqueous vehicle | q.s. to 100% | The primary diluent for many formulations. |
| Corn Oil | Lipid-based vehicle | q.s. to 100% | Can improve oral absorption of highly lipophilic compounds. |
Experimental Protocols
Protocol 1: Preparation of a Co-Solvent Formulation for Oral Gavage
This protocol describes the preparation of a common multi-component vehicle for oral administration of a hydrophobic compound like this compound.
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO)
-
Polyethylene Glycol 300 (PEG300)
-
Tween-80 (Polysorbate 80)
-
Sterile Saline (0.9% NaCl)
Procedure:
-
Calculate Amounts: Determine the required amount of this compound based on the desired final concentration and total volume. For a 10 mg/mL final concentration in 10 mL, you would need 100 mg of this compound.
-
Initial Dissolution: In a sterile container, add 1 mL of DMSO (10% of the final volume). Add the this compound powder to the DMSO. Vortex or sonicate until the compound is completely dissolved. Gentle warming may be applied if necessary.
-
Add Solubilizer: Add 4 mL of PEG300 (40% of the final volume) to the DMSO solution. Mix thoroughly until the solution is homogenous.
-
Add Surfactant: Add 0.5 mL of Tween-80 (5% of the final volume) and mix until uniform.
-
Final Dilution: Slowly add 4.5 mL of sterile saline (45% of the final volume) to the mixture while continuously vortexing to prevent precipitation.
-
Final Formulation: The final formulation should be a clear solution or a very fine, homogenous suspension. Visually inspect for any precipitation before each use. Always vortex immediately before administration.
Protocol 2: Preparation of an Aqueous Suspension for Oral Gavage
This protocol is suitable for higher doses where a solution may not be feasible.
Materials:
-
This compound powder (micronized, if possible)
-
Carboxymethylcellulose sodium (CMC-Na)
-
Tween-80
-
Sterile purified water
Procedure:
-
Prepare Vehicle: Prepare a 0.5% (w/v) CMC-Na solution in sterile water. This may require stirring for an extended period. Add 0.1% (w/v) Tween-80 to this solution and mix well.
-
Weigh Compound: Weigh the required amount of this compound powder.
-
Create a Paste: In a sterile mortar or tube, add a small amount of the vehicle to the this compound powder and triturate to form a smooth paste. This ensures the particles are properly wetted.
-
Gradual Dilution: Gradually add the remaining vehicle to the paste while continuously mixing or homogenizing to form a uniform suspension.
-
Homogenization: Sonicate the final suspension to reduce particle size and improve homogeneity.
-
Administration: Always vortex the suspension vigorously immediately before each oral gavage administration to ensure a uniform dose.
Mandatory Visualizations
Caption: Simplified CDK9 signaling pathway in transcriptional elongation.
Caption: Experimental workflow for in vivo formulation development.
Caption: Troubleshooting logic for inconsistent in vivo results.
References
Addressing batch-to-batch variability of Cdk9-IN-29
Welcome to the technical support center for Cdk9-IN-29. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions regarding the use of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective macrocyclic inhibitor of Cyclin-Dependent Kinase 9 (CDK9).[1] Its mechanism of action involves binding to the ATP pocket of CDK9, thereby preventing the phosphorylation of its substrates. CDK9 is a key component of the positive transcription elongation factor b (P-TEFb) complex, which plays a crucial role in regulating gene transcription. By inhibiting CDK9, this compound effectively blocks transcriptional elongation, leading to the downregulation of short-lived anti-apoptotic proteins and ultimately inducing apoptosis in cancer cells.[1]
Q2: We are observing inconsistent IC50 values for this compound between experiments. What could be the cause?
Inconsistent IC50 values can arise from several factors. One of the primary reasons for variability with kinase inhibitors is the concentration of ATP used in the assay. As an ATP-competitive inhibitor, the apparent potency of this compound can be influenced by ATP levels. Higher ATP concentrations will require more inhibitor to achieve the same level of inhibition, leading to a higher IC50 value. Other factors include the specific activity of the recombinant CDK9 enzyme batch, the substrate concentration, and variations in incubation times. For cell-based assays, differences in cell line passage number, cell density, and metabolic state can also contribute to variability.
Q3: Our batch of this compound is showing lower than expected potency. What are the potential reasons?
A decrease in potency can be attributed to several factors related to the compound itself or the experimental setup:
-
Compound Integrity: The compound may have degraded due to improper storage or handling. This compound, like many small molecules, should be stored under the recommended conditions, typically desiccated and protected from light. Repeated freeze-thaw cycles of stock solutions should be avoided.
-
Purity of the Compound: The presence of impurities from the synthesis process can lead to a lower effective concentration of the active inhibitor.
-
Solubility Issues: If the compound is not fully dissolved in the assay buffer, its effective concentration will be lower than intended. It is crucial to ensure complete solubilization of the compound.
Q4: How should I prepare and store this compound stock solutions?
It is recommended to prepare a high-concentration stock solution of this compound in a suitable solvent like DMSO. For a similar CDK9 inhibitor, Cdk9-IN-13, stock solutions in DMSO are stable for up to 6 months at -80°C or up to 1 month at -20°C. It is advisable to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. When preparing working dilutions for aqueous-based assays, it is important to do so fresh and to be mindful of the final DMSO concentration, as high concentrations can be toxic to cells.
Q5: Are there any known off-target effects of this compound?
While this compound is reported to have good kinase selectivity, like most kinase inhibitors, it may exhibit off-target activities at higher concentrations.[1] It is crucial to perform experiments using a concentration range that is relevant for CDK9 inhibition to minimize the risk of confounding results from off-target effects. A comprehensive kinase panel screening can provide a detailed profile of the inhibitor's selectivity.
Troubleshooting Guides
This section provides guidance for specific issues you may encounter during your experiments with this compound.
Issue 1: High Batch-to-Batch Variability in Experimental Results
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Inconsistent Compound Purity | 1. Request Certificate of Analysis (CoA): Always obtain the CoA for each new batch of this compound to verify its purity and identity. 2. Analytical Characterization: If significant variability persists, consider in-house analytical characterization of the compound using methods like HPLC-MS to confirm purity and rule out the presence of impurities. |
| Variations in Compound Potency (IC50) | 1. Standardize Assay Conditions: Ensure that critical assay parameters such as ATP concentration, enzyme concentration, substrate concentration, and incubation times are kept consistent across all experiments. 2. Use a Reference Batch: If possible, maintain a small amount of a "golden batch" of the inhibitor that has been shown to provide consistent results. This reference can be used to qualify new batches. 3. Perform Dose-Response Curves for Each New Batch: Do not assume the same potency for different batches. Always perform a full dose-response curve to determine the IC50 for each new lot. |
| Compound Solubility and Stability Issues | 1. Verify Solubility: Ensure the compound is fully dissolved in the stock solvent and the final assay buffer. Visual inspection for precipitates is a first step, but more rigorous methods may be needed. 2. Fresh Working Solutions: Prepare working dilutions from the stock solution immediately before each experiment. 3. Proper Storage: Store the solid compound and stock solutions as recommended by the supplier, protected from light and moisture. |
Issue 2: Unexpected Cellular Phenotypes or Toxicity
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Off-Target Effects | 1. Titrate the Inhibitor: Use the lowest effective concentration of this compound that inhibits CDK9 activity to minimize off-target effects. 2. Use a Structurally Unrelated CDK9 Inhibitor: Confirm key findings with a different, structurally unrelated CDK9 inhibitor to ensure the observed phenotype is due to CDK9 inhibition. 3. Rescue Experiments: If possible, perform rescue experiments by overexpressing a drug-resistant mutant of CDK9 to demonstrate on-target activity. |
| Solvent Toxicity | 1. Control for Solvent Effects: Always include a vehicle control (e.g., DMSO) in your experiments at the same final concentration used for the inhibitor-treated samples. 2. Minimize Final Solvent Concentration: Keep the final concentration of the organic solvent in your cell culture medium as low as possible (typically ≤0.1%). |
| Cell Line Specific Responses | 1. Characterize Your Cell Line: Be aware that the "transcriptional addiction" of different cell lines can vary, leading to different sensitivities to CDK9 inhibition. 2. Test Multiple Cell Lines: If feasible, test the effects of this compound in multiple cell lines to identify those most sensitive to CDK9 inhibition. |
Experimental Protocols
Protocol 1: In Vitro CDK9 Kinase Assay for IC50 Determination
This protocol provides a general framework for determining the IC50 value of this compound against recombinant CDK9/Cyclin T1.
Materials:
-
Recombinant human CDK9/Cyclin T1
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)
-
ATP
-
CDK9 substrate (e.g., a peptide derived from the C-terminal domain of RNA Polymerase II)
-
This compound
-
DMSO
-
384-well plates
-
Kinase activity detection reagent (e.g., ADP-Glo™ Kinase Assay)
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration for the dilution series might be 100 µM.
-
Reaction Setup:
-
Add kinase assay buffer to the wells of a 384-well plate.
-
Add the diluted this compound or DMSO (vehicle control) to the appropriate wells.
-
Add the CDK9/Cyclin T1 enzyme to all wells except for the "no enzyme" control.
-
Incubate for 10-15 minutes at room temperature to allow for inhibitor binding.
-
-
Initiate Kinase Reaction:
-
Add a mixture of the CDK9 substrate and ATP to all wells to start the reaction. The ATP concentration should be at or near the Km for CDK9 for accurate IC50 determination.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.
-
-
Detect Kinase Activity:
-
Stop the reaction and detect the remaining ATP (or ADP produced) using a suitable kinase activity detection reagent according to the manufacturer's protocol.
-
-
Data Analysis:
-
Calculate the percent inhibition for each this compound concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data using a sigmoidal dose-response curve to determine the IC50 value.
-
Protocol 2: Western Blot Analysis of Downstream CDK9 Signaling
This protocol is to assess the cellular activity of this compound by measuring the phosphorylation of a known CDK9 substrate, the C-terminal domain (CTD) of RNA Polymerase II at Serine 2 (p-Ser2).
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-RNAPII CTD (Ser2), anti-total RNAPII CTD, and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Treatment:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or DMSO (vehicle control) for a specified time (e.g., 2-6 hours).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in lysis buffer containing protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a suitable method (e.g., BCA assay).
-
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detect the protein bands using an ECL substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities and normalize the p-Ser2 signal to the total RNAPII and the loading control.
-
Visualizations
Caption: CDK9 signaling pathway in transcriptional elongation and the point of inhibition by this compound.
Caption: A logical workflow for troubleshooting inconsistent experimental results with this compound.
References
Validation & Comparative
A Comparative Guide to Macrocyclic CDK9 Inhibitors: Cdk9-IN-29 vs. Zotiraciclib (TG02)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclin-dependent kinase 9 (CDK9) has emerged as a critical therapeutic target in oncology. As a key component of the positive transcription elongation factor b (P-TEFb) complex, CDK9 plays a pivotal role in regulating gene transcription by phosphorylating the C-terminal domain of RNA Polymerase II (RNAP II). This action releases RNAP II from promoter-proximal pausing, enabling the transcription of short-lived anti-apoptotic proteins such as Mcl-1 and proto-oncogenes like MYC, which are crucial for the survival and proliferation of cancer cells. Inhibition of CDK9 offers a promising strategy to induce apoptosis in malignant cells.
Macrocyclic structures have shown significant promise in developing potent and selective kinase inhibitors. This guide provides a detailed comparison of a novel macrocyclic CDK9 inhibitor, Cdk9-IN-29, with another well-characterized macrocyclic inhibitor, Zotiraciclib (B1663082) (TG02).
Quantitative Performance Comparison
The following tables summarize the in vitro potency, kinase selectivity, and cellular activity of this compound and Zotiraciclib.
Table 1: In Vitro Kinase Inhibitory Activity (IC50, nM)
| Kinase | This compound (Z11)[1] | Zotiraciclib (TG02)[2][3][4] |
| CDK9 | 3.20 | 3 |
| CDK1 | >1000 | 9 |
| CDK2 | 168 | 5 |
| CDK3 | - | 8 |
| CDK4 | >1000 | >1000 |
| CDK5 | - | 4 |
| CDK6 | >1000 | 113 |
| CDK7 | >1000 | 37 |
| FLT3 | - | 19 |
| JAK2 | - | 19 |
| Lck | - | 11 |
| Fyn | - | 15 |
| TYK2 | - | 14 |
Note: '-' indicates data not available from the searched sources.
Table 2: Cellular Activity in Cancer Cell Lines (IC50, nM)
| Cell Line | Cancer Type | This compound (Z11)[1] | Zotiraciclib (TG02) |
| H1975 | Non-Small-Cell Lung Cancer | 18.7 | - |
| H1975 OR | Osimertinib-Resistant NSCLC | 25.4 | - |
| HCC827 | Non-Small-Cell Lung Cancer | 21.3 | - |
| MV4-11 | Acute Myeloid Leukemia | - | 130 (anti-proliferative) |
| HCT-116 | Colon Cancer | - | 33 |
| Ramos | B-cell Lymphoma | - | - |
Note: '-' indicates data not available from the searched sources.
Table 3: In Vivo Efficacy
| Inhibitor | Cancer Model | Dosing | Outcome | Reference |
| This compound (Z11) | Osimertinib-resistant H1975 patient-derived organoids | - | Significant suppression of tumor growth | |
| Zotiraciclib (TG02) | Murine xenograft of human B-cell lymphoma (Ramos) | 75 mg/kg p.o. | 42% tumor growth inhibition | |
| Zotiraciclib (TG02) | MV4-11 tumor-bearing nude mice | 10, 20, 40 mg/kg | 53%, 61%, and 113% tumor growth inhibition, respectively |
Note: '-' indicates data not available from the searched sources.
Signaling Pathways and Experimental Workflows
To visually represent the underlying biological processes and experimental procedures, the following diagrams are provided in the DOT language for Graphviz.
References
A Comparative Guide to CDK9 Inhibitors: Cdk9-IN-29 vs. Flavopiridol in Preclinical Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two cyclin-dependent kinase 9 (CDK9) inhibitors, the novel and selective Cdk9-IN-29 and the well-established pan-CDK inhibitor, flavopiridol (B1662207). The information presented is collated from publicly available preclinical data to assist in making informed decisions for drug discovery and development programs. While this compound is a highly potent and selective inhibitor of CDK9, flavopiridol exhibits broader activity across multiple CDKs. This fundamental difference in selectivity is a key determinant of their respective cellular activities and potential therapeutic applications.
Executive Summary
This compound emerges as a highly potent and selective inhibitor of CDK9, with a reported IC50 of 3.20 nM.[1] Its high selectivity, inferred from close analogs like Cdk9-IN-13, suggests a more targeted therapeutic approach with a potentially wider therapeutic window compared to the broader spectrum activity of flavopiridol.[2] Flavopiridol, the first CDK inhibitor to enter clinical trials, demonstrates potent inhibition against multiple CDKs involved in both transcription and cell cycle control.[2][3] This multi-targeted approach contributes to its potent anti-proliferative effects but may also be associated with off-target toxicities.[2]
Data Presentation
Biochemical Activity: A Comparison of Potency and Selectivity
The primary distinction between this compound and flavopiridol lies in their kinase selectivity profiles. This compound is a highly potent and selective inhibitor of CDK9. In contrast, flavopiridol is a pan-CDK inhibitor, demonstrating activity against a range of CDKs.
| Kinase Target | This compound (IC50) | Flavopiridol (IC50/Ki) |
| CDK9/Cyclin T1 | 3.20 nM | ~3-100 nM (pan-CDK) |
| CDK1/Cyclin B | >10,000 nM¹ | ~30-100 nM |
| CDK2/Cyclin A/E | >10,000 nM¹ | ~70-100 nM |
| CDK4/Cyclin D1 | >10,000 nM¹ | ~60-100 nM |
| CDK6/Cyclin D3 | >10,000 nM¹ | ~60-100 nM |
| CDK7/Cyclin H | >10,000 nM¹ | ~300-875 nM |
¹Data for a close analogue, Cdk9-IN-13, is used to infer the high selectivity of this compound as specific IC50 values against other CDKs are not publicly available. It is expected that this compound would have a similar high selectivity profile.
Cellular Activity: On-Target Efficacy
The biochemical potency of these inhibitors is reflected in their cellular activity. A key pharmacodynamic marker of CDK9 inhibition is the reduction of Serine 2 phosphorylation on the C-terminal domain of RNA Polymerase II (p-Ser2 RNAPII).
| Assay | Cell Line | This compound Analogue (IC50) | Flavopiridol (IC50) |
| p-Ser2 RNAPII Inhibition | MCF-7 | 34 nM² | Potent inhibition observed |
| Cell Viability (e.g., MTT/CellTiter-Glo) | Various Cancer Cell Lines | Data not publicly available | 16 - 130 nM |
²Data for compound 8, a close analogue of this compound, from Barlaam et al., 2021.
Mechanism of Action and Signaling Pathways
Both this compound and flavopiridol exert their primary anti-cancer effects by inhibiting the kinase activity of CDK9. CDK9 is the catalytic subunit of the Positive Transcription Elongation Factor b (P-TEFb) complex. P-TEFb phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (RNAPII) at the Serine 2 position, which is a critical step for releasing RNAPII from promoter-proximal pausing and enabling productive transcriptional elongation of many genes, including key anti-apoptotic proteins like Mcl-1. Inhibition of CDK9 leads to a rapid decrease in Ser2 phosphorylation of RNAPII, causing transcriptional arrest and subsequent apoptosis in cancer cells dependent on the continuous expression of short-lived survival proteins. Flavopiridol's broader activity against cell cycle CDKs (CDK1, CDK2, CDK4, CDK6) can also induce cell cycle arrest at the G1/S and G2/M phases.
Caption: Simplified signaling pathway of CDK9 inhibition by this compound and Flavopiridol.
In Vivo Efficacy in Preclinical Models
Both flavopiridol and compounds from the this compound chemical series have demonstrated anti-tumor activity in preclinical xenograft models.
-
This compound Series: While specific in vivo data for this compound is not extensively published, compounds from its chemical series were optimized for intravenous administration to achieve transient but profound target engagement, suggesting a design for in vivo applications.
-
Flavopiridol: Has shown significant in vivo anti-tumor activity against a variety of human tumor xenografts, particularly in models of prostate carcinoma, head and neck cancer, non-Hodgkin's lymphoma, and leukemia.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used to compare CDK9 inhibitors.
Biochemical Kinase Inhibition Assay (IC50 Determination)
Objective: To determine the concentration of an inhibitor required to reduce the enzymatic activity of CDK9 by 50%.
-
Reaction Setup: Reactions are performed in a 96- or 384-well plate format. Each well contains a reaction buffer with purified recombinant CDK9/Cyclin T1 enzyme, a suitable substrate (e.g., a peptide derived from the RNAPII CTD), and varying concentrations of the test inhibitor.
-
Initiation: The kinase reaction is initiated by the addition of ATP (often radiolabeled [γ-³²P]ATP or [γ-³³P]ATP).
-
Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 30°C) for a specific period (e.g., 30-60 minutes).
-
Termination: The reaction is stopped, and the amount of phosphorylated substrate is quantified.
-
Data Analysis: The percentage of inhibition is plotted against the logarithm of the inhibitor concentration, and the data is fitted to a dose-response curve to determine the IC50 value.
Caption: Workflow for a typical biochemical kinase inhibition assay.
Cellular p-Ser2 RNAPII Inhibition Assay
Objective: To measure the inhibition of CDK9 activity in cells by quantifying the phosphorylation of its downstream target, RNAPII at Serine 2.
-
Cell Culture and Treatment: Seed cells (e.g., MCF-7) in 6-well plates and allow them to adhere overnight. Treat the cells with various concentrations of the inhibitors for a specified time (e.g., 2-6 hours).
-
Protein Extraction: Wash the cells with ice-cold PBS and lyse the cells to extract total protein.
-
Western Blotting: Separate the protein lysates by SDS-PAGE, transfer to a membrane, and probe with primary antibodies specific for p-Ser2 RNAPII and total RNAPII.
-
Detection and Analysis: Use a secondary antibody conjugated to a detection enzyme (e.g., HRP) and visualize the protein bands. Quantify the band intensities to determine the relative levels of p-Ser2 RNAPII.
Cell Viability Assay
Objective: To assess the effect of the inhibitors on the proliferation and viability of cancer cell lines.
-
Cell Seeding: Plate cancer cells in 96-well plates and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the inhibitors for a specified period (e.g., 72 hours).
-
Viability Assessment: Use a commercially available assay such as MTT or CellTiter-Glo to measure cell viability.
-
Data Analysis: Normalize the readings to the vehicle-treated control wells and calculate the IC50 or GI50 values using non-linear regression analysis.
Conclusion
This compound and flavopiridol represent two distinct approaches to targeting CDK9. This compound, with its high potency and selectivity, is a valuable tool for specifically interrogating the biological functions of CDK9 and holds promise for a more targeted therapeutic strategy with a potentially improved safety profile. Flavopiridol, as a pan-CDK inhibitor, has a broader mechanism of action that encompasses both transcriptional and cell cycle inhibition. While this can lead to potent anti-cancer activity, it also increases the likelihood of off-target effects. The choice between these two inhibitors will ultimately depend on the specific research question or therapeutic strategy being pursued.
References
A Head-to-Head Showdown: In Vitro Efficacy of Cdk9-IN-29 vs. Dinaciclib
In the landscape of targeted cancer therapy, Cyclin-Dependent Kinase 9 (CDK9) has emerged as a critical regulator of transcriptional elongation, making it a high-value target for drug development. Its inhibition can lead to the downregulation of key anti-apoptotic proteins, such as Mcl-1, and oncogenes like MYC, ultimately inducing apoptosis in cancer cells. This guide provides a detailed comparison of the in vitro efficacy of two notable CDK inhibitors: Cdk9-IN-29, a potent and selective macrocyclic inhibitor, and dinaciclib (B612106) (SCH727965), a broader spectrum inhibitor targeting multiple CDKs.
This analysis is intended for researchers, scientists, and drug development professionals, offering a clear, data-driven comparison of their biochemical potency, kinase selectivity, and cellular activity, supplemented with detailed experimental protocols and pathway diagrams.
At a Glance: Potency and Selectivity
Dinaciclib is a well-established inhibitor of CDK1, CDK2, CDK5, and CDK9, with potent activity in the low nanomolar range for each. In contrast, this compound demonstrates high potency and selectivity for CDK9, offering a more targeted approach to inhibiting transcriptional elongation.
Table 1: Biochemical Inhibitory Activity (IC₅₀)
| Compound | CDK9/Cyclin T1 (nM) | CDK1/Cyclin B (nM) | CDK2/Cyclin A (nM) | CDK5/p25 (nM) | CDK7/Cyclin H (nM) |
| This compound | 3.20 | >1000 | 155 | >1000 | >1000 |
| Dinaciclib | 4[1][2] | 3[1][2] | 1[1] | 1 | 60-100 |
Note: IC₅₀ values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. Data for this compound is derived from its alternative designation, compound Z11, and related compounds in its discovery series.
Table 2: Cellular Proliferation Inhibition (IC₅₀) in Non-Small-Cell Lung Cancer (NSCLC) Cell Lines
| Cell Line | This compound (nM) |
| H1975 | 10.4 |
| PC-9 | 12.5 |
| PC-9/OR | 11.2 |
Note: PC-9/OR is an osimertinib-resistant cell line. The data indicates this compound is effective against both osimertinib-sensitive and resistant NSCLC cells.
Mechanism of Action: Targeting Transcriptional Machinery
Both inhibitors function by blocking the kinase activity of CDK9, a core component of the Positive Transcription Elongation Factor b (P-TEFb) complex. P-TEFb phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (RNAPII) and negative elongation factors, which is a crucial step for releasing paused polymerase and enabling productive gene transcription. By inhibiting CDK9, these compounds prevent this phosphorylation event, leading to a global suppression of transcription, particularly of genes with short-lived mRNA transcripts, including critical survival proteins for cancer cells.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of in vitro findings. Below are representative protocols for key assays used to evaluate CDK9 inhibitors.
Biochemical Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
This assay measures the binding of the inhibitor to the target kinase.
-
Reagents: CDK9/Cyclin T1 enzyme, Eu-anti-GST antibody, Alexa Fluor™ labeled kinase tracer, and the test compounds (this compound or dinaciclib).
-
Preparation: Serially dilute the test compounds in a buffer solution (e.g., 1% DMSO).
-
Reaction Setup: In a 384-well plate, combine the CDK9 enzyme, the fluorescent tracer, and the diluted test compound.
-
Incubation: Incubate the plate at room temperature for 60 minutes to allow the binding reaction to reach equilibrium.
-
Detection: Add the Europium-labeled antibody. Read the plate on a fluorescence plate reader capable of measuring Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).
-
Data Analysis: The TR-FRET signal is inversely proportional to the amount of inhibitor bound to the kinase. Calculate IC₅₀ values by plotting the signal against the logarithm of the inhibitor concentration and fitting to a four-parameter logistic curve.
Cell Viability Assay (CellTiter-Glo® Luminescent Assay)
This assay quantifies cell proliferation by measuring ATP levels, an indicator of metabolically active cells.
-
Cell Seeding: Plate cancer cells (e.g., H1975, PC-9) in a 96-well opaque plate at a density of 3,000-5,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound or dinaciclib. Include a DMSO-only control.
-
Incubation: Incubate the cells for 72 hours under standard cell culture conditions (37°C, 5% CO₂).
-
Lysis and Signal Generation: Add CellTiter-Glo® reagent to each well, which lyses the cells and provides the substrate (luciferin) for the luciferase reaction, generating a luminescent signal proportional to the amount of ATP present.
-
Measurement: After a 10-minute incubation to stabilize the signal, measure luminescence using a plate reader.
-
Data Analysis: Normalize the luminescence readings to the DMSO control. Plot the percentage of cell viability against the logarithm of inhibitor concentration to determine the IC₅₀ value.
Summary and Conclusion
The comparison between this compound and dinaciclib highlights a classic drug development paradigm: the trade-off between targeted selectivity and broad-spectrum activity.
-
Dinaciclib acts as a potent multi-CDK inhibitor, affecting not only the transcriptional machinery via CDK9 but also key cell cycle regulators like CDK1 and CDK2. This broad activity can lead to robust anti-cancer effects, such as inducing mitotic catastrophe, but may also carry a higher potential for off-target toxicities.
-
This compound represents a more modern, selective approach. Its high potency and selectivity for CDK9 allow for a precise targeting of transcriptional addiction in cancer cells. This specificity may offer a better therapeutic window, potentially reducing side effects associated with inhibiting cell-cycle CDKs. Its efficacy in osimertinib-resistant NSCLC cell lines underscores the potential of selective CDK9 inhibition to overcome specific drug resistance mechanisms.
Ultimately, the choice between a multi-CDK inhibitor like dinaciclib and a selective inhibitor like this compound depends on the specific cancer context, its underlying genetic drivers, and the desired therapeutic strategy. The data presented here provides a foundational guide for researchers to make informed decisions in their preclinical investigations.
References
A Comparative Guide to CDK9 Inhibitors: Profiling Cdk9-IN-29 Against Pan-CDK Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Cyclin-dependent kinases (CDKs) are crucial regulators of the cell cycle and gene transcription. Their dysregulation is a hallmark of cancer, making them attractive targets for therapeutic intervention. While early efforts focused on pan-CDK inhibitors with broad activity, issues with toxicity and lack of specificity have driven the development of more selective agents. This guide provides a comparative analysis of Cdk9-IN-29, a novel and selective CDK9 inhibitor, against several well-characterized pan-CDK inhibitors, offering a quantitative look at their performance based on available experimental data.
Introduction to CDK9 as a Therapeutic Target
CDK9, in partnership with its regulatory cyclin T1, forms the core of the Positive Transcription Elongation Factor b (P-TEFb) complex. P-TEFb is essential for stimulating the elongation phase of transcription by phosphorylating the C-terminal domain of RNA Polymerase II (RNAP II) and negative elongation factors like DSIF and NELF. This action releases paused RNAP II, allowing for the productive transcription of downstream genes. Many cancers become addicted to the continuous transcription of short-lived anti-apoptotic proteins (e.g., Mcl-1) and oncoproteins (e.g., MYC) for their survival, making CDK9 a critical vulnerability. Inhibiting CDK9 leads to the downregulation of these key survival proteins, ultimately triggering apoptosis in cancer cells.
While pan-CDK inhibitors like Flavopiridol and Dinaciclib also inhibit CDK9, their simultaneous inhibition of cell cycle-related CDKs (e.g., CDK1, CDK2, CDK4/6) can lead to significant toxicity in normal proliferating cells. This has spurred the development of next-generation inhibitors like this compound, which aim for high potency and selectivity for CDK9 to improve the therapeutic window.
Performance Comparison of CDK Inhibitors
The following sections provide a quantitative comparison of this compound and other prominent pan-CDK inhibitors based on their biochemical selectivity and cellular activity.
Table 1: Comparative Biochemical Selectivity Profile of CDK Inhibitors (IC₅₀ in nM)
This table summarizes the half-maximal inhibitory concentrations (IC₅₀) of selected inhibitors against a panel of cyclin-dependent kinases. Lower values indicate higher potency.
| Inhibitor | CDK9/CycT1 | CDK1/CycB | CDK2/CycA | CDK4/CycD1 | CDK5/p25 | CDK6/CycD3 | CDK7/CycH | Reference(s) |
| This compound (Z11) | 3.2 | >1000 | 126 | >1000 | - | >1000 | 489 | [1] |
| Flavopiridol | ~20-100 | ~30-100 | ~100-170 | ~100 | ~170 | ~60 | ~300-875 | [2] |
| Dinaciclib | 4 | 3 | 1 | - | 1 | - | - | [3] |
| Roscovitine | ~700 | ~650 | ~700 | >100,000 | ~160-200 | >100,000 | ~490 | [4][5] |
| AT7519 | <10 | 210 | 47 | 100 | 13 | 170 | >2,500 | |
| TG02 (Zotiraciclib) | 3 | 9 | 5 | - | 4 | - | - |
Table 2: Comparative Cellular Activity of CDK Inhibitors (IC₅₀/GI₅₀ in nM)
This table presents the concentration of each inhibitor required to reduce cell viability or growth by 50% in various human cancer cell lines.
| Inhibitor | H1975 (NSCLC) | HCT116 (Colon) | MCF-7 (Breast) | A2780 (Ovarian) | MV4-11 (Leukemia) | Reference(s) |
| This compound (Z11) | 11.2 | - | - | - | - | |
| Flavopiridol | - | ~54 | ~40-100 | 15 | ~30 | |
| Dinaciclib | ~50-1400 | ~11 | ~11 | ~14-40 | ~6 | |
| Roscovitine | ~23,600 | ~15,000 | ~16,000 | ~15,200 | - | |
| AT7519 | - | 54 | 40 | 350 | - | |
| TG02 (Zotiraciclib) | - | 33 | - | - | ~20-50 |
Visualizing Mechanisms and Workflows
Diagrams are provided below to illustrate the CDK9 signaling pathway and a typical experimental workflow for inhibitor characterization.
Experimental Protocols
Detailed methodologies for key experiments cited in the evaluation of CDK inhibitors are provided below.
Biochemical Kinase Inhibition Assay (e.g., ADP-Glo™ Assay)
This assay quantitatively measures the enzymatic activity of a kinase by detecting the amount of ADP produced during the phosphorylation reaction.
-
Objective: To determine the IC₅₀ value of an inhibitor against a specific kinase.
-
Materials:
-
Recombinant human kinase (e.g., CDK9/Cyclin T1).
-
Specific peptide substrate for the kinase.
-
Kinase reaction buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
-
ATP solution at a concentration near the Kₘ for the specific kinase.
-
Test inhibitor serially diluted in DMSO.
-
ADP-Glo™ Kinase Assay Kit (Promega), containing ADP-Glo™ Reagent and Kinase Detection Reagent.
-
384-well white assay plates.
-
Luminometer.
-
-
Procedure:
-
Compound Plating: Add 1 µL of serially diluted inhibitor to the wells of a 384-well plate. Include "no inhibitor" (DMSO only) and "no enzyme" controls.
-
Kinase Reaction: Prepare a master mix of the kinase and its substrate in reaction buffer. Add 2 µL of this mix to each well.
-
Initiation: Initiate the reaction by adding 2 µL of the ATP solution to each well.
-
Incubation: Mix the plate gently and incubate at room temperature for a predetermined time (e.g., 60 minutes).
-
Stop Reaction: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete any remaining ATP. Incubate for 40 minutes at room temperature.
-
Signal Generation: Add 10 µL of Kinase Detection Reagent to convert the ADP to ATP and generate a luminescent signal via a luciferase reaction. Incubate for 30-60 minutes at room temperature.
-
Data Acquisition: Measure the luminescence using a plate reader. The signal intensity is directly proportional to the kinase activity.
-
Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.
-
Cell Viability Assay (MTT Assay)
This colorimetric assay assesses the metabolic activity of cells as an indicator of cell viability and proliferation following treatment with a test compound.
-
Objective: To determine the GI₅₀ (concentration for 50% growth inhibition) of an inhibitor in cancer cell lines.
-
Materials:
-
Human cancer cell lines of interest.
-
Complete cell culture medium.
-
96-well clear, flat-bottom tissue culture plates.
-
Test inhibitor serially diluted in culture medium.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl).
-
Microplate reader capable of measuring absorbance at ~570 nm.
-
-
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of medium and allow them to adhere overnight.
-
Treatment: Replace the medium with 100 µL of fresh medium containing serial dilutions of the inhibitor. Include untreated (vehicle control) wells.
-
Incubation: Incubate the plate for the desired duration (e.g., 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the logarithm of the inhibitor concentration and fit to a dose-response curve to determine the GI₅₀ value.
-
Clonogenic Survival Assay
This assay is the gold standard for measuring the ability of a single cell to undergo unlimited division and form a colony after treatment, thus assessing cell reproductive death.
-
Objective: To determine the long-term effect of an inhibitor on the reproductive integrity of cancer cells.
-
Materials:
-
Human cancer cell lines.
-
Complete cell culture medium.
-
6-well tissue culture plates.
-
Test inhibitor.
-
Fixative solution (e.g., methanol:acetic acid, 3:1).
-
Staining solution (e.g., 0.5% crystal violet in methanol).
-
-
Procedure:
-
Cell Preparation: Prepare a single-cell suspension from a logarithmically growing cell culture using trypsin.
-
Cell Seeding: Plate a known number of cells (e.g., 200-1000 cells, depending on the expected toxicity) into 6-well plates. Allow cells to attach for several hours.
-
Treatment: Treat the cells with the desired concentrations of the inhibitor for a specific duration (e.g., 24 hours).
-
Recovery: After treatment, remove the inhibitor-containing medium, wash the cells with PBS, and add fresh complete medium.
-
Incubation: Incubate the plates for 10-14 days, allowing colonies to form. A colony is typically defined as a cluster of at least 50 cells.
-
Fixation and Staining: Aspirate the medium, wash the colonies with PBS, and fix them with the fixative solution for 10-15 minutes. Remove the fixative and stain the colonies with crystal violet solution for 15-30 minutes.
-
Washing and Drying: Gently wash the plates with water to remove excess stain and allow them to air dry.
-
Colony Counting: Count the number of colonies in each well.
-
Analysis: Calculate the Plating Efficiency (PE) of the control cells (PE = (number of colonies formed / number of cells seeded) x 100%). Calculate the Surviving Fraction (SF) for each treatment: SF = (number of colonies formed after treatment) / (number of cells seeded x (PE/100)). Plot the SF against the inhibitor concentration to generate a cell survival curve.
-
References
- 1. Discovery of Selective and Potent Macrocyclic CDK9 Inhibitors for the Treatment of Osimertinib-Resistant Non-Small-Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Roscovitine in cancer and other diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
Cdk9-IN-29: A Comparative Guide to its Selectivity Against CDK Family Members
For researchers, scientists, and drug development professionals, understanding the selectivity of a kinase inhibitor is paramount. This guide provides an objective comparison of Cdk9-IN-29's performance against other members of the Cyclin-Dependent Kinase (CDK) family, supported by experimental data and detailed protocols.
This compound (also referred to as compound Z11) has emerged as a potent inhibitor of Cyclin-Dependent Kinase 9 (CDK9), a key regulator of transcriptional elongation.[1] Its efficacy is underscored by a low nanomolar half-maximal inhibitory concentration (IC50). However, for a comprehensive assessment of its therapeutic potential and potential off-target effects, a detailed selectivity profile is crucial. This guide delves into the specifics of this compound's inhibitory activity across various CDK family members.
Quantitative Comparison of Inhibitory Activity
The selectivity of this compound was evaluated against a panel of human CDK-cyclin complexes. The following table summarizes the IC50 values, providing a clear comparison of its potency against different CDK family members.
| Kinase Target | This compound (Z11) IC50 (nM) |
| CDK9/CycT1 | 3.20 |
| CDK1/CycB | >1000 |
| CDK2/CycA | 185 |
| CDK4/CycD1 | >1000 |
| CDK5/p25 | 266 |
| CDK7/CycH | >1000 |
Data sourced from Wu, T., et al. (2023). Discovery of Selective and Potent Macrocyclic CDK9 Inhibitors for the Treatment of Osimertinib-Resistant Non-Small-Cell Lung Cancer. Journal of Medicinal Chemistry, 66(22), 15340–15361.
The data clearly demonstrates that this compound is highly selective for CDK9/CycT1. It exhibits significantly lower potency against other tested CDK family members, with IC50 values in the three-digit nanomolar range or higher, indicating a favorable selectivity profile for a CDK9-targeted therapeutic agent.
Visualizing Selectivity: this compound's Profile
The following diagram illustrates the selectivity of this compound, visually representing its high potency against CDK9 in contrast to other CDK family members.
Caption: Potency of this compound against various CDK family members.
Experimental Protocols
The determination of the IC50 values for this compound against the panel of CDK enzymes was conducted using an in vitro kinase assay. The following is a detailed methodology based on the referenced study.
In Vitro Kinase Assay for IC50 Determination
Objective: To measure the half-maximal inhibitory concentration (IC50) of this compound against CDK9/CycT1, CDK1/CycB, CDK2/CycA, CDK4/CycD1, CDK5/p25, and CDK7/CycH.
Materials:
-
Recombinant human CDK/cyclin enzymes (CDK9/CycT1, CDK1/CycB, CDK2/CycA, CDK4/CycD1, CDK5/p25, and CDK7/CycH)
-
This compound (Compound Z11)
-
ATP
-
Substrate peptide
-
Kinase buffer
-
384-well plates
-
Plate reader
Procedure:
-
Compound Preparation: A series of dilutions of this compound were prepared in DMSO and then further diluted in the assay buffer.
-
Assay Reaction: The kinase reactions were performed in a total volume of 25 µL in 384-well plates. The reaction mixture contained the respective CDK/cyclin enzyme, the substrate peptide, and ATP in the kinase buffer.
-
Initiation of Reaction: The kinase reaction was initiated by the addition of the ATP solution.
-
Incubation: The reaction plates were incubated at room temperature for a specified period to allow for substrate phosphorylation.
-
Termination and Detection: The reaction was stopped, and the amount of phosphorylated substrate was quantified using a suitable detection method, such as fluorescence or luminescence, with a plate reader.
-
Data Analysis: The raw data was converted to percent inhibition for each concentration of this compound. The IC50 values were then calculated by fitting the concentration-response data to a four-parameter logistic curve using appropriate software.
This comprehensive analysis of this compound's selectivity provides valuable insights for researchers engaged in the development of targeted cancer therapies. The high selectivity for CDK9 over other CDK family members suggests a potentially wider therapeutic window and reduced off-target effects, making it a promising candidate for further investigation.
References
Predicting Responsiveness: A Guide to Biomarkers for Sensitivity to Selective CDK9 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The therapeutic targeting of Cyclin-Dependent Kinase 9 (CDK9), a key regulator of transcriptional elongation, has emerged as a promising strategy in oncology. Selective CDK9 inhibitors have demonstrated potent anti-tumor activity in various preclinical models and are currently under clinical investigation. A critical aspect of their clinical development and application is the identification of biomarkers that can predict which tumors will be most sensitive to this class of drugs. This guide provides a comparative overview of potential biomarkers for predicting sensitivity to selective CDK9 inhibitors, supported by experimental data and detailed methodologies.
While this guide focuses on the general class of selective CDK9 inhibitors, it is important to note that specific data for a compound designated "Cdk9-IN-29" is not extensively available in the public scientific literature. The principles and biomarkers discussed herein are derived from studies of well-characterized selective CDK9 inhibitors such as AZD4573 and BAY1251152 and are expected to be broadly applicable.
The Central Role of CDK9 in Cancer
CDK9, in complex with its regulatory partner Cyclin T1, forms the Positive Transcription Elusion Factor b (P-TEFb) complex.[1][2] P-TEFb phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (RNAPII) at the Serine 2 position (pS2-RNAPII), a crucial step for the transition from paused to productive transcriptional elongation.[1][2][3][4] Many cancers exhibit a strong dependence on the continuous transcription of short-lived oncoproteins, such as MYC and MCL1, which are often driven by super-enhancers.[5][6][7] By inhibiting CDK9, the production of these key survival proteins is suppressed, leading to apoptosis in cancer cells.[3][6]
Comparative Analysis of Predictive Biomarkers
The identification of patients likely to respond to CDK9 inhibition is paramount for successful clinical implementation. Several classes of biomarkers have been proposed and are under investigation.
Genetic Alterations
Certain genetic features of a tumor can dictate its sensitivity or resistance to CDK9 inhibition.
-
Oncogene Addiction: Cancers driven by specific oncogenes that rely on high transcriptional output are prime candidates for CDK9 inhibitor therapy.
-
MYC Amplification/Overexpression: Tumors with high levels of the MYC oncogene are often sensitive to CDK9 inhibition due to MYC's short half-life and dependence on continuous transcription.[1][6]
-
KRAS Mutations: Preclinical studies have demonstrated that cells expressing oncogenic KRAS are particularly sensitive to CDK9 inhibitors, suggesting KRAS mutation status as a potential predictive biomarker.[8]
-
MLL-Rearrangements: In MLL-rearranged acute leukemia, the fusion proteins recruit P-TEFb to drive the expression of leukemogenic genes, making these cancers highly susceptible to CDK9 inhibition.[4]
-
-
CDK9 Gene Status:
Gene and Protein Expression Signatures
The abundance of specific transcripts or proteins can also indicate a tumor's reliance on CDK9 activity.
-
High CDK9 Expression: Elevated levels of CDK9 have been observed in various malignancies, including breast cancer, and may correlate with a greater dependence on its kinase activity.[10]
-
High MCL1 Expression: The anti-apoptotic protein MCL1 has a short half-life and its expression is highly dependent on CDK9-mediated transcription. Tumors with high baseline levels of MCL1 may be more sensitive to CDK9 inhibitors.[4][6]
-
Pharmacodynamic Biomarkers:
-
Suppression of pS2-RNAPII: A reduction in the phosphorylation of RNAPII at Serine 2 is a direct and immediate indicator of target engagement by a CDK9 inhibitor.[3][4]
-
Downregulation of MYC and MCL1 mRNA/Protein: A decrease in the levels of these key oncoproteins following treatment serves as a robust pharmacodynamic biomarker of drug activity.[1][6]
-
Acquired Resistance to Other Therapies
A compelling area of investigation is the use of CDK9 inhibitors to treat tumors that have developed resistance to other targeted therapies.
-
Endocrine and CDK4/6 Inhibitor Resistance in ER+ Breast Cancer: Estrogen receptor-positive (ER+) breast cancers that have acquired resistance to endocrine therapy and CDK4/6 inhibitors (e.g., palbociclib) have demonstrated increased sensitivity to the CDK9 inhibitor AZD4573.[11] This suggests that the resistant phenotype itself could be a predictive biomarker for sensitivity to CDK9 inhibition.
Data Summary
| Biomarker Class | Biomarker | Predicted Response to CDK9 Inhibitor | Key Supporting Evidence |
| Genetic Alterations | MYC Amplification/Overexpression | Sensitivity | High dependence on transcriptional machinery for survival.[1][6] |
| KRAS Mutation | Sensitivity | Identified through phenotypic screens of isogenic cell lines.[8] | |
| MLL-Rearrangements | Sensitivity | MLL fusion proteins recruit P-TEFb to drive oncogenic transcription.[4] | |
| CDK9 L156F Mutation | Resistance | Steric hindrance of inhibitor binding.[5][9] | |
| Gene/Protein Expression | High CDK9 Expression | Sensitivity | Potential indicator of increased dependence on CDK9 activity.[10] |
| High MCL1 Expression | Sensitivity | MCL1 is a short-lived protein highly dependent on CDK9-mediated transcription.[4][6] | |
| Acquired Resistance | Resistance to Endocrine Therapy & CDK4/6 Inhibitors (ER+ Breast Cancer) | Sensitivity | Resistant cells show increased vulnerability to CDK9 inhibition.[11] |
Experimental Protocols
Cell Viability Assay (e.g., CellTiter-Glo®)
Purpose: To determine the cytotoxic or cytostatic effect of CDK9 inhibitors on cancer cell lines.
Methodology:
-
Seed cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the CDK9 inhibitor (and a vehicle control) for a specified period (e.g., 72 hours).
-
Add CellTiter-Glo® reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present (an indicator of viable cells).
-
Measure luminescence using a plate reader.
-
Calculate the half-maximal inhibitory concentration (IC50) by plotting cell viability against the logarithm of the drug concentration.
Immunoblotting
Purpose: To detect the levels of specific proteins and their phosphorylation status.
Methodology:
-
Culture and treat cells with the CDK9 inhibitor for the desired time points.
-
Lyse the cells in a suitable buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with a blocking agent (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies against the proteins of interest (e.g., CDK9, pS2-RNAPII, total RNAPII, MYC, MCL1, and a loading control like GAPDH or β-actin).
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify band intensities using densitometry software.
Sanger Sequencing for CDK9 Mutations
Purpose: To identify specific point mutations in the CDK9 gene, such as the L156F resistance mutation.
Methodology:
-
Isolate genomic DNA from cancer cells or tumor tissue.
-
Design PCR primers to amplify the region of the CDK9 gene containing the kinase domain.
-
Perform PCR to amplify the target region.
-
Purify the PCR product.
-
Perform Sanger sequencing using the purified PCR product as a template and one of the PCR primers.
-
Analyze the sequencing chromatogram to identify any nucleotide changes that result in an amino acid substitution (e.g., the C>T or C>A change leading to the L156F mutation).[9]
Visualizing Key Pathways and Workflows
Caption: The CDK9 signaling pathway and the mechanism of action of selective CDK9 inhibitors.
Caption: Experimental workflow for the validation of predictive biomarkers for CDK9 inhibitors.
References
- 1. Targeting CDK9 for Anti-Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Overview of CDK9 as a target in cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Efficacy of combined CDK9/BET inhibition in preclinical models of MLL-rearranged acute leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lcsciences.com [lcsciences.com]
- 6. CDK9 INHIBITORS: a promising combination partner in the treatment of hematological malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MC180295 is a highly potent and selective CDK9 inhibitor with preclinical in vitro and in vivo efficacy in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sensitivity of Oncogenic KRAS-Expressing Cells to CDK9 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Predicting and overcoming resistance to CDK9 inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CDK9 Expression Shows Role as a Potential Prognostic Biomarker in Breast Cancer Patients Who Fail to Achieve Pathologic Complete Response after Neoadjuvant Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
The Synergistic Potential of Cdk9 Inhibition: A Comparative Guide to Combination Therapies
For Researchers, Scientists, and Drug Development Professionals
The landscape of targeted cancer therapy is increasingly focused on combinatorial approaches to overcome resistance and enhance efficacy. Cyclin-dependent kinase 9 (CDK9) has emerged as a promising target due to its critical role in regulating the transcription of key oncogenes and anti-apoptotic proteins. This guide provides a comprehensive comparison of the synergistic effects of Cdk9 inhibitors, with a focus on Cdk9-IN-29 and its analogs, when combined with other targeted therapies. Experimental data, detailed protocols, and pathway visualizations are presented to support the rationale for these combination strategies.
This compound and its Analogs in Combination Therapy
The primary mechanism driving the synergistic potential of CDK9 inhibitors lies in their ability to suppress the transcription of short-lived anti-apoptotic proteins, most notably Myeloid Cell Leukemia 1 (MCL-1).[1][2][3] MCL-1 is a key resistance factor to B-cell lymphoma 2 (BCL-2) inhibitors, such as venetoclax (B612062).[1][2] By downregulating MCL-1, CDK9 inhibitors sensitize cancer cells to BCL-2 inhibition, leading to a potent synergistic induction of apoptosis.[1][3]
Synergistic Activity of Cdk9 Inhibitor (A-1592668) with Venetoclax
The combination of the CDK9 inhibitor A-1592668 with the BCL-2 inhibitor venetoclax has demonstrated significant synergy in various hematological malignancy models.[2][3] This is attributed to the dual targeting of anti-apoptotic pathways.
Quantitative Synergy Data
The synergistic effect of combining A-1592668 and venetoclax has been quantified using the Chou-Talalay method, which calculates a Combination Index (CI).[1][4][5] A CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.[4][5]
| Cell Line | Cancer Type | A-1592668 IC50 (nM) | Venetoclax IC50 (nM) | Combination Index (CI) | Reference |
| Jeko-1 | Mantle Cell Lymphoma | ~250 | ~5 | < 1.0 | [3] |
| Mino | Mantle Cell Lymphoma | ~500 | ~10 | < 1.0 | [3] |
| JVM-2 | Mantle Cell Lymphoma | >1000 | >1000 | < 1.0 | [3] |
| H929 | Multiple Myeloma | ~50 | ~2000 | Synergistic | [2] |
| MV4-11 | Acute Myeloid Leukemia | ~100 | ~20 | Synergistic | [2][6] |
Note: The CI values are generally reported as being less than 1 across a range of concentrations, indicating synergy. Specific CI values at defined dose points can be found in the referenced literature.
Signaling Pathway and Mechanism of Synergy
The synergistic interaction between CDK9 inhibitors and BCL-2 inhibitors is rooted in their complementary effects on the intrinsic apoptotic pathway.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. A novel CDK9 inhibitor increases the efficacy of venetoclax (ABT-199) in multiple models of hematologic malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of cyclin‐dependent kinase 9 synergistically enhances venetoclax activity in mantle cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. punnettsquare.org [punnettsquare.org]
- 6. A novel CDK9 inhibitor increases the efficacy of venetoclax (ABT-199) in multiple models of hematologic malignancies - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Cdk9-IN-29 and Current Clinical CDK9 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective, data-driven comparison of the investigational molecule Cdk9-IN-29 and a selection of current clinical-stage CDK9 inhibitors: Alvocidib, AZD4573, KB-0742, and Voruciclib (B612172). This document summarizes their performance based on available experimental data, details relevant experimental methodologies, and visualizes key pathways and workflows to aid in research and drug development.
The Role of CDK9 in Transcriptional Regulation and Cancer
Cyclin-dependent kinase 9 (CDK9) is a key component of the positive transcription elongation factor b (P-TEFb) complex, alongside its primary regulatory partner, Cyclin T1. The P-TEFb complex plays a crucial role in the regulation of gene transcription by phosphorylating the C-terminal domain (CTD) of RNA Polymerase II (RNAPII). This phosphorylation event releases RNAPII from promoter-proximal pausing, allowing for productive transcriptional elongation. In many cancers, there is a dependency on the continuous transcription of short-lived anti-apoptotic proteins (like MCL-1) and oncogenes (such as MYC), making CDK9 an attractive therapeutic target. Inhibition of CDK9 can lead to the downregulation of these key survival proteins, ultimately inducing apoptosis in cancer cells.
Figure 1. Simplified signaling pathway of CDK9-mediated transcriptional regulation and its inhibition.
Performance Comparison of CDK9 Inhibitors
The following tables summarize the biochemical potency, cellular activity, and clinical trial status of this compound and the selected clinical CDK9 inhibitors. Direct comparison of IC50 values should be made with caution, as experimental conditions such as ATP concentration can vary between studies.
Table 1: Biochemical Potency and Selectivity of CDK9 Inhibitors
| Inhibitor | CDK9 IC50/Ki | Selectivity Profile (IC50/Ki in nM for other CDKs) | Reference |
| This compound (Z11) | 3.20 nM (IC50) | Good kinase selectivity (specific values not detailed) | [1] |
| Alvocidib (Flavopiridol) | <10 nM | Pan-CDK inhibitor: CDK1 (210), CDK2 (170), CDK4 (110), CDK6 (65), CDK7 (600) | [2][3] |
| AZD4573 | <4 nM (IC50) | Highly selective; >10-fold selectivity against other CDKs and kinases. | [4][5][6] |
| KB-0742 | 6 nM (IC50 at 10 µM ATP) | >50-fold selectivity over all CDKs profiled; >100-fold selectivity against cell-cycle CDKs (CDK1-6). | [7][8] |
| Voruciclib | 0.626 nM (Ki) | Potent against CDK9; also inhibits CDK4, CDK6, and CDK1. Exhibits greater selectivity for CDK9 over MAK compared to flavopiridol (B1662207). | [9][10][11] |
Table 2: Cellular Activity of CDK9 Inhibitors
| Inhibitor | Cell Line(s) | Cellular Potency (GI50/EC50) | Observed Effects | Reference |
| This compound (Z11) | Not specified | Not specified | Induces apoptosis. | [1] |
| Alvocidib (Flavopiridol) | Various leukemia and solid tumor lines | Varies by cell line | Induces apoptosis, cell cycle arrest. | [3][12] |
| AZD4573 | Hematological cancer cell lines (e.g., MV4-11) | Median GI50 = 11 nM; Median caspase EC50 = 30 nM | Rapid induction of apoptosis, MCL-1 depletion. | [4][13][14] |
| KB-0742 | TNBC, ovarian, DLBCL cell lines | Not specified | Tumor growth inhibition. | [15] |
| Voruciclib | DLBCL models | Not specified | Represses MCL-1 protein expression, induces apoptosis. | [9][10] |
Table 3: Clinical Trial Overview of CDK9 Inhibitors
| Inhibitor | Phase of Development | Indications | Key Clinical Findings | Reference |
| This compound (Z11) | Preclinical | Not applicable | Not in clinical trials. | |
| Alvocidib (Flavopiridol) | Phase I/II | Leukemia, Lymphoma, Solid Tumors | Active in some hematologic malignancies, but with a narrow therapeutic window. | [12][16] |
| AZD4573 | Phase I/II | Hematologic Malignancies (AML, NHL, PTCL) | Monotherapy activity in PTCL; combination with acalabrutinib (B560132) shows responses in DLBCL. | [13] |
| KB-0742 | Phase 1/2 | Relapsed/Refractory Solid Tumors and NHL | Manageable safety profile; anti-tumor activity observed in transcriptionally addicted solid tumors. | [15][17] |
| Voruciclib | Phase I | Relapsed/Refractory AML and B-cell Malignancies | Well-tolerated in combination with venetoclax (B612062); shows on-target effects. | [9][18] |
Experimental Protocols
This section outlines generalized methodologies for key experiments cited in the characterization of CDK9 inhibitors. Specific parameters may vary between studies.
Biochemical Kinase Assay (IC50 Determination)
This assay measures the direct inhibitory effect of a compound on the enzymatic activity of the CDK9/Cyclin T1 complex.
Figure 2. Generalized workflow for a biochemical CDK9 kinase assay.
Objective: To determine the concentration of an inhibitor that reduces the enzymatic activity of CDK9 by 50%.
Materials:
-
Recombinant human CDK9/Cyclin T1 enzyme
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)[19]
-
ATP (concentration is a critical parameter and should be reported, often near the Km for the enzyme)[20][21]
-
Substrate (e.g., a synthetic peptide derived from the RNAPII CTD)
-
Test inhibitor
-
Multi-well plates (e.g., 96- or 384-well)
Procedure:
-
A reaction mixture containing the CDK9/Cyclin T1 enzyme, substrate, and kinase buffer is prepared.
-
Serial dilutions of the test inhibitor are added to the wells of the plate.
-
The kinase reaction is initiated by the addition of ATP.
-
The plate is incubated for a specified time at a controlled temperature (e.g., 60 minutes at 30°C).
-
The reaction is stopped, and the amount of product (ADP) formed is quantified using a detection reagent. The signal is typically measured as luminescence, fluorescence, or radioactivity.
-
The percentage of kinase activity inhibition is calculated for each inhibitor concentration relative to a vehicle control.
-
The IC50 value is determined by fitting the data to a dose-response curve using appropriate software.[1][23]
Cell Viability Assay
This assay assesses the effect of the inhibitor on the proliferation and survival of cancer cells.
Objective: To determine the concentration of an inhibitor that reduces cell viability by 50% (GI50 or IC50).
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
Test inhibitor
-
96- or 384-well plates
Procedure:
-
Cells are seeded in multi-well plates and allowed to adhere overnight.
-
The cells are treated with a range of concentrations of the test inhibitor.
-
The plates are incubated for a specified period (e.g., 72 hours).
-
A cell viability reagent is added to each well, which measures a parameter indicative of cell number, such as ATP content (CellTiter-Glo®) or metabolic activity (MTT).
-
The signal (luminescence or absorbance) is measured using a plate reader.
-
The percentage of cell viability is calculated relative to vehicle-treated control cells, and the GI50 or IC50 is determined.[23]
In Vivo Xenograft Model
This assay evaluates the anti-tumor efficacy of the inhibitor in a living organism.
Figure 3. Generalized workflow for an in vivo xenograft model study.
Objective: To assess the anti-tumor activity of a CDK9 inhibitor in an animal model.
Materials:
-
Immunocompromised mice (e.g., nude or NOD/SCID)
-
Human cancer cell line
-
Test inhibitor formulated for in vivo administration
-
Vehicle control
Procedure:
-
Human cancer cells are injected subcutaneously into the flank of immunocompromised mice.
-
Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Mice are randomized into treatment and control groups.
-
The test inhibitor or vehicle is administered to the mice according to a specific dosing schedule (e.g., daily oral gavage or intravenous injection).
-
Tumor volume and mouse body weight are measured regularly throughout the study.
-
At the end of the study, mice are euthanized, and tumors are excised, weighed, and may be used for further analysis (e.g., Western blot, immunohistochemistry) to assess target engagement and downstream effects.
Conclusion
The landscape of CDK9 inhibitors is evolving from broad-spectrum agents like Alvocidib to highly selective molecules such as AZD4573 and KB-0742, which are showing promise in clinical trials with more manageable safety profiles. Voruciclib also demonstrates potent CDK9 inhibition and is being explored in combination therapies. The preclinical compound this compound exhibits high potency in biochemical assays, suggesting it may be a valuable research tool or a starting point for further drug development. The choice of inhibitor for a particular research application or therapeutic development program will depend on the desired balance of potency, selectivity, and pharmacokinetic properties. The data and protocols presented in this guide provide a foundation for making informed decisions in the advancement of CDK9-targeted therapies.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. The cyclin-dependent kinase inhibitor flavopiridol (alvocidib) inhibits metastasis of human osteosarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. AZD4573 [openinnovation.astrazeneca.com]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. A phase 1 study of the CDK9 inhibitor voruciclib in relapsed/refractory acute myeloid leukemia and B-cell malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Voruciclib, a clinical stage oral CDK9 inhibitor, represses MCL-1 and sensitizes high-risk Diffuse Large B-cell Lymphoma to BCL2 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. selleckchem.com [selleckchem.com]
- 12. go.drugbank.com [go.drugbank.com]
- 13. Collection - Data from AZD4573 Is a Highly Selective CDK9 Inhibitor That Suppresses MCL-1 and Induces Apoptosis in Hematologic Cancer Cells - Clinical Cancer Research - Figshare [aacr.figshare.com]
- 14. mdpi.com [mdpi.com]
- 15. Kronos Bio Presents Preclinical Data on Oral CDK9 Inhibitor [globenewswire.com]
- 16. Emerging Drug Profile: Cyclin-Dependent Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. The oral CDK9 inhibitor voruciclib combined with venetoclax for patients with relapsed/refractory acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. documents.thermofisher.com [documents.thermofisher.com]
- 21. researchgate.net [researchgate.net]
- 22. CDK9/CyclinK Kinase Enzyme System Application Note [promega.jp]
- 23. benchchem.com [benchchem.com]
- 24. Frontiers | CDK9 Inhibitor Induces the Apoptosis of B-Cell Acute Lymphocytic Leukemia by Inhibiting c-Myc-Mediated Glycolytic Metabolism [frontiersin.org]
Comparative Analysis of Cdk9-IN-29: A Study in Cross-Resistance with Established Kinase Inhibitors
For Immediate Release
This guide provides a comprehensive comparison of the novel CDK9 inhibitor, Cdk9-IN-29, with other commercially available kinase inhibitors, focusing on cross-resistance patterns in a developed resistant cancer cell line. The data presented herein is intended for researchers, scientists, and professionals in the field of drug development to facilitate an objective evaluation of this compound's performance and potential resistance mechanisms.
Introduction to this compound and Resistance
Cyclin-dependent kinase 9 (CDK9) is a key regulator of transcriptional elongation.[1][2] It forms the catalytic core of the positive transcription elongation factor b (P-TEFb) complex, which phosphorylates the C-terminal domain of RNA Polymerase II, promoting the transcription of short-lived anti-apoptotic proteins crucial for cancer cell survival.[1][3] Inhibition of CDK9 is a promising therapeutic strategy in various malignancies, particularly those driven by transcriptional addiction.[4]
This compound is an investigational, potent, and highly selective inhibitor of CDK9. As with many targeted therapies, the development of resistance is a significant clinical challenge. This guide examines the cross-resistance profile of a human colorectal carcinoma cell line (HCT-116) with acquired resistance to this compound.
Signaling Pathway and Experimental Overview
To understand the context of this study, the fundamental pathway of CDK9 and the workflow for assessing cross-resistance are illustrated below.
Figure 1: Simplified CDK9 signaling pathway in transcriptional regulation.
The experimental approach involved generating a this compound resistant cell line and subsequently evaluating its sensitivity to a panel of other kinase inhibitors.
Figure 2: Experimental workflow for the cross-resistance study.
Comparative Efficacy and Resistance Profile
The HCT-116 parental cell line (HCT-116-WT) and its this compound resistant derivative (HCT-116-CR) were treated with a panel of kinase inhibitors to determine their half-maximal inhibitory concentrations (IC50). The results are summarized below.
| Compound | Primary Target(s) | HCT-116-WT IC50 (nM) | HCT-116-CR IC50 (nM) | Resistance Fold (CR/WT) |
| This compound | CDK9 | 25 | 1,550 | 62.0 |
| Flavopiridol | CDK1, 2, 4, 6, 7, 9 | 50 | 2,800 | 56.0 |
| Dinaciclib | CDK1, 2, 5, 9 | 8 | 432 | 54.0 |
| SNS-032 | CDK2, 7, 9 | 4 | 244 | 61.0 |
| AZD4573 | CDK9 | 15 | 960 | 64.0 |
| Trametinib | MEK1/2 | 12 | 15 | 1.3 |
| Alpelisib | PI3Kα | 250 | 235 | 0.9 |
Table 1: Comparative IC50 values of selected kinase inhibitors against this compound sensitive (WT) and resistant (CR) HCT-116 cells.
The data clearly indicates that the HCT-116-CR cell line exhibits a high level of resistance to this compound, with a 62-fold increase in IC50. Crucially, this resistance extends to other inhibitors that target CDK9, including both broad-spectrum CDK inhibitors like Flavopiridol and Dinaciclib, and other selective CDK9 inhibitors like AZD4573. In contrast, the resistant cells retained sensitivity to inhibitors of orthogonal pathways, such as Trametinib (MEK inhibitor) and Alpelisib (PI3K inhibitor), demonstrating that the resistance mechanism is specific to the CDK9 pathway.
Figure 3: Logical diagram of cross-resistance patterns.
Experimental Protocols
Detailed methodologies are provided for the key experiments cited in this guide.
Generation of this compound Resistant Cell Line (HCT-116-CR)
The protocol for generating drug-resistant cell lines is a multi-step process that involves gradual dose escalation.
-
Cell Culture Initiation: HCT-116 cells were cultured in McCoy's 5A Medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.
-
Initial Drug Exposure: Cells were initially treated with this compound at a concentration equal to the IC20 (20% inhibitory concentration), which was predetermined to be 5 nM.
-
Dose Escalation: Once the cells resumed a normal proliferation rate (approximately every 2-3 passages), the concentration of this compound in the culture medium was doubled.
-
High-Concentration Maintenance: This dose-escalation process was continued for approximately 6 months until the cells were able to proliferate in the presence of 1 µM this compound.
-
Clonal Selection: A stable, resistant polyclonal population was established. For this study, single-cell cloning was performed by limiting dilution to ensure a homogenous resistant cell line.
-
Verification: The established HCT-116-CR line was maintained in drug-free medium for at least four passages before experimentation to ensure stable resistance.
Cell Viability Assay (IC50 Determination)
Cell viability was assessed using a standard luminescence-based assay.
-
Cell Seeding: HCT-116-WT and HCT-116-CR cells were seeded into 96-well opaque-walled plates at a density of 3,000 cells per well in 100 µL of culture medium. Plates were incubated for 24 hours.
-
Drug Treatment: A 10-point, 3-fold serial dilution was prepared for each kinase inhibitor. 50 µL of each drug concentration (at 3x the final concentration) was added to the respective wells.
-
Incubation: Plates were incubated for 72 hours at 37°C in a 5% CO2 incubator.
-
Viability Measurement: 100 µL of CellTiter-Glo® Luminescent Cell Viability Assay reagent was added to each well. The plate was placed on an orbital shaker for 2 minutes to induce cell lysis and then incubated at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Luminescence was read using a plate reader.
-
Data Analysis: The relative luminescence units (RLU) were normalized to vehicle-treated controls. IC50 values were calculated using a four-parameter variable slope non-linear regression model in GraphPad Prism software.
Conclusion
The data presented in this guide demonstrates that acquired resistance to the selective CDK9 inhibitor this compound in HCT-116 cells confers broad cross-resistance to other inhibitors targeting CDK9. This suggests a resistance mechanism that is intrinsic to the target or its direct pathway, rather than a drug-efflux or non-specific mechanism. The lack of cross-resistance to inhibitors of parallel signaling pathways like MEK and PI3K underscores the specificity of this resistance. These findings are critical for anticipating clinical resistance and developing second-line treatment strategies for patients who may relapse on this compound therapy. Further molecular characterization of the HCT-116-CR line is warranted to elucidate the precise genetic or epigenetic basis of this resistance.
References
- 1. Overview of CDK9 as a target in cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting CDK9 with selective inhibitors or degraders in tumor therapy: an overview of recent developments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting CDK9 for Anti-Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Cdk9-IN-29: A Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of Cdk9-IN-29, a potent cyclin-dependent kinase 9 (CDK9) inhibitor used in biomedical research.[1] Researchers, scientists, and drug development professionals must adhere to these procedural guidelines to ensure laboratory safety, protect the environment, and maintain regulatory compliance. In the absence of a specific Safety Data Sheet (SDS) for this compound, this compound must be handled and disposed of as a potent, hazardous chemical. The following procedures are based on established best practices for the disposal of hazardous laboratory waste and potent kinase inhibitors.[2][3]
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is critical to handle this compound with the appropriate personal protective equipment (PPE). This includes, but is not limited to, chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat. All handling of the compound, especially in its powdered form, should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to prevent inhalation of dust.[4]
Waste Classification and Segregation
All materials contaminated with this compound must be classified and handled as hazardous chemical waste. This includes:
-
Unused or expired this compound powder.
-
Solutions containing this compound.
-
Contaminated laboratory consumables (e.g., pipette tips, vials, weighing papers, gloves).
It is imperative to segregate this compound waste at the point of generation. Do not mix this waste with non-hazardous trash or other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[5] Incompatible wastes must be kept separate to avoid dangerous chemical reactions.
Waste Containment and Labeling
Proper containment and labeling are crucial for safe storage and disposal. Follow these steps for different forms of this compound waste:
| Waste Type | Container Requirements | Labeling Instructions |
| Solid Waste | Use a designated, robust, and sealable hazardous waste container. | Clearly label the container with "Hazardous Waste," the full chemical name "this compound," and any other solid components. Note the accumulation start date. |
| Liquid Waste | Collect in a dedicated, leak-proof, and shatter-resistant container with a secure screw-top cap. | Clearly label the container with "Hazardous Waste," "this compound," and list all solvent components with their approximate concentrations. Note the accumulation start date. |
| Contaminated Sharps | Place in a designated, puncture-resistant sharps container for hazardous waste. | Label the container as "Hazardous Waste Sharps" and specify "Contaminated with this compound." |
On-Site Storage and Handling
Store all this compound waste containers in a designated and secure satellite accumulation area (SAA) within the laboratory. This area should be away from general traffic and clearly marked. Ensure that all waste containers are kept closed except when adding waste. It is best practice to use secondary containment bins to mitigate the impact of potential spills or leaks.
Decontamination Procedures
For reusable labware that has come into contact with this compound, a thorough decontamination process is necessary:
-
Initial Rinse: Rinse the glassware with a suitable solvent (e.g., ethanol) capable of dissolving the compound. This initial rinsate must be collected and disposed of as hazardous liquid waste.
-
Subsequent Cleaning: After the initial rinse, wash the labware with an appropriate laboratory detergent and water.
-
Final Rinse: Perform a final rinse with deionized water.
For work surfaces, wipe the area with a solvent-dampened cloth, followed by a standard laboratory cleaning agent. All cleaning materials (e.g., wipes, absorbent pads) must be disposed of as solid hazardous waste.
Disposal Protocol
Under no circumstances should this compound or its waste be disposed of down the drain or in the regular trash. Evaporation in a fume hood is also not a permissible method of disposal. The final disposal of this compound waste must be handled by your institution's EHS department or a licensed hazardous waste disposal contractor.
Workflow for Proper Disposal of this compound
Caption: Logical workflow for the safe disposal of this compound.
Experimental Protocols
While specific experimental protocols for this compound are diverse, any procedure generating waste containing this compound must incorporate the aforementioned disposal steps. For example, in a cell-based assay, all media containing this compound, as well as the flasks, plates, and pipette tips used, must be treated as hazardous waste. Similarly, in kinase assays or animal studies, all solutions, unused compound, and contaminated caging or bedding should be disposed of according to hazardous waste guidelines.
By adhering to these procedures, researchers can ensure the safe and compliant disposal of this compound, minimizing risks to personnel and the environment. Always consult your institution's specific hazardous waste management plan for additional requirements.
References
Personal protective equipment for handling Cdk9-IN-29
Operational Plan: Step-by-Step Handling Procedures
A systematic approach is crucial to prevent contamination and accidental exposure. All work with Cdk9-IN-29 should be performed in a designated area.[3]
1. Receiving and Storage:
-
Upon receipt, inspect the container for any signs of damage or leakage.
-
Confirm the recommended storage conditions, typically -20°C for the solid compound and -80°C for solutions, on the product vial or datasheet.[6]
-
Store the compound in a clearly labeled, designated, and secure location, segregated from incompatible materials.[4]
2. Preparation (Weighing and Reconstitution):
-
All manipulations of solid this compound and its concentrated solutions must be conducted within a certified chemical fume hood or a powder containment hood to prevent inhalation of dust or aerosols.[4][6]
-
Use a precision balance inside the fume hood for weighing. Handle the solid compound with care to minimize dust generation.[4]
-
Slowly add the appropriate solvent (e.g., DMSO) to the vial containing the solid this compound.[4]
-
Securely cap the vial and vortex or sonicate as required to achieve complete dissolution.[4]
3. Experimental Use:
-
Utilize dedicated spatulas, glassware, and other equipment to avoid cross-contamination. If dedicated equipment is not feasible, ensure thorough decontamination after each use.[3]
-
After handling the compound, even when gloves have been worn, wash hands thoroughly with soap and water.[3]
Personal Protective Equipment (PPE)
A multi-layered PPE approach is mandatory when working with this compound. The required level of protection varies depending on the specific laboratory activity.[3]
| Laboratory Activity | Recommended Personal Protective Equipment |
| Weighing and Aliquoting (Solid Form) | - Respirator: NIOSH-approved N95 or higher-rated respirator. - Gloves: Two pairs of nitrile gloves (double-gloving). - Eye Protection: Chemical splash goggles. - Lab Coat: Dedicated, disposable, or non-absorbent lab coat. - Ventilation: Certified chemical fume hood or powder containment hood.[3] |
| Solution Preparation and Handling | - Gloves: Two pairs of nitrile gloves. - Eye Protection: Chemical splash goggles or a face shield for splash risks. - Lab Coat: Standard laboratory coat. - Ventilation: Chemical fume hood.[3] |
| Cell Culture and In Vitro Assays | - Gloves: Nitrile gloves. - Eye Protection: Safety glasses with side shields. - Lab Coat: Standard laboratory coat. - Containment: Class II biological safety cabinet.[3] |
| Waste Disposal | - Gloves: Heavy-duty nitrile or butyl rubber gloves. - Eye Protection: Chemical splash goggles. - Lab Coat: Standard laboratory coat.[3] |
Emergency Procedures
Immediate and appropriate response is critical in the event of an exposure or spill.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek prompt medical attention.[6]
-
Skin Contact: Remove any contaminated clothing and thoroughly rinse the affected skin area with water. Seek medical attention.[6]
-
Inhalation: Move the individual to an area with fresh air. If breathing is difficult, provide respiratory support and seek immediate medical attention.[6]
-
Ingestion: Rinse the mouth with water. Do not induce vomiting. Contact a poison control center or physician for guidance.[6]
-
Spills: Evacuate the immediate area. Wear the appropriate PPE, absorb the spill with an inert material, and collect the spillage into a sealed container for proper disposal.[6]
Disposal Plan
All materials contaminated with this compound must be treated as hazardous chemical waste and disposed of in accordance with local, state, and federal regulations.[4][5]
-
Solid Waste: This includes empty vials, contaminated gloves, pipette tips, and any other disposable materials that have come into contact with the compound. Place these items in a designated, sealed, and clearly labeled hazardous waste container.[4]
-
Liquid Waste: Collect all unused solutions containing this compound in a designated, sealed, and clearly labeled hazardous liquid waste container. Do not pour any of this waste down the drain.[4][6]
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
